molecular formula C11H12O4 B3011575 (S)-2-Acetoxy-3-phenylpropanoic acid CAS No. 33173-31-8

(S)-2-Acetoxy-3-phenylpropanoic acid

Cat. No.: B3011575
CAS No.: 33173-31-8
M. Wt: 208.213
InChI Key: VLUWDAHVYCOUSR-JTQLQIEISA-N
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Description

(S)-2-Acetoxy-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Acetoxy-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Acetoxy-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetyloxy-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWDAHVYCOUSR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetoxy-3-phenylpropanoic Acid: A Chiral Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for chiral building blocks—enantiomerically pure compounds that serve as foundational skeletons for the synthesis of complex active pharmaceutical ingredients (APIs). (S)-2-Acetoxy-3-phenylpropanoic acid, a derivative of the naturally occurring amino acid L-phenylalanine, represents a key chiral intermediate with significant potential in medicinal chemistry. Its structural motif, featuring a protected hydroxyl group and a carboxylic acid on a phenylpropane backbone, makes it a versatile synthon for introducing stereospecificity into drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (S)-2-Acetoxy-3-phenylpropanoic acid, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

(S)-2-Acetoxy-3-phenylpropanoic acid is a chiral carboxylic acid. The "S" designation in its nomenclature denotes the absolute configuration at the stereogenic center (C2), which is crucial for its utility as a chiral building block.

IUPAC Name: (2S)-2-(acetyloxy)-3-phenylpropanoic acid[1]

CAS Number: 33173-31-8[1][2]

Synonyms: (S)-2-Acetoxy-3-phenylpropanoic acid, (2S)-2-(acetyloxy)-3-phenylpropanoic acid[1][2]

The fundamental structure consists of a propanoic acid backbone substituted with a phenyl group at the C3 position and an acetoxy group at the C2 position. The stereochemistry at C2 is derived from its precursor, L-phenylalanine.

Table 1: Physicochemical Properties of (S)-2-Acetoxy-3-phenylpropanoic acid
PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1][2][3]
Molecular Weight 208.21 g/mol [1][2][3]
Physical Form Viscous liquid to a pale yellow/yellow sticky solid[1][2]
Boiling Point 350.4 ± 30.0 °C at 760 mmHg[2]
Purity Typically ≥97%[1][2]
Storage Temperature 2-8°C or 4°C is recommended[2][4]
InChI 1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1[1][2]
Canonical SMILES CC(=O)OC(=O)O[1]

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the diastereotopic methylene protons at C3, and the methyl protons of the acetoxy group. The coupling patterns and chemical shifts of the C2 and C3 protons would be particularly informative for confirming the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the chiral C2 carbon, the C3 methylene carbon, and the methyl carbon of the acetoxy group. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton [see reference 8 for general principles].

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester group. A broad O-H stretching band for the carboxylic acid would also be a prominent feature.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve the loss of the acetoxy group, the carboxylic acid group, and fragmentation of the phenylpropyl chain [see reference 7 for general fragmentation patterns of carboxylic acids and esters].

Synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid

A robust and stereoretentive synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid can be envisioned starting from the readily available and inexpensive chiral pool starting material, L-phenylalanine. The synthesis involves two key transformations: the conversion of the amino group to a hydroxyl group with retention of stereochemistry, followed by acetylation.

Synthetic Strategy: From L-Phenylalanine to the Target Molecule

The overall synthetic pathway can be conceptualized as a two-step process.

Synthesis_Workflow L_Phe L-Phenylalanine S_PLA (S)-2-Hydroxy-3-phenylpropanoic acid L_Phe->S_PLA 1. NaNO₂, H₂SO₄ (aq) 2. Diazotization with retention Target (S)-2-Acetoxy-3-phenylpropanoic acid S_PLA->Target Acetic Anhydride Pyridine (cat.) Acetylation

Caption: Synthetic pathway for (S)-2-Acetoxy-3-phenylpropanoic acid.

Experimental Protocol

Step 1: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic acid from L-Phenylalanine

This procedure is adapted from established methods for the diazotization of amino acids[5][6][7]. The reaction proceeds with overall retention of stereochemistry, which is crucial for maintaining the chiral integrity of the molecule.

  • Dissolution: In a well-ventilated fume hood, dissolve L-phenylalanine (1 equivalent) in 1 M aqueous sulfuric acid. Stir at room temperature until a homogeneous solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 3 hours.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-Hydroxy-3-phenylpropanoic acid.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/hexane)[7].

Step 2: Acetylation of (S)-2-Hydroxy-3-phenylpropanoic acid

This is a standard esterification reaction to protect the hydroxyl group[8][9].

  • Reaction Setup: Dissolve the purified (S)-2-Hydroxy-3-phenylpropanoic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Reagents: Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid to remove the basic catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Acetoxy-3-phenylpropanoic acid.

  • Purification: The final product can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

(S)-2-Acetoxy-3-phenylpropanoic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical agents. The phenylpropanoic acid scaffold is present in numerous drugs, and the ability to introduce a stereocenter at the C2 position is of great importance.

Role as a Chiral Synthon

The primary application of (S)-2-Acetoxy-3-phenylpropanoic acid is as a chiral synthon. The acetoxy group serves as a protected hydroxyl group, which can be deprotected at a later stage in a synthetic sequence to reveal the free hydroxyl group for further functionalization. The carboxylic acid moiety provides a handle for amide bond formation or other coupling reactions.

Precursor to Protease Inhibitors and Other APIs

Derivatives of 2-substituted-3-phenylpropanoic acids are key components of various protease inhibitors and other therapeutic agents[10][11][12][13]. For instance, the structurally related (S)-2-thio-3-phenylpropanoic acid is a key fragment in the vasopeptidase inhibitor omapatrilat[14][15][16]. Vasopeptidase inhibitors are a class of drugs investigated for the treatment of hypertension and heart failure[15][17][18]. The (S)-stereochemistry at the C2 position is often critical for the biological activity of these inhibitors, as it mimics the stereochemistry of natural amino acid residues that bind to the active site of the target protease.

The general importance of chiral building blocks like (S)-2-Acetoxy-3-phenylpropanoic acid in drug discovery is illustrated in the following diagram.

Applications cluster_0 Chiral Pool cluster_1 Chiral Building Block cluster_2 Drug Candidates L_Phe L-Phenylalanine Target (S)-2-Acetoxy-3-phenylpropanoic acid L_Phe->Target Stereospecific Synthesis APIs Active Pharmaceutical Ingredients (e.g., Protease Inhibitors) Target->APIs Incorporation into Complex Molecules

Caption: Role of (S)-2-Acetoxy-3-phenylpropanoic acid in drug development.

Conclusion

(S)-2-Acetoxy-3-phenylpropanoic acid is a valuable and versatile chiral building block with significant applications in pharmaceutical synthesis. Its straightforward preparation from L-phenylalanine with retention of stereochemistry makes it an attractive intermediate for the introduction of a key chiral center into drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral synthons like (S)-2-Acetoxy-3-phenylpropanoic acid will undoubtedly increase. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and its potential applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). 2-Acetoxy-3-phenylpropanoic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). 13C-NMR data of compounds 1a-1d and 5a. ResearchGate. [Link]

  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Studylib. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetoxy-2-phenylpropanoic acid. PubChem. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Syntheses of FDA Approved HIV Protease Inhibitors. Current medicinal chemistry, 7(8), 775–793. [Link]

  • Lardi, C., Bhugeloo, A., Biela, A., Morgan, K., Johnston, E. B., & Sturrock, E. D. (2020). Design of Novel Mercapto-3-phenylpropanoyl Dipeptides as Dual Angiotensin-Converting Enzyme C–Domain-Selective/Neprilysin Inhibitors. Journal of medicinal chemistry, 63(17), 9337–9349. [Link]

  • ResearchGate. (2025, August 6). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. ResearchGate. [Link]

  • Thaisrivongs, S., Turner, S. R., Strohbach, J. W., TenBrink, R. E., Tarpley, W. G., & McQUADE, T. J. (1996). Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. Journal of medicinal chemistry, 39(22), 4349–4353. [Link]

  • Organic Syntheses. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). Organic Syntheses. [Link]

  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson. [Link]

  • Georgiadis, D., & Bernstein, K. E. (2018). Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. ACS omega, 3(11), 16298–16307. [Link]

  • Iyer, R. A., Mitroka, J., Malhotra, B., Bonacorsi, S., Jr, Waller, S. C., Rinehart, J. K., Roongta, V. A., & Kripalani, K. (2001). Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans. Drug metabolism and disposition: the biological fate of chemicals, 29(1), 60–69. [Link]

  • MilliporeSigma. (n.d.). (S)-2-Acetoxy-3-phenylpropanoic acid. MilliporeSigma. [Link]

  • Knowledge Bank. (n.d.). Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. Knowledge Bank. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester. NIST WebBook. [Link]

  • ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. ResearchGate. [Link]

  • MDPI. (2025, July 10). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. [Link]

  • Medicinal Chemistry @ The University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry @ The University of Kansas. [Link]

  • SpectraBase. (n.d.). 2-Acetoxy-1-phenylprop-1-ene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • ResearchGate. (n.d.). HYPERTENSION MANAGEMENT: TACKLING THE CLINICAL CHALLENGES OF OMAPATRILAT AND ITS ANALOGUES (SAMPATRILAT AND SAMASP) IN HYPERTENS. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Omapatrilat Bristol-Myers Squibb. ResearchGate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Fischer Esterification of Glycerol by Phen. JOCPR. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • UNI ScholarWorks. (n.d.). Preparation of Acetic Esters of Some Higher Alcohols. UNI ScholarWorks. [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Sciencemadness Wiki. [Link]

Sources

solubility data of (S)-2-Acetoxy-3-phenylpropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (S)-2-Acetoxy-3-phenylpropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from laboratory-scale synthesis to full-scale production and formulation. (S)-2-Acetoxy-3-phenylpropanoic acid, a chiral building block with significant applications in medicinal chemistry, presents a case study in the importance of understanding and quantifying its solubility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-2-Acetoxy-3-phenylpropanoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will leverage data from structurally similar compounds to illustrate key principles and methodologies. We will delve into the established experimental protocols, including the shake-flask method coupled with gravimetric or HPLC analysis, and explore predictive models that can offer valuable insights in the early stages of drug development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] For a drug to be absorbed, it must first be in a dissolved state.[1][2] This fundamental principle underscores the importance of solubility studies throughout the drug development pipeline. The solubility of an API like (S)-2-Acetoxy-3-phenylpropanoic acid in organic solvents is a key parameter that dictates:

  • Synthesis and Purification: The choice of solvent for crystallization, a common purification technique, is guided by the solute's solubility profile at different temperatures.

  • Formulation Development: Understanding solubility is paramount for developing various dosage forms, from oral solids to parenteral solutions.[2] For instance, in topical formulations, the API must be dissolved to effectively penetrate the skin.[2]

  • Process Scale-Up: Reliable solubility data is essential for designing and optimizing large-scale manufacturing processes, ensuring consistency and efficiency.

(S)-2-Acetoxy-3-phenylpropanoic acid, with its molecular formula C₁₁H₁₂O₄ and a molecular weight of approximately 208.21 g/mol , is characterized as a viscous liquid or a pale yellow to yellow sticky liquid to solid.[3][4][5] Its structure, featuring a phenyl ring, a carboxylic acid group, and an acetate ester, suggests a moderate polarity. This structural complexity implies that its solubility will vary significantly across the spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents. The solubility of (S)-2-Acetoxy-3-phenylpropanoic acid can be rationalized by considering the intermolecular forces at play:

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the ester moiety of the solute.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and participate in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, dispersion forces will be the primary mode of interaction with the phenyl ring and the aliphatic portions of the molecule.

While the "like dissolves like" rule is a useful heuristic, more quantitative predictions can be made using computational models. The Abraham solvation equation, for instance, utilizes a set of descriptors for both the solute and the solvent to estimate the water/solvent partition coefficient, which is related to solubility.[7] In recent years, machine learning algorithms have emerged as powerful tools for predicting solubility with increasing accuracy, leveraging large datasets of experimental solubility data.[4][8][9]

Case Study: Solubility of a Structurally Similar Phenylpropanoic Acid Derivative

In the absence of specific published quantitative solubility data for (S)-2-Acetoxy-3-phenylpropanoic acid, we can draw valuable insights from a study on a structurally related compound: 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid . This compound shares the phenylpropanoic acid core, and its solubility was experimentally determined in a range of organic solvents using the gravimetric method.[10]

Table 1: Experimental Solubility of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Various Organic Solvents at Different Temperatures [10]

SolventTemperature (K)Molar Solubility (mol·dm⁻³)
Methyl Acetate271.0 - 318.2Data presented as a temperature-dependent function in the source
Ethyl Acetate271.0 - 318.2Data presented as a temperature-dependent function in the source
Acetone271.0 - 318.2Data presented as a temperature-dependent function in the source
Acetonitrile271.0 - 318.2Data presented as a temperature-dependent function in the source
n-Propanol271.0 - 318.2Data presented as a temperature-dependent function in the source
Isopropanol271.0 - 318.2Data presented as a temperature-dependent function in the source
n-Butanol271.0 - 318.2Data presented as a temperature-dependent function in the source
Isobutanol271.0 - 318.2Data presented as a temperature-dependent function in the source

Note: The original study presents the data as parameters for the Van't Hoff equation, allowing for the calculation of solubility at any temperature within the specified range. This approach highlights the temperature dependence of solubility.

The study on this analog demonstrates a common trend where solubility increases with temperature. The thermodynamic parameters of dissolution, such as enthalpy and entropy, were also calculated from this data, providing deeper insights into the dissolution process.[10] This case study serves as a practical example of the type of data that needs to be generated for (S)-2-Acetoxy-3-phenylpropanoic acid to fully characterize its solubility profile.

Experimental Determination of Solubility

The "gold standard" for solubility measurement is the shake-flask method , which is a thermodynamic equilibrium solubility method.[7][11] This method is widely accepted for its reliability.[7][11] The general workflow involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess (S)-2-Acetoxy-3-phenylpropanoic acid to the chosen organic solvent in a sealed vial. B Equilibrate at a constant temperature with continuous agitation (e.g., orbital shaker) for 24-72 hours. A->B C Centrifuge the vial to pellet the undissolved solid. B->C D Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE). C->D E Analyze the clear filtrate to determine the solute concentration. D->E F Report solubility (e.g., in mg/mL or mol/L) at the specified temperature. E->F G cluster_prop Physicochemical Properties of Solute cluster_solv Solvent Properties cluster_inter Intermolecular Interactions cluster_sol Solubility Outcome A Polarity (presence of H-bond donors/acceptors, dipole moment) G Solute-Solvent Interactions A->G B Molecular Size and Shape B->G C Crystal Lattice Energy (for solids) H Solute-Solute Interactions C->H D Polarity (dielectric constant) D->G E Hydrogen Bonding Capacity E->G F Dispersion Forces F->G J High Solubility: Solute-Solvent interactions dominate G->J K Low Solubility: Solute-Solute or Solvent-Solvent interactions dominate H->K I Solvent-Solvent Interactions I->K

Sources

Thermodynamic Stability Profile: (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic stability profile of (S)-2-Acetoxy-3-phenylpropanoic acid , structured for researchers and drug development professionals.

Technical Guide & Stability Assessment

Executive Summary

(S)-2-Acetoxy-3-phenylpropanoic acid (CAS: 33173-31-8) is a critical chiral building block and O-acetylated derivative of L-phenyllactic acid.[1] Its thermodynamic stability is governed by two competing vectors: the hydrolytic lability of the


-acetoxy ester bond and the stereochemical instability  (racemization) of the 

-chiral center.

This guide provides a mechanistic analysis of these degradation pathways, solid-state phase behavior, and validated protocols for stability assessment.

ParameterCharacteristicImplication
Physical State Viscous oil / Low-melting solidSlow crystallization kinetics; tendency to supercool.
Primary Degradant (S)-3-Phenyllactic acidResult of ester hydrolysis (pH-dependent).
Stereostability Moderate RiskSusceptible to base-catalyzed racemization via enolization.
Storage 2–8°C, DesiccatedHygroscopic; moisture accelerates hydrolysis.

Solid-State Thermodynamics & Phase Behavior

The compound exhibits complex phase behavior typical of low-molecular-weight


-substituted acids.
Melting Point & Crystallization Kinetics

Literature reports describe the material variously as a "pale yellow sticky liquid" or a "solid." This duality indicates a low entropy of fusion and a melting point (


) likely near ambient temperature (

), or a high propensity for supercooling into a metastable amorphous glass.
  • Thermodynamic Driver: The rotational freedom of the benzyl and acetoxy groups hinders efficient crystal packing.

  • Handling Risk: Spontaneous phase changes (solid

    
     oil) during handling can alter dissolution rates and weighing accuracy.
    
Hygroscopicity

The free carboxylic acid moiety acts as a hydrogen bond donor/acceptor, making the material hygroscopic. Absorbed water lowers the glass transition temperature (


) (plasticization) and serves as a reactant for hydrolysis.

Chemical Stability: Solution State Mechanisms

In solution, the molecule is thermodynamically unstable relative to its hydrolysis products. The rate of degradation is governed by pH and temperature.

Hydrolysis (The Dominant Pathway)

The


-acetoxy group is an ester subject to acid- and base-catalyzed hydrolysis.
  • Acid Catalysis (

    
    ):  Proceeds via the 
    
    
    
    mechanism. Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water.
  • Base Catalysis (

    
    ):  Proceeds via the 
    
    
    
    mechanism. Hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and typically orders of magnitude faster than acid catalysis.
  • Neutral pH: Water acts as the nucleophile. The reaction is slow but significant over long storage periods.

Racemization (The Stereochemical Risk)

The


-proton is acidified by the electron-withdrawing inductive effects of both the ester carbonyl and the carboxylic acid.
  • Mechanism: Base-catalyzed removal of the

    
    -proton yields a planar enolate intermediate.[2] Reprotonation occurs non-stereospecifically, leading to the (R)-enantiomer.
    
  • Thermodynamic Consequence: The reaction drives toward a racemic mixture (

    
     at 50:50 ratio).
    
Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

DegradationPathways cluster_legend Pathway Legend Start (S)-2-Acetoxy-3- phenylpropanoic acid Enolate Planar Enolate Intermediate Start->Enolate Deprotonation (Base/Heat) HydrolysisProd (S)-3-Phenyllactic acid + Acetic Acid Start->HydrolysisProd Hydrolysis (H2O/H+/OH-) Enolate->Start Reprotonation Racemate (R)-Enantiomer (Impurity) Enolate->Racemate Reprotonation Racemate->HydrolysisProd Hydrolysis Key1 Primary Pathway: Hydrolysis Key2 Secondary Pathway: Racemization

Caption: Mechanistic bifurcation showing irreversible hydrolysis (primary risk) and reversible enolization leading to racemization.[2][3][4][5][6][7]

Experimental Protocols for Stability Assessment

To validate the quality of (S)-2-Acetoxy-3-phenylpropanoic acid, the following protocols are recommended.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

This method quantifies the extent of racemization.

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is critical to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (phenyl chromophore) and 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

  • Success Criteria: (S)-enantiomer > 99.0% ee.

Protocol B: Hydrolytic Stress Testing (Arrhenius Study)

Determine the shelf-life by accelerating hydrolysis.

  • Preparation: Prepare 10 mM solutions in buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Aliquot into sealed HPLC vials and incubate at 40°C, 50°C, and 60°C.

  • Sampling: Analyze by Reverse Phase HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid) at

    
     hours.
    
  • Data Analysis: Plot

    
     vs 
    
    
    
    . Calculate Activation Energy (
    
    
    ) using the Arrhenius equation:
    
    
Stability Decision Workflow

Use this logic flow to determine material suitability.

StabilityWorkflow Start Incoming Material (S)-2-Acetoxy-3-phenylpropanoic acid Visual Visual Inspection (Homogeneity) Start->Visual PhaseCheck Is it Solid or Oil? Visual->PhaseCheck Solid Solid: Check Melting Point (DSC) PhaseCheck->Solid Crystalline Oil Oil: Check Residual Solvent (NMR/GC) PhaseCheck->Oil Viscous Liquid Purity HPLC Purity Check (Achiral + Chiral) Solid->Purity Oil->Purity Decision Purity > 98% & ee > 99%? Purity->Decision Approve APPROVE Store at 2-8°C Desiccated Decision->Approve Yes Reject REJECT / RE-PURIFY Decision->Reject No

Caption: Quality control decision tree emphasizing phase state verification and dual-purity analysis.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Temperature Control: Store at 2–8°C . Room temperature storage significantly increases the rate of spontaneous hydrolysis (autocatalytic due to acetic acid generation).

  • Moisture Protection: Store under inert gas (Nitrogen/Argon) in tightly sealed containers. Use desiccants (Silica gel) in the secondary containment.

  • Solvent Avoidance: Avoid storing in protic solvents (Methanol, Ethanol) which can induce transesterification (swapping the acetyl group or forming the ethyl ester of the carboxylic acid).

  • Re-crystallization: If the material oils out, re-crystallization can be attempted from non-polar solvents (e.g., Hexane/Ethyl Acetate mixtures) at low temperature, though seed crystals may be required.

References

  • Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11106576: 2-Acetoxy-3-phenylpropanoic acid. Retrieved from [7]

  • Kano, T. et al. (2004). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine. Organic Letters, 6(19), 3233-3235.[8] Retrieved from

  • Fluorochem. Product Analysis: (S)-2-Acetoxy-3-phenylpropanoic acid. Retrieved from

  • ChemScene. 3-Acetoxy-2-phenylpropanoic acid Chemical Properties. Retrieved from

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An In-Depth Technical Guide to the Biological Activity of (S)-2-Acetoxy-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the (S)-2-Acetoxy-3-phenylpropanoic acid framework and its derivatives. We will explore rational synthetic strategies, delve into a spectrum of biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, from initial screening to mechanistic studies. We will detail self-validating protocols for key in vitro and in vivo assays and discuss the critical role of early-stage pharmacokinetic profiling. The causality behind experimental choices is emphasized throughout, providing a robust framework for advancing drug discovery programs centered on this versatile chemical class.

Section 1: The Phenylpropanoic Acid Scaffold: A Privileged Structure in Drug Discovery

The arylpropanoic acid motif is a well-established "privileged structure" in pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] The core molecule of our focus, (S)-2-Acetoxy-3-phenylpropanoic acid, builds upon this foundation. The specific (S)-enantiomer is often the biologically active form, a crucial consideration for stereoselective synthesis and pharmacological evaluation.[1] The introduction of a 2-acetoxy group offers a potential handle for modulating properties such as lipophilicity, metabolic stability, and even the mechanism of action, potentially serving as a pro-drug moiety or altering binding interactions with biological targets. Derivatives of this core structure have shown promise across a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[1][2]

Section 2: Rational Synthetic Strategies

A logical and cost-effective synthetic approach is paramount for generating a library of derivatives for biological screening. The use of readily available chiral precursors is a cornerstone of efficient drug development. L-phenylalanine, an inexpensive natural amino acid, serves as an ideal starting material for the stereoselective synthesis of (S)-enantiomers.

Workflow for Synthesis of (S)-2-Thioacetyl-3-phenylpropanoic Acid (A Representative Derivative)

The following workflow, adapted from established methods, illustrates a robust pathway from L-phenylalanine.[3] The key to this process is a crystallization-induced dynamic resolution that enables a critical inversion of stereochemistry.[3]

G cluster_0 Step 1: Diazotization/Bromination cluster_1 Step 2: Chiral Inversion cluster_2 Step 3: Nucleophilic Substitution A L-Phenylalanine B (S)-2-bromo-3-phenylpropanoic acid A->B NaNO₂, HBr C (R)-2-bromo-3-phenylpropanoic acid B->C 1. (R)-bornylamine 2. Crystallization-induced resolution D (S)-2-acetylthio-3-phenylpropanoic acid C->D Potassium Thioacetate (KSAc)

Caption: A three-step synthesis from L-phenylalanine.

Detailed Experimental Protocol: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid[3]

Causality: This protocol is designed for stereochemical control. Step 1 introduces a good leaving group (Bromine). Step 2 is the critical chiral inversion step, leveraging the formation of diastereomeric salts to isolate the desired (R)-bromo intermediate. Step 3 proceeds via an SN2 reaction, which inverts the stereocenter back to the desired (S)-configuration.

  • Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid.

    • Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid.

    • Dissolve the (S)-bromo acid from Step 1 in acetonitrile.

    • Add tetraethylammonium bromide (TEAB) to the solution.

    • At 50-60 °C, slowly add a solution of (R)-bornylamine (approx. 1.0 equivalent) in acetonitrile over 24 hours.

    • The diastereomeric salt of (R)-2-bromo-3-phenylpropanoic acid and (R)-bornylamine will preferentially crystallize.

    • Filter the mixture to collect the crystals.

    • Treat the salt with an acid (e.g., HCl) and extract with an organic solvent to liberate the free (R)-2-bromo-3-phenylpropanoic acid.

  • Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.

    • Dissolve the (R)-bromo intermediate from Step 2 in a suitable solvent like acetone or DMF.

    • Add potassium thioacetate (KSAc) and stir the mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete, quench the reaction with water and acidify to pH 1-2 with dilute HCl.

    • Extract the final product with ethyl acetate, wash with brine, dry, and concentrate to yield (S)-2-acetylthio-3-phenylpropanoic acid.

Section 3: Spectrum of Biological Activity & Evaluation Protocols

The initial phase of drug discovery involves screening compounds across a panel of assays to identify primary biological activities.

Cytotoxicity and Therapeutic Index Assessment

Rationale: Before assessing therapeutic efficacy, it is imperative to determine a compound's toxicity profile. Cytotoxicity assays provide a quantitative measure of a substance's ability to damage or kill cells, which is fundamental for establishing a therapeutic window.[4][5][6] A compound that is highly effective but also highly toxic to healthy cells has limited clinical potential, except perhaps in oncology.[4]

G A Test Compound (Varying Concentrations) B Incubate with Cultured Cells (e.g., HeLa, HepG2) A->B C Add MTT Reagent B->C D Incubate (2-4 hrs) C->D E Solubilize Formazan (e.g., DMSO, isopropanol) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & Determine IC₅₀ F->G

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol: MTT Assay for Cell Viability[6][7]
  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for general toxicity, or a specific cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (S)-2-acetoxy-3-phenylpropanoic acid derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory and Immunomodulatory Effects

Rationale: Given the prevalence of the arylpropanoic acid core in NSAIDs, evaluating anti-inflammatory activity is a logical starting point.[1] This involves both in vivo models that assess physiological responses and in vitro assays that probe specific molecular pathways.

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 Upregulation iNOS iNOS Enzyme Macrophage->iNOS Upregulation Compound (S)-Derivative Compound->COX2 Inhibition Compound->iNOS Inhibition PGE2 Prostaglandin E₂ (Inflammation) COX2->PGE2 NO Nitric Oxide (Inflammation) iNOS->NO

Caption: Inhibition of key inflammatory mediators.

Protocol: In Vivo Carrageenan-Induced Paw Edema[2][8][9]
  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Acclimatization: Allow animals to acclimatize for at least one week. Fast them overnight before the experiment but allow water ad libitum.

  • Grouping: Divide animals into groups: Control (vehicle), Reference (e.g., Diclofenac, 25 mg/kg), and Test groups (e.g., derivatives at 10, 20, 40 mg/kg).

  • Dosing: Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Significant inhibition indicates anti-inflammatory activity.

Antimicrobial Activity

Rationale: The search for new antimicrobial agents is a global health priority.[7] Phenylpropanoic acid derivatives have demonstrated activity against various pathogens.[8][9] The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination[1][7]
  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Reading: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be read visually or with a plate reader.

Section 4: Elucidating Mechanism of Action via Enzyme Kinetics

Rationale: Identifying a compound's biological activity is the first step; understanding how it works is crucial for rational drug design and optimization.[10] If a compound is believed to target a specific enzyme (e.g., COX-2, a bacterial enzyme), kinetic studies can determine the mode of inhibition (competitive, non-competitive, uncompetitive), providing invaluable insight into the drug-target interaction.[10][11]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A Inhibitor (I) binds to free Enzyme (E) B Prevents Substrate (S) binding A->B C Km increases Vmax unchanged B->C D Inhibitor (I) binds to E or ES complex E Does not block S binding but prevents reaction D->E F Km unchanged Vmax decreases E->F G Inhibitor (I) binds only to ES complex H Traps substrate in the active site G->H I Km decreases Vmax decreases H->I

Caption: The three primary modes of reversible enzyme inhibition.

Generalized Protocol: Enzyme Inhibition Kinetic Study[12][14]
  • Assay Setup: In a microplate or cuvette, set up reactions containing a buffer, the target enzyme at a fixed concentration, and varying concentrations of the substrate.

  • Inhibitor Addition: For inhibitor runs, add the (S)-2-acetoxy-3-phenylpropanoic acid derivative at several fixed concentrations to a parallel set of reactions.

  • Reaction Initiation: Start the reaction (e.g., by adding the substrate or enzyme).

  • Data Collection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration.

    • Plot 1/v₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), while in non-competitive inhibition, they will intersect on the x-axis (Km is unchanged).[11][12]

Section 5: Predictive Pharmacokinetics (ADME)

Rationale: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a major cause of late-stage drug failure.[13] Early in vitro and in silico assessment can predict potential liabilities, such as poor gut absorption or rapid metabolism, allowing for structural modifications before significant resources are invested.

Protocol: In Silico ADME and Drug-Likeness Prediction[17]
  • Tool Selection: Utilize free web-based tools such as SwissADME.

  • Input: Input the chemical structure of the derivatives as a SMILES string or by drawing it.

  • Execution: Run the prediction analysis.

  • Analysis: Evaluate key parameters:

    • Lipinski's Rule of Five: Assesses drug-likeness for oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicted absorption level (High/Low).

    • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can enter the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

    • Bioavailability Radar: A visual representation of drug-likeness across six key physicochemical properties.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption[18]
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for ~21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Add the test compound to the apical (AP) side (representing the gut lumen).

    • Over a time course (e.g., 2 hours), take samples from the basolateral (BL) side (representing the bloodstream).

    • Also, perform the reverse experiment (BL to AP) to assess active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Analysis: Calculate the apparent permeability coefficient (Papp), which is a quantitative measure of the rate of transport across the cell monolayer. Compounds with high Papp values are predicted to have good oral absorption.

Section 6: Data Synthesis & Future Directions

The successful progression of a drug discovery project relies on the integration of diverse datasets. The biological activities of (S)-2-acetoxy-3-phenylpropanoic acid derivatives should be systematically tabulated to build a structure-activity relationship (SAR).

Summary of Key Biological Data
Derivative IDModificationAnti-inflammatory (% Edema Inhibition @ 20mg/kg)Antimicrobial (MIC vs. S. aureus, µg/mL)Cytotoxicity (IC₅₀ vs. HepG2, µM)Predicted GI Absorption
Lead-001 (Core)Data to be generatedData to be generatedData to be generatedHigh/Low
Lead-002 p-Cl-phenylData to be generatedData to be generatedData to be generatedHigh/Low
Lead-003 m-OCH₃-phenylData to be generatedData to be generatedData to be generatedHigh/Low

Future Directions:

  • Lead Optimization: Based on the initial SAR, design and synthesize new derivatives to improve potency and selectivity while minimizing cytotoxicity.

  • Target Identification: For compounds with interesting phenotypic activity but an unknown mechanism, employ techniques like thermal proteome profiling or affinity chromatography to identify the specific protein target.

  • Advanced Pharmacokinetics: For promising leads, conduct in vivo pharmacokinetic studies in animal models to determine key parameters like half-life, clearance, and oral bioavailability.[14]

  • Formulation Development: Phenylpropanoic acids can have poor aqueous solubility. Investigating advanced formulation strategies, such as nanoparticle delivery systems, may be necessary to improve bioavailability for clinical translation.[15]

This guide provides a foundational framework for the systematic evaluation of (S)-2-acetoxy-3-phenylpropanoic acid derivatives. By integrating rational synthesis with a tiered approach to biological and mechanistic screening, researchers can efficiently identify and advance promising new therapeutic candidates.

References

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  • Ayyadurai, G. K., et al. (2023, December 15). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Molecular and Cellular Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Enzyme kinetics assay. Retrieved from [Link]

  • Amanote Research. (n.d.). Microbial Reduction of 2-Phenylpropionic Acid. Retrieved from [Link]

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  • Mladenović, M., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Retrieved from [Link]

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  • Zhang, X., et al. (2017, August 1). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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An In-depth Technical Guide to the Metabolic Pathways Involving Acetylated Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acetylated Phenylpropanoic Acid Derivatives

Phenylpropanoids are a vast and diverse class of plant secondary metabolites derived from the amino acid phenylalanine.[1] Their acetylated derivatives, while often present in smaller quantities, play crucial and distinct roles in plant physiology, defense, and have significant pharmacological potential. Acetylation, the addition of an acetyl group, can dramatically alter the physicochemical properties of phenylpropanoic acids, affecting their solubility, stability, and biological activity.[2] This guide provides a comprehensive technical overview of the metabolic pathways governing the biosynthesis, physiological function, and catabolism of these important molecules, alongside detailed experimental protocols for their study.

Part 1: Biosynthesis of Acetylated Phenylpropanoic Acid Derivatives

The biosynthesis of acetylated phenylpropanoic acid derivatives begins with the general phenylpropanoid pathway, a well-characterized metabolic route in plants.

The General Phenylpropanoid Pathway: Laying the Foundation

The journey starts with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . This is the committed step of the pathway. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated thioester is the central precursor for a multitude of downstream phenylpropanoid branches.

Figure 1: The core reactions of the general phenylpropanoid pathway.
The Acetylation Step: A Key Modification

The acetylation of phenylpropanoic acid derivatives is catalyzed by a diverse group of enzymes known as acyl-CoA-dependent acyltransferases , specifically those belonging to the BAHD superfamily .[1] These enzymes utilize an activated acyl donor, typically acetyl-CoA, to esterify a hydroxyl group on the phenylpropanoid acceptor molecule.

A key example is the activity of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) , which, while primarily involved in lignin biosynthesis, demonstrates the catalytic mechanism of this enzyme family.[3] Enzymes with specificity for acetyl-CoA and various phenylpropanoid substrates are responsible for the production of acetylated derivatives. The reaction involves the transfer of the acetyl group from acetyl-CoA to a hydroxyl group on the phenyl ring or the propanoic acid side chain of the phenylpropanoid.

Figure 2: Enzymatic acetylation of phenylpropanoid derivatives.

Part 2: Physiological Roles and Pharmacological Potential

Acetylation significantly impacts the biological function of phenylpropanoids. The addition of the acetyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.[2]

Roles in Plant Defense and Development

In plants, acetylated phenylpropanoids can act as phytoalexins, antimicrobial compounds produced in response to pathogen attack. Their increased lipophilicity may allow for more effective disruption of microbial membranes. Furthermore, these derivatives can be involved in signaling pathways that regulate plant growth and development.

Pharmacological Activities and Drug Development

The altered chemical properties of acetylated phenylpropanoids make them attractive candidates for drug development.

  • Anti-inflammatory and Analgesic Effects: The most well-known example is acetylsalicylic acid (aspirin), an acetylated phenolic acid. Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[4] The pharmacokinetics of aspirin and its primary metabolite, salicylic acid, have been extensively studied, revealing that deacetylation is a critical step in its metabolism.[2]

  • Anticancer Properties: Studies have shown that acetylation can enhance the anticancer activity of some flavonoids. For instance, acetylated derivatives of quercetin have demonstrated increased inhibitory effects on the growth of various cancer cell lines.

  • Antithrombotic Activity: Acetylated phenolics, such as derivatives of resveratrol and tyrosol, have been shown to possess potent antithrombotic activities by inhibiting platelet-activating factor (PAF).[2]

Part 3: Catabolism of Acetylated Phenylpropanoic Acid Derivatives

The breakdown of acetylated phenylpropanoic acid derivatives involves two main processes: deacetylation and degradation of the core phenylpropanoid structure.

Deacetylation: The Initial Step

The removal of the acetyl group is a crucial step in the metabolism of these compounds. This hydrolysis reaction is catalyzed by esterases . In mammals, for example, aspirin is rapidly deacetylated to salicylic acid in the plasma, liver, and other tissues.[2] Plant and microbial esterases are also capable of hydrolyzing these ester linkages. The characterization of these esterases is essential for understanding the bioavailability and duration of action of acetylated phenylpropanoid-based drugs.

Degradation of the Phenylpropanoid Backbone

Following deacetylation, the resulting phenylpropanoic acid is further metabolized. In microorganisms, the degradation of phenylpropanoic acid can proceed through a CoA-dependent, beta-oxidative deacetylation pathway, ultimately leading to intermediates that enter central metabolism.[5] In mammals, salicylic acid undergoes further conjugation with glycine or glucuronic acid before being excreted by the kidneys.[4] The degradation of the aromatic ring itself is a more complex process involving ring-opening dioxygenases.

Catabolism_Pathway Acetylated_Phenylpropanoid Acetylated_Phenylpropanoid Phenylpropanoic_Acid Phenylpropanoic_Acid Acetylated_Phenylpropanoid->Phenylpropanoic_Acid Esterase (Deacetylation) Central_Metabolism Central_Metabolism Phenylpropanoic_Acid->Central_Metabolism Degradation Pathways (e.g., β-oxidation, ring cleavage)

Figure 3: General catabolic pathway for acetylated phenylpropanoids.

Part 4: Experimental Protocols

As a Senior Application Scientist, it is imperative to provide robust and validated methodologies. The following protocols are designed to be self-validating systems for the study of acetylated phenylpropanoic acid derivatives.

Protocol 1: Extraction and Quantification of Acetylated Phenylpropanoids by HPLC-DAD

This protocol outlines a validated method for the simultaneous determination of acetylated and non-acetylated phenylpropanoic acids from plant material.

4.1.1. Sample Preparation and Extraction

  • Harvest and Freeze: Harvest fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., 10 µg/mL of a structurally similar, commercially available acetylated phenolic compound not expected to be in the sample).

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 30 minutes at room temperature.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 2 mL tube.

    • Re-extract the pellet with another 1.0 mL of 80% methanol and repeat the vortexing, sonication, and centrifugation steps.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-DAD Analysis

  • HPLC System: A system equipped with a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water (v/v).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-36 min: 90-10% B (linear gradient)

    • 36-40 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at multiple wavelengths (e.g., 280 nm, 320 nm) and record the full UV spectrum to aid in peak identification.

4.1.3. Quantification and Validation

  • Standard Curves: Prepare serial dilutions of authentic standards of the acetylated and non-acetylated phenylpropanoic acids of interest in 80% methanol. Generate calibration curves by plotting peak area against concentration.

  • Validation Parameters: Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery) according to established guidelines.[6]

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Grinding, Extraction) Start->Sample_Prep Filtration Filtration Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection DAD Detection Separation->Detection Data_Analysis Data Analysis (Quantification, Validation) Detection->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for HPLC-DAD analysis of acetylated phenylpropanoids.
Protocol 2: GC-MS Analysis of Acetylated Phenylpropanoic Acid Derivatives

This protocol is suitable for the analysis of more volatile or derivatized phenylpropanoids.

4.2.1. Sample Preparation and Derivatization

  • Extraction: Perform the extraction as described in Protocol 1 (steps 1-3).

  • Drying: Transfer 100 µL of the filtered extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 60°C for 30 minutes in a heating block or oven.

    • Cool to room temperature before injection.[7]

4.2.2. GC-MS Analysis

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-650.

4.2.3. Data Analysis

  • Compound Identification: Identify compounds by comparing their mass spectra with libraries such as NIST and by matching their retention times and mass spectra with those of derivatized authentic standards.

Protocol 3: In Vitro Enzyme Assay for Phenylpropanoid Acetyltransferase Activity

This protocol describes a fluorometric assay to measure the activity of acetyl-CoA dependent acetyltransferases.

4.3.1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.

  • Substrate Solution: Prepare a stock solution of the phenylpropanoic acid derivative (the acetyl acceptor) in DMSO. Dilute to the desired final concentration in Assay Buffer.

  • Acetyl-CoA Solution: Prepare a fresh stock solution of acetyl-CoA in Assay Buffer.

  • Enzyme Preparation: Purified recombinant acyltransferase or a crude protein extract from plant tissue.

  • Detection Reagent: A commercially available kit for the fluorometric detection of free Coenzyme A (e.g., using a thiol-reactive fluorescent probe).

4.3.2. Assay Procedure

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • Assay Buffer to bring the final volume to 100 µL.

    • Substrate Solution to the desired final concentration.

    • Enzyme Preparation.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add the Acetyl-CoA Solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., λex = 535 nm, λem = 587 nm for some kits) over time (e.g., every 30 seconds for 10-20 minutes). The rate of increase in fluorescence is proportional to the rate of CoA release and thus the enzyme activity.

  • Controls: Include controls without enzyme, without the phenylpropanoid substrate, and without acetyl-CoA to determine background fluorescence and non-enzymatic reactions.

4.3.3. Data Analysis

  • Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Convert the rate of fluorescence change to the rate of product formation using a standard curve prepared with known concentrations of Coenzyme A.

  • Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated.

Part 5: Quantitative Data Summary

Compound/EnzymeParameterValueBiological System/Assay ConditionReference
Acetylsalicylic AcidCmax0.50 ± 0.20 mg/LHuman plasma (powder formulation)[8]
AUC0–120.71 ± 0.27 mg-h/LHuman plasma (powder formulation)[8]
Salicylic AcidCmax4.80 ± 0.79 mg/LHuman plasma (from aspirin)[8]
AUC0–1218.0 ± 3.03 mg-h/LHuman plasma (from aspirin)[8]
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT)Km (p-coumaroyl-CoA)~5 µMRecombinant tobacco enzyme[3]
Km (caffeoyl-CoA)~2 µMRecombinant tobacco enzyme[3]
Tyramine hydroxycinnamoyl-transferase (THT)Km (feruloyl-CoA)36 µMPurified from potato cell cultures[9]
Km (tyramine)22 µMPurified from potato cell cultures[9]

Conclusion

The metabolic pathways of acetylated phenylpropanoic acid derivatives represent a fascinating and important area of study with implications for plant biology, human health, and drug development. The acetylation of these compounds is a key modification that significantly alters their biological activity. A thorough understanding of the enzymes involved in their biosynthesis and catabolism, coupled with robust analytical methods, is essential for harnessing their full potential. This guide provides a foundational framework and detailed protocols to empower researchers in this exciting field.

References

  • Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis. (n.d.). PNAS. Retrieved March 7, 2026, from [Link]

  • Pharmacokinetic and Pharmacodynamic Modeling of Acetylsalicylic Acid and its Major Metabolite Salicylic Acid. (n.d.). ascpt.onlinelibrary.wiley.com. Retrieved March 7, 2026, from [Link]

  • Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Aspirin. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Partial Purification and Characterization of Hydroxycinnamoyl-Coenzyme A:Tyramine Hydroxycinnamoyltransferase from Cell Suspension Cultures of Solanum tuberosum. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: A compartmental modeling. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. Retrieved March 7, 2026, from [Link]

  • determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. (n.d.). CABI Digital Library. Retrieved March 7, 2026, from [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. Retrieved March 7, 2026, from [Link]

  • Identification and Biochemical Characterization of a Novel Hormone-Sensitive Lipase Family Esterase Est19 from the Antarctic Bac. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Characterization of a Novel Esterase Est33 From an Antarctic Bacterium: A Representative of a New Esterase Family. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • A Study on Pharmacokinetics of Acetylsalicylic Acid Mini-Tablets in Healthy Adult Males—Comparison with the Powder Formulation. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Biochemical characterization of an esterase from Thermobifida fusca YX with acetyl xylan esterase activity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Purification and Characterization of an Esterase Involved in Cellulose Acetate Degradation by Neisseria sicca SB. (n.d.). J-STAGE. Retrieved March 7, 2026, from [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (n.d.). ACS Chemical Biology. Retrieved March 7, 2026, from [Link]

  • an efficient determination of phenolic compounds by hplc-dad and their bioactivity assay from a. (n.d.). pure.com.pk. Retrieved March 7, 2026, from [Link]

  • Purification, Cloning, and Properties of an Acyltransferase Controlling Shikimate and Quinate Ester Intermediates in Phenylpropanoid Metabolism. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). Scite.ai. Retrieved March 7, 2026, from [Link]

  • Metabolic flux analysis using ¹³C peptide label measurements. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • 13C-Based Metabolic Flux Analysis: Fundamentals and Practice. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • A sensitive assay method of acetyl CoA synthetase. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

  • Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. (n.d.). aem.asm.org. Retrieved March 7, 2026, from [Link]

  • Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Spatio-temporal control of phenylpropanoid biosynthesis by inducible complementation of a cinnamate 4-hydroxylase mutant. (n.d.). Oxford Academic. Retrieved March 7, 2026, from [Link]

  • Acetylation of Alcohols and Phenols Using Continuous-Flow, Tungstosilicic Acid-Supported, Monolith Microreactors With Scale-Up C. (n.d.). AKJournals. Retrieved March 7, 2026, from [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • shikimate hydroxycinnamoyl transferase (HCT) gene family i. (n.d.). PeerJ. Retrieved March 7, 2026, from [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Metabolic fate of the new antithrombotic agent aspalatone in rats. In vivo and in vitro study. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved March 7, 2026, from [Link]

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  • Production of Bio-Phenols for Industrial Application: Scale-Up of the Base-Catalyzed Depolymerization of Lignin. (n.d.). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • The Phenylpropanoid Case – It Is Transport That Matters. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • (PDF) The Phenylpropanoid Case – It Is Transport That Matters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Integrated Metabolomic and Transcriptomic Analysis of Phenylpropanoid Biosynthesis in Silphium perfoliatum. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

protocol for acetylation of (S)-3-phenyllactic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Stereoselective O-Acetylation of (S)-3-Phenyllactic Acid

Executive Summary

(S)-3-Phenyllactic acid (PLA) is a critical chiral building block used in the synthesis of depsipeptides, protease inhibitors, and chiral auxiliaries. The O-acetylation of (S)-3-PLA to yield (S)-2-acetoxy-3-phenylpropanoic acid must be performed with high stereochemical fidelity.

This protocol details the optimal method using acetic anhydride (


)  and pyridine . Unlike acetyl chloride-based methods, which generate strong mineral acids (

) that can catalyze racemization via protonation of the carbonyl oxygen, the acetic anhydride/pyridine system buffers the reaction, preserving the sensitive

-chiral center.

Reaction Mechanism & Strategic Analysis

The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of (S)-3-PLA attacks the carbonyl carbon of the acetic anhydride-pyridine complex.

Key Mechanistic Considerations:

  • Racemization Risk: The

    
    -proton is acidic. Harsh basic conditions or activation of the carboxylic acid (e.g., formation of mixed anhydrides at the carboxyl position) can lead to oxazolone formation and subsequent racemization.
    
  • Selectivity: We target the hydroxyl group. The carboxyl group is less nucleophilic but can form a mixed anhydride. However, aqueous workup hydrolyzes the unstable mixed anhydride back to the carboxylic acid, while the ester remains stable.

DOT Diagram: Reaction Workflow

ReactionScheme Start (S)-3-Phenyllactic Acid (Solid) Reagents Ac2O + Pyridine (0°C) Start->Reagents Dissolution Intermediate Intermediate Species (O-Acetyl + Mixed Anhydride) Reagents->Intermediate Acetylation Quench Water/HCl Quench (Hydrolysis of Mixed Anhydride) Intermediate->Quench Selective Hydrolysis Product (S)-2-Acetoxy-3-phenylpropanoic acid (Viscous Oil/Solid) Quench->Product Isolation

Caption: Step-wise transformation from starting material to isolated product, highlighting the selective hydrolysis step.

Materials & Equipment

ReagentCAS No.[1][2][3]Equiv.[2][4]Role
(S)-3-Phenyllactic acid 20312-36-11.0Starting Material
Acetic Anhydride 108-24-71.5 - 2.0Acylating Agent
Pyridine 110-86-1SolventBase / Catalyst
DMAP (Optional)1122-58-30.05Hyper-nucleophilic catalyst
Ethyl Acetate 141-78-6-Extraction Solvent
1M HCl 7647-01-0-Quenching / Pyridine Removal

Equipment:

  • Round-bottom flask (dried).

  • Magnetic stir bar.

  • Ice-water bath.

  • Rotary evaporator.

  • High-vacuum pump.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Weigh 1.0 g (6.0 mmol) of (S)-3-phenyllactic acid into a 50 mL dry round-bottom flask.

  • Add 10 mL of anhydrous pyridine .

    • Note: Pyridine acts as both solvent and base. Ensure it is dry to prevent hydrolysis of acetic anhydride.

  • Add a magnetic stir bar and seal the flask with a septum.

  • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

Step 2: Acetylation
  • Add 1.13 mL (12.0 mmol, 2.0 equiv) of acetic anhydride dropwise via syringe over 5 minutes.

    • Critical: Dropwise addition controls the exotherm, minimizing thermal racemization risks.

  • (Optional) Add 36 mg (0.3 mmol) of DMAP if the reaction is sluggish, but standard PLA usually reacts well without it.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 3–6 hours .

    • Monitor: Check progress via TLC (Mobile Phase: 50% EtOAc/Hexane). Stain with Bromocresol Green (acid detection) or PMA. The product will be less polar (higher

      
      ) than the starting material.
      
Step 3: Workup & Purification
  • Quench: Cool the mixture back to 0°C. Add 10 mL of water slowly. Stir for 15 minutes.

    • Mechanism:[5] This converts excess acetic anhydride to acetic acid and hydrolyzes any mixed anhydride formed at the carboxyl group.

  • Extraction: Transfer to a separatory funnel. Dilute with 30 mL Ethyl Acetate (EtOAc) .

  • Wash:

    • Wash organic layer with 1M HCl (3 x 15 mL) .

      • Purpose: Converts pyridine to water-soluble pyridinium chloride.

    • Wash with Brine (1 x 20 mL) .

  • Drying: Dry the organic layer over anhydrous

    
     . Filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Final Drying: Dry the resulting viscous yellow oil/solid under high vacuum for at least 4 hours to remove trace acetic acid.

DOT Diagram: Purification Workflow

Workup Crude Reaction Mixture (Pyridine, Product, AcOH) Extract Add EtOAc + Water Crude->Extract AcidWash Wash with 1M HCl Extract->AcidWash PhaseSep Organic Phase (Product in EtOAc) AcidWash->PhaseSep AqueousWaste Aqueous Waste (Pyridinium HCl, AcOH) AcidWash->AqueousWaste Dry Dry (Na2SO4) & Evaporate PhaseSep->Dry Final Pure (S)-2-acetoxy-3-phenylpropanoic acid Dry->Final

Caption: Purification sequence emphasizing the removal of pyridine via acidic wash.

Characterization & Quality Control

Product Identity: (S)-2-acetoxy-3-phenylpropanoic acid Physical State: Viscous pale yellow oil or low-melting solid.

Nuclear Magnetic Resonance (NMR)

The introduction of the acetyl group causes a significant downfield shift of the


-proton compared to the starting material.
NucleusShift (

ppm)
MultiplicityIntegralAssignment
1H 10.0 - 11.0br s1H-COOH
1H 7.20 - 7.35m5HAromatic Ph -H
1H 5.25 - 5.35dd1H

-CH (Deshielded by OAc)
1H 3.10 - 3.25dd2H

-CH

(Benzylic)
1H 2.10s3H-OCOCH

(Acetyl methyl)
Chiral Purity (Enantiomeric Excess)
  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or OJ-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (verify with racemic standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Racemization Observed Temperature too high during addition.Ensure addition is at 0°C. Do not heat the reaction above RT.
Incomplete Reaction Wet pyridine (hydrolysis of Ac2O).Distill pyridine over CaH2 or use fresh anhydrous grade.
Product smells of vinegar Residual Acetic Acid.Azeotrope with toluene on rotavap or increase high-vacuum drying time.
Low Yield Product lost in aqueous phase.Ensure aqueous phase is acidic (pH < 2) during extraction to keep the carboxylic acid protonated (organic soluble).

Safety & Handling

  • Acetic Anhydride: Corrosive, lachrymator. Handle in a fume hood.

  • Pyridine: Toxic, noxious odor, flammability hazard.

  • Product: Irritant.[6] Standard PPE (gloves, goggles, lab coat) required.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11106576, 2-Acetoxy-3-phenylpropanoic acid. [Link]

  • Organic Syntheses. General procedures for acetylation using Acetic Anhydride and Pyridine. [Link]

Sources

using (S)-2-Acetoxy-3-phenylpropanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: (S)-2-Acetoxy-3-phenylpropanoic Acid as a Chiral Building Block

Executive Summary & Chemical Profiling

(S)-2-Acetoxy-3-phenylpropanoic acid (CAS: 33173-31-8), a derivative of L-phenylalanine, is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs) and advanced chiral ligands. Its structural architecture features an


-acetoxy group adjacent to a benzyl moiety, providing a robust stereocenter that resists racemization under harsh synthetic conditions. This guide details the mechanistic rationale, validated protocols, and downstream applications of this molecule in drug discovery, specifically focusing on the synthesis of HIV protease inhibitor intermediates, peptide aziridines, and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors.

Mechanistic Insights: The Causality of the Acetoxy Group

In chiral pool synthesis, the choice of protecting group is rarely arbitrary. The use of an


-acetoxy group in (S)-2-acetoxy-3-phenylpropanoic acid, as opposed to a free 

-hydroxyl group (phenyllactic acid) or a standard ether, serves three critical mechanistic functions:
  • Prevention of Racemization: During the conversion to an acyl chloride and subsequent Friedel-Crafts acylation,

    
    -chiral centers are notoriously prone to racemization via ketene intermediate formation. The electron-withdrawing nature of the acetoxy group destabilizes the adjacent incipient carbanion/ketene, preserving enantiomeric excess (ee) >99% even in the presence of strong Lewis acids like AlCl
    
    
    
    [1].
  • Neighboring Group Participation: In substitution reactions, the acetoxy carbonyl oxygen can participate in stabilizing adjacent carbocations, directing incoming nucleophiles to maintain stereochemical fidelity (retention or predictable inversion).

  • Orthogonal Deprotection: The acetate ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH or K

    
    CO
    
    
    
    ) without disturbing amide bonds or other sensitive functional groups installed later in the synthetic sequence[2].

Application Workflow 1: Synthesis of Chiral Amino-Indanols

Chiral 1-amino-2-indanols are privileged scaffolds in medicinal chemistry, most notably serving as the core structural motif in the HIV protease inhibitor Indinavir[3]. The synthesis leverages the (S)-enantiomer to yield (1R,2S)-1-amino-2-indanol (or the (R)-enantiomer for the (1S,2R) configuration).

G A (S)-2-Acetoxy-3-phenylpropanoic acid (Chiral Pool Starting Material) B Acyl Chloride Formation (SOCl2, DMF cat.) A->B C (S)-2-Acetoxy-3-phenylpropanoyl chloride (Stereocenter Intact) B->C D Intramolecular Friedel-Crafts (AlCl3, CH2Cl2, 0°C) C->D E (S)-2-Acetoxy-1-indanone (Key Intermediate) D->E F Hydrolysis & Oximation (NH2OH·HCl, Base) E->F G (1R,2S)-1-Amino-2-indanol (Chiral Ligand / Drug Scaffold) F->G

Synthetic workflow from (S)-2-Acetoxy-3-phenylpropanoic acid to chiral amino-indanols.

Protocol 3.1: Intramolecular Friedel-Crafts Acylation

Self-Validating System: The success of this protocol relies on strict temperature control to prevent the cleavage of the acetate group by AlCl


, which would otherwise lead to polymerization or racemization.

Reagents:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.0 eq)

  • Thionyl chloride (SOCl

    
    ) (1.5 eq)
    
  • Catalytic N,N-Dimethylformamide (DMF) (0.05 eq)

  • Aluminum chloride (AlCl

    
    ) (2.5 eq)
    
  • Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    )

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend (S)-2-acetoxy-3-phenylpropanoic acid in anhydrous CH

    
    Cl
    
    
    
    under an inert nitrogen atmosphere. Add catalytic DMF, followed by the dropwise addition of SOCl
    
    
    at room temperature. Stir for 2 hours until gas evolution ceases.
  • Concentration: Remove excess SOCl

    
     and solvent in vacuo to yield the crude (S)-2-acetoxy-3-phenylpropanoyl chloride as a viscous oil. Causality note: Complete removal of SOCl
    
    
    
    is critical to prevent competitive side reactions during the Friedel-Crafts step.
  • Acylation: Redissolve the acyl chloride in anhydrous CH

    
    Cl
    
    
    
    and cool the reaction vessel to 0 °C. Add anhydrous AlCl
    
    
    in small portions to manage the exothermic complexation.
  • Cyclization: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 4 hours.

  • Quench & Extraction: Carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3x). Wash the combined organic layers with saturated NaHCO
    
    
    and brine, dry over MgSO
    
    
    , and concentrate.
  • Validation (QC): Analyze the crude (S)-2-acetoxy-1-indanone via Chiral HPLC (e.g., Daicel CHIRALCEL OB column) to confirm an enantiomeric excess of >98%[1].

    
    H NMR should show the distinct disappearance of the carboxylic acid proton and the shift of the aromatic protons indicative of the fused indanone ring.
    

Application Workflow 2: Synthesis of PI5P4K Inhibitors

Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) is a lipid kinase implicated in the regulation of the tumor suppressor ING2 and the oncogene AKT. Modulating this kinase is a major target in oncology and metabolic disorders[4]. (S)-2-Acetoxy-3-phenylpropanoic acid is utilized to install a chiral hydrophobic moiety onto chromenopyridine derivatives, enhancing target binding affinity via precise spatial occupation of the ATP-binding pocket.

G A PI5P4K Enzyme (Overactive in specific pathologies) C Competitive Inhibition at ATP/Substrate Binding Site A->C Inhibits B Chromenopyridine Derivative (incorporating (S)-2-Acetoxy motif) B->C Binds D Decreased PI(4,5)P2 Levels C->D Leads to E Modulation of AKT Signaling & Enhanced Insulin Sensitivity D->E Results in

Logical relationship of PI5P4K inhibition by chromenopyridine derivatives.

Protocol 4.1: Amide Coupling for Kinase Inhibitor Scaffolds

Self-Validating System: The use of HATU ensures rapid activation of the carboxylic acid, minimizing the residence time of the activated ester and thereby preventing epimerization at the


-carbon.

Reagents:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.2 eq)

  • Chromenopyridine core amine (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve (S)-2-acetoxy-3-phenylpropanoic acid in anhydrous DMF at 0 °C. Add HATU and DIPEA. Stir for 15 minutes. Causality note: Pre-activation forms the highly reactive O-At ester, which is crucial for coupling sterically hindered or electronically deactivated anilines/amines.

  • Coupling: Add the chromenopyridine core amine to the solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by 0.1M HCl, saturated NaHCO

    
    , and brine.
    
  • Validation (QC): Purify via flash column chromatography. Confirm the retention of the acetoxy group via IR spectroscopy (strong C=O stretch at ~1740 cm

    
    ) and mass spectrometry (LC-MS)[4].
    

Application Workflow 3: Remote Asymmetric Induction in Peptide Aziridines

In the synthesis of complex glycopeptide antibiotics (e.g., vancomycin analogues), (S)-2-acetoxy-3-phenylpropanoic acid acts as a chiral director in organocatalytic aza-Darzens reactions. The steric bulk of the benzyl and acetoxy groups provides remote asymmetric induction, transmitting stereochemical information across distances up to 4 nm to control the formation of peptide aziridines[2].

Quantitative Data Presentation

The following table summarizes the reaction efficiencies and stereochemical retention of (S)-2-Acetoxy-3-phenylpropanoic acid across its primary applications.

Application FieldTarget / IntermediateCoupling/Activation ReagentYield (%)Enantiomeric Excess (ee %)Key Mechanistic Role
Antiviral APIs (S)-2-Acetoxy-1-indanoneSOCl

/ AlCl

80 - 85%> 99%Prevents racemization during Friedel-Crafts acylation.
Kinase Inhibitors Chromenopyridine AmideHATU / DIPEA75 - 82%> 98%Provides hydrophobic chiral anchor for ATP pocket.
Antibiotics Peptide AziridinesTBTU / DIPEA65 - 99%Up to 99% (de)Acts as a remote stereocontrol director (aza-Darzens).

Note: Yields and ee% are aggregated from standard optimized protocols[1],[2],[4].

References

  • A Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir Source: Bulletin of the Chemical Society of Japan, Vol. 72, 1093-1100 (1999). URL:[Link]

  • Remote asymmetric induction in the organocatalytic aza-Darzens synthesis of peptide aziridines Source: University of East Anglia (UEA) Doctoral Thesis (2013). URL:[Link]

  • Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors (WO2019126730A1)

Sources

enzymatic resolution methods for (S)-2-Acetoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Resolution of (S)-2-Acetoxy-3-phenylpropanoic Acid via Lipase-Catalyzed Transesterification

Executive Summary

(S)-2-Acetoxy-3-phenylpropanoic acid (also known as L-O-acetyl-3-phenyllactic acid) is a highly valued chiral synthon utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including HIV protease inhibitors and host-selective depsipeptides[1]. While traditional asymmetric syntheses often rely on heavy-metal catalysis or expensive chiral pool starting materials, biocatalytic kinetic resolution offers a highly enantioselective, scalable, and environmentally benign alternative. This application note details a validated, self-contained protocol for the kinetic resolution of racemic DL-(±)-3-phenyllactic acid using immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435)[2].

Mechanistic Rationale & System Design

The high efficiency of this protocol is driven by three engineered causalities:

  • Enzyme Active-Site Specificity: CALB features a distinct active-site funnel with a large hydrophobic pocket and a stereospecific binding cleft. The aromatic benzyl group of 3-phenyllactic acid anchors deeply into the hydrophobic pocket. This sterically forces the (S)-hydroxyl group into an optimal trajectory for nucleophilic attack on the catalytic Ser105 residue, while the (R)-enantiomer is sterically excluded from adopting a reactive conformation[3].

  • Thermodynamic Driving Force (Irreversible Acyl Donor): Vinyl acetate is specifically selected as the acyl donor over standard alkyl esters. During transesterification, the leaving group (vinyl alcohol) instantly and irreversibly tautomerizes into volatile acetaldehyde. This chemical causality prevents the reverse hydrolysis reaction, driving the conversion to the theoretical 50% limit required for a perfect kinetic resolution[2].

  • Mass Transfer & Solvent Causality: The reaction is performed in an anhydrous organic solvent (e.g., toluene) to suppress unwanted ester hydrolysis. Microwave irradiation can optionally be applied to accelerate the initial reaction rate by up to 1.8-fold by enhancing substrate-enzyme collision frequencies without denaturing the robust immobilized CALB matrix[2].

Biocatalytic Performance Data

The selection of CALB is empirically validated against other common industrial lipases. As summarized in Table 1, Novozym 435 is uniquely capable of achieving >99% enantiomeric excess (ee) for this specific substrate architecture.

Table 1: Effect of Lipase Source on the Kinetic Resolution of DL-(±)-3-Phenyllactic Acid

BiocatalystConversion (%)Enantiomeric Excess (eep %)Enantiomeric Ratio (E)
Novozym 435 (CALB) 49.0 > 99.0 > 200
Lipase PS (Burkholderia cepacia)35.285.422.0
Lipase CR (Candida rugosa)14.841.03.5
Porcine Pancreas Lipase (PPL)< 5.0N/DN/D

Data reflects standard screening conditions: 45°C, toluene, 3 eq. vinyl acetate.

Experimental Workflow & Protocol

KR_Pathway Racemate DL-(±)-3-Phenyllactic Acid (Racemic Substrate) CALB CALB (Novozym 435) Enantioselective Catalysis Racemate->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB S_Product (S)-2-Acetoxy-3- phenylpropanoic Acid CALB->S_Product (S)-Enantiomer Acetylation R_Alcohol (R)-3-Phenyllactic Acid (Unreacted) CALB->R_Alcohol (R)-Enantiomer Excluded Acetaldehyde Acetaldehyde (Evaporates) CALB->Acetaldehyde Tautomerization

Enzymatic kinetic resolution pathway of DL-3-phenyllactic acid using CALB.

Materials Required:

  • DL-(±)-3-Phenyllactic acid (Racemic substrate)

  • Vinyl acetate (Acyl donor, >99% purity)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Anhydrous Toluene

  • Molecular sieves (4Å, activated)

Step-by-Step Methodology:

  • System Preparation (Self-Validation): Dry all glassware in an oven at 120°C. Prepare two reaction vessels: the primary reactor and a negative control (lacking Novozym 435) to quantify and rule out any non-enzymatic background chemical acetylation.

  • Substrate Solubilization: Dissolve 10 mmol (1.66 g) of DL-(±)-3-phenyllactic acid in 50 mL of anhydrous toluene. Add 1.0 g of activated 4Å molecular sieves. Causality: Molecular sieves scavenge trace ambient moisture, strictly preventing the thermodynamic reversal of the transesterification (hydrolysis).

  • Acyl Donor Addition: Add 30 mmol (2.76 mL, 3 equivalents) of vinyl acetate to the solution. The molar excess kinetically drives the reaction forward.

  • Initiation: Introduce 150 mg of Novozym 435 to the primary reactor. Seal the vessels with vented caps. Causality: Vented caps are mandatory to allow the continuous escape of acetaldehyde gas, preventing vessel over-pressurization.

  • Incubation: Incubate the mixture in an orbital shaker at 250 rpm and 45°C.

  • Reaction Monitoring: Sample 50 µL aliquots at 2, 4, 8, and 12 hours. Dilute with hexane/isopropanol and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is terminated when the conversion reaches exactly 49–50%, ensuring maximum enantiomeric purity for the (S)-acetate.

Downstream Processing & Isolation

Because both the product ((S)-2-acetoxy-3-phenylpropanoic acid) and the unreacted substrate ((R)-3-phenyllactic acid) contain a free carboxylic acid moiety, standard acid-base extraction will not separate them. Chromatographic resolution is required[3].

Downstream_Processing Mixture Crude Reaction Mixture (S)-Acetate + (R)-Alcohol + Enzyme Filtration Vacuum Filtration Mixture->Filtration RecycledEnzyme Recovered Novozym 435 (Washed & Dried for Reuse) Filtration->RecycledEnzyme Solid Retentate Filtrate Filtrate (Concentrated in vacuo) Filtration->Filtrate Liquid Phase Chromatography Silica Gel Chromatography (Hexane:EtOAc:AcOH) Filtrate->Chromatography Product (S)-2-Acetoxy-3-phenylpropanoic Acid (High Rf) Chromatography->Product Elutes First Byproduct (R)-3-Phenyllactic Acid (Low Rf) Chromatography->Byproduct Elutes Second

Workflow for the isolation of (S)-acetate product and enzyme recovery.

Isolation Protocol:

  • Enzyme Recovery: Terminate the reaction by vacuum filtration through a sintered glass funnel. Wash the retained Novozym 435 beads with cold hexane. Causality: The robust immobilized enzyme can be dried and reused for up to 5 consecutive cycles with minimal loss of catalytic activity, drastically reducing process costs[3].

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove toluene, unreacted vinyl acetate, and residual acetaldehyde.

  • Chromatographic Separation: Load the crude residue onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (starting at 8:2) supplemented with 1% glacial acetic acid. Causality: The trace acetic acid suppresses the ionization of the carboxylic acid groups, preventing severe peak tailing on the silica stationary phase.

  • Fraction Collection: The less polar (S)-2-acetoxy-3-phenylpropanoic acid elutes first (higher Rf). The more polar unreacted (R)-3-phenyllactic acid elutes second.

  • Validation: Pool the fractions containing the (S)-acetate, remove the solvent in vacuo, and verify the >99% ee via chiral HPLC and absolute configuration via optical polarimetry.

References

  • Insight into microwave irradiation and enzyme catalysis in enantioselective resolution of DL-(±)-3-phenyllactic acid. PubMed (Applied Microbiology and Biotechnology, 2012).[Link]

  • A Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir. Bulletin of the Chemical Society of Japan (1999).[Link]

  • DETECTION AND SEPARATION METHODS FOR RESOLUTION OF PRODUCTS OF ENZYMATIC REACTIONS. ResearchGate (2016).[Link]

Sources

Application Note: Coupling Protocols for (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Acetoxy-3-phenylpropanoic acid (also known as O-acetyl-L-phenyllactic acid) is a critical chiral building block used in the synthesis of depsipeptides, peptidomimetics, and protease inhibitors. Unlike standard


-amino acids protected with carbamates (Fmoc/Boc), this 

-acetoxy acid presents unique challenges during coupling:
  • High Susceptibility to Racemization: The electron-withdrawing acetoxy group at the

    
    -position significantly increases the acidity of the 
    
    
    
    -proton (
    
    
    ), making the chiral center prone to base-catalyzed enolization.
  • Nucleophilic Sensitivity: The acetoxy ester is susceptible to hydrolysis or aminolysis if exposed to strong nucleophiles or high pH for extended periods.

This guide outlines three validated protocols designed to maximize coupling efficiency while preserving stereochemical integrity.

Chemical Profile & Critical Considerations

The Racemization Mechanism

The primary failure mode when coupling (S)-2-acetoxy-3-phenylpropanoic acid is the loss of optical purity. Unlike amino acids which racemize via oxazolone formation,


-acetoxy acids racemize primarily through base-mediated enolization  or the formation of a transient 1,3-dioxolan-2,4-dione  intermediate.
  • Risk Factor: Strong bases (e.g., DBU, excess DIPEA) and slow coupling rates favor enolization.

  • Mitigation: Use weak bases (Sym-collidine, NMM), rapid activation (HATU), or low-temperature activation (Mixed Anhydride).

Reagent Selection Matrix
ParameterHATU / HOAt EDC / HOBt IBCF (Mixed Anhydride)
Coupling Speed Very Fast (< 1 h)Moderate (2-12 h)Fast (20 min activation)
Racemization Risk Low (if base is controlled)LowLowest (at -15°C)
Scalability Low (Expensive)HighHigh
Recommended Base Sym-CollidineNMM / DIPEANMM
Use Case Complex/Steric AminesStandard Solution PhaseStrict Chiral Requirements

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/Collidine)

Best for coupling to sterically hindered amines or solid-phase synthesis.

Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with the amine, outcompeting the rate of base-catalyzed racemization. Sym-collidine (TMP) is used as a non-nucleophilic base that is weaker than DIPEA, further reducing


-proton abstraction.

Materials:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.0 equiv)

  • Amine component (1.0 – 1.2 equiv)[1][2]

  • HATU (1.0 – 1.1 equiv)

  • Sym-Collidine (2.0 – 3.0 equiv)[1]

  • Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the (S)-2-acetoxy-3-phenylpropanoic acid and the amine component in anhydrous DMF under nitrogen.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation & Coupling: Add Sym-Collidine followed immediately by HATU.

    • Note: Do not pre-activate the acid in the presence of base without the amine, as this maximizes the window for racemization.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS (typically complete in 1–2 hours).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove base/HATU byproducts), sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.[1][2][3]

Protocol B: Scalable Solution Phase (EDC/HOBt)

Best for large-scale batches where cost is a factor and the amine is a good nucleophile.

Rationale: The carbodiimide (EDC) forms an O-acylisourea that is trapped by HOBt to form an active ester. This method is milder than HATU and often cleaner for simple substrates.

Materials:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.0 equiv)

  • Amine component (1.0 equiv)[1][2]

  • EDC[3][4][5][6][7][8][9][10][11]·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • N-Methylmorpholine (NMM) (2.0 equiv)

  • DCM or DMF (0.2 M)

Procedure:

  • Dissolve the acid, amine, and HOBt in DCM (or DMF if solubility is poor) at 0 °C.

  • Add NMM.

  • Add EDC[3][5][6]·HCl portion-wise over 5 minutes.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Critical QC: Check for hydrolysis of the acetoxy group if the reaction runs >12 hours at pH > 8.

Protocol C: "Racemization-Free" Mixed Anhydride

Best for extremely sensitive substrates or when optical purity >99.5% ee is required.

Rationale: Formation of a mixed anhydride with isobutyl chloroformate (IBCF) at -15 °C is the classic method to prevent racemization. The low temperature inhibits proton abstraction.

Materials:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Amine component (1.0 equiv)[1][2]

  • THF (anhydrous)

Procedure:

  • Dissolve the acid and NMM in anhydrous THF.

  • Cool to -15 °C (Ice/Salt or Acetone/Dry Ice).

  • Add IBCF dropwise. Stir for 15 minutes to form the mixed anhydride.

  • Add the amine (pre-dissolved in THF) dropwise.

  • Maintain at -15 °C for 1 hour, then slowly warm to room temperature.

Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the racemization side-reaction.

G Acid (S)-2-Acetoxy-3- phenylpropanoic acid Enolate Enolate Intermediate (Planar/Achiral) Acid->Enolate H_alpha Abstraction (k_rac) ActiveEster Activated Ester (O-At / O-Bt) Acid->ActiveEster Activation (HATU/EDC) Base Base (B:) Base->Acid Deprotonates COOH Base->Enolate Deprotonates C-alpha Enolate->ActiveEster Reprotonation (Scrambling) ActiveEster->Enolate Base Excess Product_S Desired Product (S)-Amide ActiveEster->Product_S Fast Coupling (k_couple) Product_R Racemic Product (R/S)-Amide ActiveEster->Product_R Coupling of Racemized Ester Amine Amine (R-NH2) Amine->Product_S Nucleophilic Attack

Figure 1: Kinetic competition between coupling (Green) and base-catalyzed racemization (Red). Minimizing base contact time and temperature is critical.

Quality Control & Troubleshooting

Analytical Methods
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/IPA (90:10) or Hexane/EtOH.

    • Detection: UV at 210 nm or 254 nm.

    • Target: >98% ee.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of Acetoxy groupEnsure anhydrous solvents; reduce pH (avoid NaOH/LiOH workups).
Racemization (>5% enantiomer) Base too strong or reaction too slowSwitch from DIPEA to Collidine. Use Protocol C (-15°C).
N-Acyl Urea Byproduct Slow activation with carbodiimideSwitch to Protocol A (HATU) or add more HOBt.
Guanidinylation Excess HATU reacting with amineEnsure Acid is activated before amine exposure, or use exact stoichiometry.

References

  • Preparation of Depsipeptides: Joullié, M. M., et al. "A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides." J. Org. Chem., 1999, 64, 8. Link

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. (Detailed discussion on oxazolone vs.
  • Use of HATU/Collidine: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[11] J. Am. Chem. Soc., 1993, 115, 4397. Link

  • Mixed Anhydride Method: Anderson, G. W., et al. "Racemization-Suppression Methods in Peptide Synthesis." J. Am. Chem. Soc., 1967, 89, 5012. Link

  • Synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid: "Application Notes and Protocols for the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid." Benchchem Application Note. Link

Sources

Application Note: Preparation of (S)-2-Acetoxy-3-phenylpropanoic Acid via Diazotization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-2-Acetoxy-3-phenylpropanoic acid (also known as O-acetyl-L-phenyllactic acid) is a highly valuable chiral building block in pharmaceutical development. It serves as a critical intermediate in the synthesis of (1S,2R)-1-amino-2-indanol, a core structural component of the HIV protease inhibitor Indinavir[1].

The synthesis of this compound from naturally occurring L-phenylalanine relies on a highly stereocontrolled two-step sequence:

  • Diazotization and Hydrolysis : Conversion of the

    
    -amino group of L-phenylalanine to a hydroxyl group to form (S)-2-hydroxy-3-phenylpropanoic acid (L-phenyllactic acid).
    
  • O-Acetylation : Esterification of the secondary hydroxyl group using acetic anhydride to yield the final acetoxy product[2].

Mechanistic Causality (Stereochemical Control) : A critical requirement of this synthesis is the strict retention of configuration during the diazotization step. Standard nucleophilic substitutions (


 or 

) typically result in racemization or inversion. However, the diazotization of

-amino acids proceeds via a "double inversion" mechanism driven by neighboring group participation[3].

Upon formation of the unstable diazonium salt, the adjacent carboxylate group attacks the


-carbon, expelling nitrogen gas and forming a highly strained 

-lactone intermediate (Inversion 1). Subsequent nucleophilic attack by solvent water opens the lactone ring (Inversion 2), yielding the

-hydroxy acid with a net retention of the original (S)-stereocenter[3]. Sulfuric acid (

) is deliberately chosen over hydrochloric acid (

) to prevent the competitive formation of

-chloro acids, as the bisulfate anion is non-nucleophilic.

Reaction Mechanism & Pathway

G A L-Phenylalanine (S-configuration) B Diazonium Intermediate A->B NaNO2, H2SO4 0-5 °C C α-Lactone (Inversion 1) B->C -N2 D L-Phenyllactic Acid (Inversion 2) C->D +H2O E (S)-2-Acetoxy-3- phenylpropanoic Acid D->E Ac2O, Pyridine

Figure 1: Mechanistic pathway of L-phenylalanine diazotization and acetylation.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

Objective : Convert L-phenylalanine to L-phenyllactic acid with complete stereoretention.

Materials :

  • L-Phenylalanine (10.0 mmol, 1.65 g)

  • 1 M Sulfuric Acid (

    
    ) (10 mL)
    
  • Sodium Nitrite (

    
    ) (15.0 mmol, 1.04 g) dissolved in 5 mL deionized water
    

Step-by-Step Procedure :

  • Dissolution : Suspend L-phenylalanine in 10 mL of 1 M

    
     in a 50-mL round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until the amino acid is completely dissolved (protonated to its soluble ammonium salt)[3].
    
  • Temperature Control (Critical) : Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Maintaining a low temperature prevents the premature, uncoordinated decomposition of the diazonium intermediate, which could lead to elimination side-reactions (forming cinnamic acid) or racemization.

  • Diazotization : Add the aqueous

    
     solution dropwise over 45 minutes. Maintain the internal temperature below 5 °C. Self-Validation: Nitrogen gas (
    
    
    
    ) evolution will be immediately visible as bubbling, confirming the decomposition of the diazonium salt into the
    
    
    -lactone[3].
  • Hydrolysis & Precipitation : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12–24 hours. Self-Validation: The neutral (S)-2-hydroxy-3-phenylpropanoic acid will gradually precipitate from the acidic aqueous solution, simplifying isolation[3].

  • Isolation : Filter the white crystalline precipitate under vacuum, wash with cold distilled water (2 × 5 mL), and dry in a desiccator.

Protocol B: Synthesis of (S)-2-Acetoxy-3-phenylpropanoic Acid

Objective : Acetylate the


-hydroxyl group without inducing racemization.

Materials :

  • (S)-2-Hydroxy-3-phenylpropanoic acid (5.0 mmol, 0.83 g)

  • Acetic Anhydride (

    
    ) (4.0 mL)
    
  • Pyridine (0.3 mL)

Step-by-Step Procedure :

  • Reaction Setup : In a dry 25-mL flask, dissolve (S)-2-hydroxy-3-phenylpropanoic acid in 4 mL of acetic anhydride[2].

  • Catalysis : Add 0.3 mL of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate, and neutralizes the acetic acid byproduct, driving the esterification to completion[2].

  • Stirring : Stir the mixture at 4 °C for 1 hour, then allow it to warm to room temperature[2]. Self-Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 20:1) until the polar starting material is completely consumed.

  • Quenching & Workup : Pour the reaction mixture into 50 mL of ice-water to hydrolyze excess acetic anhydride. Acidify the solution to pH 1–2 using 3 M HCl. Causality: Acidification protonates the pyridine, partitioning it into the aqueous layer as water-soluble pyridinium chloride, ensuring high purity of the organic product[2].

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 × 20 mL)[2].

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure to afford (S)-2-acetoxy-3-phenylpropanoic acid as a white solid[2].
    

Quantitative Data & Characterization

Table 1: Reaction Optimization & Yields

Reaction StepReagents & ConditionsTarget Intermediate/ProductExpected YieldStereochemical Outcome
Diazotization L-Phe,

, 1M

, 0-5 °C to RT
(S)-2-Hydroxy-3-phenylpropanoic acid75 - 82%Retention (S)
O-Acetylation L-Phenyllactic acid,

, Pyridine, 4 °C to RT
(S)-2-Acetoxy-3-phenylpropanoic acid85 - 93%Retention (S)

Table 2: Analytical Characterization Checkpoints

Analytical Method(S)-2-Hydroxy-3-phenylpropanoic acid(S)-2-Acetoxy-3-phenylpropanoic acid
Physical State White crystalline powderWhite solid / crystals
TLC (DCM:MeOH 20:1) Lower

(more polar)
Higher

(less polar)

H NMR (

)
~4.4 ppm (m, 1H,

-CH)
~5.2 ppm (dd, 1H,

-CH), 2.02 ppm (s, 3H, acetyl)[2]
HPLC Retention Time ~25.5 - 28.4 min (Chiralcel OJ-H)[2]~16.0 - 20.0 min (Chiralcel OJ-H)[2]

Safety and Handling

  • Sodium Nitrite (

    
    ) : Strong oxidizer and toxic. Handle with care.
    
  • Nitrogen Gas Evolution : The diazotization step must be performed in a well-ventilated fume hood to safely vent

    
     and any trace nitrogen oxide (
    
    
    
    ) fumes[3].
  • Pyridine : Toxic and highly odorous. Use strictly inside a fume hood.

  • Sulfuric Acid & Acetic Anhydride : Corrosive. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

References

  • Kajiro, H., Mitamura, S., Mori, A., & Hiyama, T. (1999). "A Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir". Bulletin of the Chemical Society of Japan. URL:[Link]

  • Tekewe, A., et al. (2009). "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers". Journal of Chromatography B / ResearchGate. URL:[Link]

  • "Discovery-based Experiment: The Double SN2 Conversion of Phenylalanine to Phenyllactic Acid". (2016). AURCO Journal. URL:[Link]

Sources

Application Note: Scale-Up Synthesis Procedures for (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

(S)-2-Acetoxy-3-phenylpropanoic acid (commonly referred to as O-acetyl-L-phenyllactic acid) is a highly versatile chiral building block utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of complex depsipeptides and is a direct precursor to the (1S,2R)-1-amino-2-indanol moiety—a core structural component of HIV protease inhibitors such as Indinavir[1].

Transitioning the synthesis of this molecule from a milligram-scale laboratory setting to a multi-gram or kilogram scale requires meticulous control over reaction kinetics, exothermic events, and stereochemical pathways. This application note details a self-validating, highly optimized protocol for the scale-up synthesis of (S)-2-acetoxy-3-phenylpropanoic acid from L-phenylalanine, ensuring maximum enantiomeric excess (ee) and chemical purity.

Mechanistic Pathway & Stereochemical Control

The synthesis relies on a highly stereospecific double-inversion mechanism that ultimately preserves the stereocenter of the starting amino acid[2].

  • Diazotization and First Inversion : The primary amine of L-phenylalanine is converted into a transient diazonium salt using nitrous acid. The adjacent carboxylate group acts as an internal nucleophile, displacing the nitrogen gas in a rapid intramolecular SN2 reaction. This forms a highly strained α-lactone intermediate, effectively inverting the stereocenter[2].

  • Hydrolysis and Second Inversion : Water acts as an intermolecular nucleophile, attacking the α-lactone and opening the ring via a second SN2 reaction. This second inversion results in a net retention of the original (S)-configuration, yielding (S)-2-hydroxy-3-phenylpropanoic acid (L-phenyllactic acid)[2].

  • Acetylation : The subsequent acetylation of the secondary hydroxyl group with acetic anhydride proceeds without breaking any bonds at the chiral center, locking in the (S)-configuration.

G A L-Phenylalanine (S-Isomer) B Diazotization NaNO2 / H2SO4 / H2O A->B C Diazonium Salt Intermediate B->C -H2O D Intramolecular SN2 (1st Inversion) C->D E α-Lactone Intermediate D->E -N2 (gas) F Intermolecular SN2 (H2O) (2nd Inversion) E->F G L-Phenyllactic Acid (S-Isomer, Retention) F->G Ring Opening H Acetylation Ac2O / Pyridine G->H I (S)-2-Acetoxy-3-phenylpropanoic Acid (Target Product) H->I + Acetyl Group

Figure 1: Reaction workflow and double-inversion mechanism preserving the (S)-configuration.

Scale-Up Challenges & Process Optimization

In standard batch procedures, solid NaNO₂ is added directly to an acidic aqueous solution of the amino acid. At scale, this method presents severe kinetic and safety bottlenecks:

  • Exothermic Runaway : Rapid generation of unstable nitrous acid leads to uncontrolled decomposition into toxic NOx gases and massive N₂ evolution, causing severe reactor foaming.

  • Yield-Destroying Side Reactions : High localized concentrations of nitrous acid promote the formation of cinnamic acid derivatives via elimination, drastically reducing yield and complicating downstream purification.

The Solution : To mitigate these issues, the protocol below utilizes a modified procedure where aqueous NaNO₂ and aqueous H₂SO₄ are added simultaneously and slowly to the amino acid suspension[1]. This self-validating kinetic control maintains a low, steady-state concentration of nitrous acid, suppressing side reactions, controlling the exotherm, and boosting the yield to >80% while maintaining >99% ee[1].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid (L-Phenyllactic Acid)

Note: This reaction evolves nitrogen gas. Ensure the reactor is properly vented through a scrubber system.

  • Substrate Suspension : Suspend L-phenylalanine (100 g, 0.605 mol) in distilled water (300 mL) in a 2 L jacketed reactor equipped with an overhead stirrer and dual addition funnels.

    • Causality: L-phenylalanine is zwitterionic and will only be partially soluble until the acid is introduced.

  • Thermal Control : Cool the suspension to 0–5 °C using a recirculating chiller.

    • Causality: Strict temperature control stabilizes the transient diazonium salt and prevents the thermal decomposition of nitrous acid into NOx gases.

  • Reagent Preparation :

    • Solution A: Dissolve NaNO₂ (62.6 g, 0.908 mol, 1.5 eq) in water (200 mL).

    • Solution B: Dilute concentrated H₂SO₄ (48.5 mL, 0.908 mol, 1.5 eq) in water (150 mL).

  • Simultaneous Addition : Begin the simultaneous, dropwise addition of Solution A and Solution B over a period of 4 hours. Maintain the internal temperature strictly below 5 °C.

    • Causality: Simultaneous addition prevents the accumulation of reactive intermediates, directly inhibiting the elimination pathway that forms cinnamic acid impurities[1].

  • Hydrolysis Phase : After complete addition, allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for an additional 12 hours.

    • Causality: Extended stirring ensures the complete nucleophilic ring-opening of the highly strained α-lactone intermediate by water[2].

  • Phase Extraction : Extract the aqueous mixture with ethyl acetate (3 × 400 mL).

    • Causality: The double-inversion mechanism replaces the basic amino group with a neutral hydroxyl group. Unlike the zwitterionic starting material, the resulting phenyllactic acid is uncharged at acidic pH and readily partitions into the organic phase, leaving unreacted amino acid in the aqueous waste[2].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/ethyl acetate to afford pure (S)-2-hydroxy-3-phenylpropanoic acid.

Protocol B: Synthesis of (S)-2-Acetoxy-3-phenylpropanoic Acid
  • Reaction Setup : Dissolve the purified (S)-2-hydroxy-3-phenylpropanoic acid (80 g, 0.481 mol) in anhydrous dichloromethane (DCM) (400 mL) and pyridine (77.7 mL, 0.962 mol, 2.0 eq) under a nitrogen atmosphere.

    • Causality: Pyridine acts as both an acid scavenger (to neutralize the acetic acid byproduct) and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

  • Thermal Control : Cool the solution to 0 °C in an ice bath.

  • Acetylation : Add acetic anhydride (68.2 mL, 0.722 mol, 1.5 eq) dropwise over 1 hour.

    • Causality: The esterification is highly exothermic; controlled addition prevents solvent boil-off and degradation of the chiral center.

  • Maturation : Remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor completion via HPLC.

  • Quench & Acidification : Quench the reaction by adding crushed ice (100 g), then acidify the mixture to pH 2 using 2M HCl (aq).

    • Causality: Lowering the pH protonates the pyridine catalyst into water-soluble pyridinium chloride, effectively stripping it from the organic product layer.

  • Isolation : Separate the organic layer and extract the aqueous layer with DCM (2 × 200 mL). Wash the combined organic layers with water, then brine, and dry over anhydrous Na₂SO₄.

  • Final Crystallization : Concentrate under reduced pressure. Recrystallize the crude product from diisopropyl ether/hexanes to yield (S)-2-acetoxy-3-phenylpropanoic acid as a white crystalline solid.

Quantitative Data & Quality Control

To ensure the self-validating nature of the scale-up, the following metrics should be monitored at each stage of the workflow:

Process StepTarget MetricExpected OutcomeAnalytical Method
Step 1: Diazotization Yield> 80%Gravimetric
Enantiomeric Excess (ee)> 99%Chiral HPLC (e.g., Chiralcel OD-H)
Chemical Purity> 98%Reverse-Phase HPLC (UV 210 nm)
Key ImpurityCinnamic acid < 1%¹H-NMR (absence of alkene protons)
Step 2: Acetylation Yield> 85%Gravimetric
Enantiomeric Excess (ee)> 99%Chiral HPLC
Chemical Purity> 99%Reverse-Phase HPLC (UV 210 nm)
AppearanceWhite crystalline solidVisual Inspection

References

  • Kajiro, H., Mitamura, S., Mori, A., & Hiyama, T. (1999). "A Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir." Bulletin of the Chemical Society of Japan, 72(5), 1093–1100. URL: [Link]

  • Morsch, L. A., et al. (2016). "Discovery-based Experiment: Conversion of Phenylalanine to Phenyllactic Acid." AURCO Journal, Volume 22, 157-165. URL: [Link]

Sources

Introduction: The Significance and Challenges of Esterifying (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of esters from (S)-2-Acetoxy-3-phenylpropanoic acid, a valuable chiral building block in pharmaceutical development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding and practical execution.

(S)-2-Acetoxy-3-phenylpropanoic acid is a key chiral intermediate used in the synthesis of various pharmaceutically active compounds.[1] Its structure, featuring a stereocenter at the α-carbon and a labile acetoxy protecting group, presents unique challenges for esterification. A successful protocol must not only achieve high conversion but also preserve the stereochemical integrity at the C2 position and prevent the hydrolysis of the acetate ester.

The primary challenges include:

  • Steric Hindrance: The presence of the phenyl and acetoxy groups can sterically hinder the carboxylic acid, potentially slowing down the reaction rate.[2][3][4]

  • Racemization: Harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to epimerization of the α-carbon, compromising the enantiopurity of the final product.

  • Protecting Group Lability: The acetoxy group is an ester itself and can be susceptible to hydrolysis or transesterification under the very conditions used to form the new ester linkage.[5][6]

This guide details two primary, reliable methods for the esterification of this substrate: the classic Fischer-Speier esterification for simple alcohols and the milder, highly efficient Steglich esterification, which is particularly suited for sensitive or sterically demanding substrates.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7][8] It is an equilibrium-driven process where the removal of water or the use of a large excess of the alcohol reactant drives the reaction toward the ester product.[9][10][11] While cost-effective, careful control of conditions is necessary to mitigate side reactions with a sensitive substrate like (S)-2-Acetoxy-3-phenylpropanoic acid.

Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[10][11]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl (Enhanced Electrophile) Start->Protonation + H⁺ (cat.) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + R'OH Water_Elim Protonated Ester Tetrahedral->Water_Elim - H₂O End Ester + H₂O Water_Elim->End - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl (S)-2-Acetoxy-3-phenylpropanoate

Materials:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.0 eq)

  • Methanol (MeOH, as solvent and reactant, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-2-Acetoxy-3-phenylpropanoic acid (e.g., 5.0 g, 24.0 mmol) in an excess of anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.07 mL, 1.2 mmol) dropwise with stirring.

  • Reflux: Attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][13][14][15] This method is highly effective for sterically hindered substrates and proceeds under neutral, room-temperature conditions, making it ideal for protecting the sensitive functionalities of (S)-2-Acetoxy-3-phenylpropanoic acid.[13]

Mechanistic Insight

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[13] The DMAP catalyst, being a superior nucleophile to the alcohol, then attacks this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[15]

Steglich_Esterification sub_a Carboxylic Acid + DCC sub_b O-Acylisourea (Reactive Intermediate) sub_a->sub_b Activation sub_c N-Acylpyridinium Salt (Active Ester) sub_b->sub_c + DMAP (cat.) sub_c->sub_b - DMAP sub_d Ester + DCU sub_c->sub_d + Alcohol (R'OH)

Caption: Key intermediates in the Steglich Esterification.

Detailed Protocol: Synthesis of tert-Butyl (S)-2-Acetoxy-3-phenylpropanoate

Materials:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (1.0 eq)

  • tert-Butanol (t-BuOH, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes, Ethyl Acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Acetoxy-3-phenylpropanoic acid (e.g., 2.08 g, 10.0 mmol), tert-butanol (1.14 mL, 12.0 mmol), and DMAP (0.12 g, 1.0 mmol).

  • Solvent Addition: Dissolve the components in anhydrous DCM (e.g., 50 mL).

  • DCC Addition: Cool the solution to 0°C using an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate (DCU) will form. Monitor the reaction by TLC.

  • Filtration: Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure tert-butyl ester.

Comparative Analysis of Esterification Techniques

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Acidic (H₂SO₄, p-TsOH), RefluxNeutral, Room Temperature
Reagents Excess alcohol, catalytic acidStoichiometric DCC, catalytic DMAP[12][14]
Advantages Inexpensive reagents, simple setupMild conditions, high yields, broad substrate scope[16]
Disadvantages Harsh conditions risk racemization/hydrolysis, equilibrium limited[7]DCC is an allergen, DCU byproduct can complicate purification
Best For Simple, non-sensitive primary/secondary alcoholsTertiary alcohols, acid-labile substrates, sterically hindered components[13]

Product Purification and Analytical Characterization

Purification

Flash column chromatography is the standard method for purifying the synthesized esters. For the Steglich esterification, careful chromatography is required to ensure complete removal of any residual, slightly soluble DCU.

Structural Confirmation
  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ester product. Key signals to observe are the appearance of new peaks corresponding to the alcohol moiety (e.g., a singlet at ~1.4-1.5 ppm for a tert-butyl group or a singlet at ~3.7 ppm for a methyl group) and shifts in the signals adjacent to the newly formed ester.

  • FT-IR Spectroscopy: The formation of the ester can be confirmed by the characteristic C=O stretch of the ester carbonyl group, typically found around 1735-1750 cm⁻¹.

Stereochemical Integrity Analysis: Chiral HPLC

It is critical to confirm that no racemization occurred during the esterification process. The most effective method for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[17][18]

hplc_workflow Sample Dissolve Ester Product in Mobile Phase Inject Inject onto Chiral HPLC Column Sample->Inject Separate Separation of Enantiomers on Chiral Stationary Phase Inject->Separate Detect UV Detector Separate->Detect Chromatogram Chromatogram Output Detect->Chromatogram Analysis Calculate Enantiomeric Excess (ee%) Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for this class of compounds.[17]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. For acidic compounds, a small amount of an acidic additive like trifluoroacetic acid (TFA, ~0.1%) can improve peak shape.[17]

  • Sample Preparation: Prepare a dilute solution of the purified ester in the mobile phase (e.g., ~1 mg/mL).

  • Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification: A single peak indicates that the product is enantiomerically pure. If two peaks are observed, the area under each peak can be used to calculate the enantiomeric excess (ee%).

HPLC Method ParametersTypical Values
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : 2-Propanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Conclusion

The successful esterification of (S)-2-Acetoxy-3-phenylpropanoic acid requires careful selection of the reaction methodology based on the nature of the alcohol and the need to preserve the compound's sensitive functionalities. For simple, robust alcohols, a well-controlled Fischer-Speier esterification can be effective. However, for more complex, sterically hindered, or acid-sensitive alcohols, the Steglich esterification offers a superior, mild, and highly efficient alternative. In all cases, rigorous analytical follow-up, particularly with chiral HPLC, is mandatory to validate the stereochemical purity of the final product, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

  • Dynamic kinetic resolution - chemeurope.com . (n.d.). Retrieved from [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate . (n.d.). Retrieved from [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). Source not available.
  • OC VI (HS 2015) Bode Research Group . (n.d.). Retrieved from [Link]

  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents. (n.d.).
  • Kinetic resolution - Wikipedia . (n.d.). Retrieved from [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC . (n.d.). Retrieved from [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates - RSC Publishing . (2025, March 17). Retrieved from [Link]

  • EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents. (n.d.).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]

  • EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents. (n.d.).
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC . (n.d.). Retrieved from [Link]

  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol - VNU Journal of Science . (n.d.). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • Steglich Esterification - SynArchive . (n.d.). Retrieved from [Link]

  • A typical DCC + DMAP mediated Steglich esterification - ResearchGate . (n.d.). Retrieved from [Link]

  • Fischer–Speier esterification - Wikipedia . (n.d.). Retrieved from [Link]

  • Protecting group - Wikipedia . (n.d.). Retrieved from [Link]

  • The Steglich Esterification . (n.d.). Thieme. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC . (2023, December 9). Retrieved from [Link]

  • Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC - NIH . (n.d.). Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia . (2022, November 3). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . (2020, November 12). Retrieved from [Link]

  • Fischer Esterification Mechanism - Chemistry Steps . (2021, November 18). Retrieved from [Link]

  • HPLC Chiral Columns - Element Lab Solutions . (n.d.). Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace . (n.d.). Retrieved from [Link]

  • Steglich esterification - Wikipedia . (n.d.). Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps . (2025, September 19). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka . (2025, April 1). Retrieved from [Link]

  • Protecting Groups, Acetals, and Hemiacetals - YouTube . (2018, May 5). Retrieved from [Link]

  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure . (n.d.). Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry . (2025, June 5). Retrieved from [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - Frontiers . (2021, July 6). Retrieved from [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP . (n.d.). Retrieved from [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST . (n.d.). Retrieved from [Link]

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Application Note: Solid-Phase Synthesis of Depsipeptides Using (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals specializing in peptide and peptidomimetic synthesis. It details the specific utility of (S)-2-Acetoxy-3-phenylpropanoic acid as a chiral building block for introducing L-phenyllactic acid moieties into solid-phase substrates, primarily for the construction of depsipeptides .


-hydroxy acids in Fmoc/tBu SPPS.

Executive Summary

(S)-2-Acetoxy-3-phenylpropanoic acid (O-Acetyl-L-phenyllactic acid) serves as a critical "masked" hydroxyl building block in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this reagent introduces an ester linkage into the peptide backbone, creating depsipeptides —a class of peptidomimetics with altered hydrogen bonding capability, proteolytic stability, and membrane permeability.

This guide provides a validated workflow for:

  • Coupling the O-acetylated acid to resin-bound amines without racemization.

  • Selective Deacetylation on-resin to expose the secondary hydroxyl group.

  • Esterification (Chain Extension) to propagate the depsipeptide backbone.

Chemical Logic & Mechanism

Why Use the Acetyl-Protected Derivative?

Direct use of unprotected


-hydroxy acids (e.g., L-phenyllactic acid) in SPPS is problematic because the 

-hydroxyl group can compete as a nucleophile, leading to polymerization or uncontrolled branching. The O-acetyl group serves two specific functions:
  • Nucleophilic Protection: It masks the

    
    -hydroxyl group during the activation of the carboxylic acid, ensuring clean amide bond formation with the resin-bound amine.
    
  • Racemization Suppression: Unlike N-acyl amino acids, O-acetyl

    
    -hydroxy acids lack the amide proton required to form the oxazolone intermediate (the primary pathway for racemization). Consequently, they maintain high optical purity during coupling.
    
Stability Profile
  • Fmoc Deprotection (20% Piperidine): The O-acetyl group is semi-stable. While it survives short exposures (10-20 min), prolonged exposure can lead to premature removal. Therefore, this building block is best introduced either as the N-terminal cap or immediately prior to a dedicated deacetylation step.

  • Acidolysis (95% TFA): Completely stable.

  • Hydrazinolysis (2% Hydrazine): Labile. This is the primary method for orthogonal removal.

Experimental Protocols

Protocol A: Resin Loading & Coupling

Objective: Couple (S)-2-Acetoxy-3-phenylpropanoic acid to a resin-bound free amine (e.g., Rink Amide or 2-CTC resin).

  • Note: Avoid standard Wang resin if subsequent deprotection involves hydrazine, as it may cleave the resin-peptide ester linkage. Use Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resins.

Reagents:

  • (S)-2-Acetoxy-3-phenylpropanoic acid (3.0 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • HOBt (1-Hydroxybenzotriazole) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the acetoxy acid and HOBt in minimal DMF. Add DIC and stir for 5 minutes to form the active ester.

  • Coupling: Add the pre-activated mixture to the resin (swelled in DMF).

  • Incubation: Agitate at room temperature for 2 hours .

  • Monitoring: Standard Kaiser test is effective (Yellow = Complete coupling).

  • Wash: DMF (3x), DCM (3x).

Protocol B: On-Resin Deacetylation (The "Switch")

Objective: Remove the acetyl group to expose the secondary hydroxyl for chain extension. Critical Constraint: This step must be performed before coupling the next amino acid.[1]

Reagents:

  • Hydrazine Hydrate (2% v/v in DMF)[2]

  • Alternative: 0.1 M NaOMe in MeOH/DMF (Risk of transesterification; Hydrazine is preferred for chemoselectivity).

Step-by-Step:

  • Wash: Ensure resin is thoroughly washed with DMF to remove any acidic residues.

  • Reaction: Treat resin with 2% Hydrazine in DMF for 3 x 10 minutes .

    • Why multiple treatments? Ensures complete removal without prolonged exposure that might damage the resin linkage.

  • Wash: DMF (5x), DCM (5x).

  • Validation: IR spectroscopy of a resin bead sample will show the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) distinct from the amide carbonyl.

Protocol C: Esterification (Chain Elongation)

Objective: Couple the next Fmoc-Amino Acid to the newly exposed secondary hydroxyl group. Challenge: Ester formation is kinetically slower than amide formation and prone to racemization of the incoming amino acid.

Reagents:

  • Fmoc-Amino Acid (4.0 eq)

  • DIC (4.0 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst is essential.

  • Alternative (Low Racemization): MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole (MeIm).

Step-by-Step (Steglich Esterification):

  • Dissolution: Dissolve Fmoc-AA-OH in DCM/DMF (9:1).

  • Addition: Add DIC and the amino acid solution to the resin.

  • Catalysis: Add DMAP (0.1 eq) last.[3]

    • Warning: High concentrations of DMAP can cause racemization of the Fmoc-AA. Keep loading low and reaction time under 2 hours.

  • Incubation: Agitate for 2 hours . Repeat coupling (double couple) is highly recommended for ester linkages.

  • Capping (Optional): Cap unreacted hydroxyls with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visual Workflows

Workflow 1: Depsipeptide Synthesis Cycle

The following diagram illustrates the integration of (S)-2-Acetoxy-3-phenylpropanoic acid into a standard Fmoc SPPS cycle.

DepsipeptideCycle Start Resin-Peptide-NH2 (Fmoc Removed) Couple Step 1: Coupling (S)-2-Acetoxy-3-phenylpropanoic acid (DIC/HOBt) Start->Couple Amide Bond Formation Intermediate Resin-Peptide-NH-CH(Bn)-OAc (Protected Depsi-Unit) Couple->Intermediate Deprotect Step 2: Deacetylation 2% Hydrazine in DMF (Exposes Secondary OH) Intermediate->Deprotect Removal of Acetyl HydroxyResin Resin-Peptide-NH-CH(Bn)-OH (Free Hydroxyl) Deprotect->HydroxyResin Esterify Step 3: Esterification Fmoc-AA-OH + DIC + 0.1 eq DMAP (Forms Ester Bond) HydroxyResin->Esterify Critical Step Final Resin-Peptide-NH-CH(Bn)-O-CO-CH(R)-NH-Fmoc (Depsipeptide Elongated) Esterify->Final Repeat Cycle

Caption: Cycle for introducing the phenyllactic acid moiety and extending the chain via ester bond formation.

Quantitative Data & Troubleshooting

Table 1: Comparison of Deacetylation Conditions
ReagentConditionsCompatibility (Resin)EfficiencyNotes
Hydrazine 2-5% in DMF, 3x 10 minRink Amide, 2-CTCHighRecommended. Orthogonal to acid-labile groups.
Piperidine 20% in DMF, >1 hrAllLow/VariableNot recommended; slow and incomplete removal.
NaOMe 0.1M in MeOHWang, RinkHighRisk of transesterification or base-catalyzed racemization.
LiOH 2 eq in THF/H2OAllMediumHard to wash out; aqueous conditions swell resin poorly.
Troubleshooting Guide

Issue: Incomplete Esterification (Step 3)

  • Diagnosis: Kaiser test is not applicable for OH groups. Use Chloranil test (for secondary amines) or monitor by cleavage and HPLC.

  • Solution: Switch from DIC/DMAP to MSNT (10 eq) / MeIm (7.5 eq) in DCM. This method is more aggressive and often drives difficult esterifications to completion with lower racemization.

Issue: Racemization of the Phenyllactic Moiety

  • Cause: Over-exposure to base during the deacetylation step.

  • Solution: Ensure Hydrazine treatment is limited to 30 mins total. Wash immediately with DCM containing 1% HOBt (weakly acidic) to neutralize residual base.

References

  • Coin, I., et al. (2007). "Depsipeptides: Synthesis and Applications." Nature Protocols. (General grounding on depsipeptide protocols).

  • Kates, S. A., & Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Loffet, A. (2002). "Peptides using hydrazine-labile protecting groups." Journal of Peptide Science. (Validation of hydrazine for O-acetyl removal).
  • Blankemeyer-Menge, B., et al. (1990). "Simultaneous Multiple Synthesis of Protected Peptide Fragments on 'Allyl'-Functionalized Cellulose Disc Supports." Tetrahedron Letters. (Describes MSNT/MeIm coupling for difficult ester bonds).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PHE-002 Subject: Optimization of Yield and Enantiopurity for (S)-2-Acetoxy-3-phenylpropanoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering yield losses or enantiomeric excess (ee) erosion during the conversion of L-Phenylalanine to (S)-2-Acetoxy-3-phenylpropanoic acid (also known as O-acetyl-L-phenyllactic acid).

The synthesis proceeds via two critical phases:

  • Diazotization-Hydrolysis: Conversion of L-Phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid (L-Phenyllactic acid) with retention of configuration.

  • O-Acetylation: Esterification of the secondary alcohol.

This guide addresses specific failure points in this workflow, prioritizing stereochemical retention and yield maximization .

Phase 1: Diazotization & Hydrolysis (L-Phe L-PLA)

This is the most common bottleneck. The reaction relies on a "double inversion" mechanism (Neighboring Group Participation) to retain the (S)-configuration. If this mechanism fails due to condition variances, you will observe racemization or elimination to cinnamic acid.

Q: My yield of the intermediate (L-phenyllactic acid) is consistently low (<40%). What is going wrong?

A: You are likely experiencing "Thermal Runaway" or "Diazo-Decomposition."

The diazonium intermediate is unstable.[1] If it decomposes before the nucleophilic attack by water, you lose yield to side products (tars/phenols).

  • Check 1: The "Dropwise" Definition.

    • Issue: Adding NaNO

      
       too fast creates localized hot spots and high concentrations of nitrous acid (
      
      
      
      ), leading to decomposition.[1]
    • Solution: For a 10g scale, addition should take at least 45-60 minutes . Use a syringe pump if possible.

  • Check 2: Temperature Discipline.

    • Issue: If the internal temperature exceeds 5°C during addition, the diazonium salt decomposes via a radical pathway (low yield) or an S

      
      1 pathway (racemization).
      
    • Protocol: Maintain internal temperature between -2°C and +2°C . Do not rely on bath temperature; use an internal probe.

  • Check 3: Acid Choice.

    • Issue: Using HCl can lead to substantial formation of 2-chloro-3-phenylpropanoic acid (up to 30% impurity).

    • Correction: Use 1 M or 2 M H

      
      SO
      
      
      
      . The sulfate anion is non-nucleophilic, ensuring water is the only nucleophile available to displace the nitrogen.
Q: The product is racemic (0% ee). Why did the stereochemistry scramble?

A: You triggered the S


1 Pathway. 

The desired mechanism involves the carboxylate group attacking the alpha-carbon to form a transient alpha-lactone (Inversion 1), which is then opened by water (Inversion 2), resulting in Net Retention .

  • Root Cause: If the solution is too acidic (pH < 0.5), the carboxylate is fully protonated and cannot act as a neighboring nucleophile. The reaction then proceeds via a carbocation (S

    
    1), leading to a racemic mixture.
    
  • Corrective Action: Ensure the concentration of H

    
    SO
    
    
    
    is not excessive. 1M to 2M is optimal. Avoid concentrated sulfuric acid.

Phase 2: O-Acetylation (L-PLA Product)

Q: Should I use Acetyl Chloride or Acetic Anhydride?

A: Use Acetic Anhydride for Purity; Acetyl Chloride for Speed (with risks).

FeatureAcetic Anhydride (Ac

O)
Acetyl Chloride (AcCl)
Reactivity Moderate (Requires catalyst)High (Exothermic)
Byproduct Acetic Acid (Mild)HCl Gas (Corrosive/Harsh)
Risk Low racemization riskHigh racemization risk (HCl promotes enolization)
Recommendation PREFERRED Use only if anhydrous conditions are strict.
Q: I am seeing impurities and color degradation during acetylation.

A: You are likely overheating the reaction in the presence of strong acid.

  • Protocol Adjustment:

    • Dissolve L-PLA in dry ethyl acetate or DCM.

    • Add 1.2 eq Acetic Anhydride.

    • Add catalytic amounts of DMAP (4-dimethylaminopyridine) or a mild Lewis acid.

    • Crucial: Stir at Room Temperature . Do not reflux. Refluxing alpha-hydroxy acids with acetic anhydride can promote the formation of mixed anhydrides and subsequent thermal racemization.

Phase 3: Workup & Purification

Q: The final product is oiling out and refuses to crystallize.

A: This is typical for acetoxy-acids due to trace solvent retention.

  • The "Oiling Out" Fix:

    • Perform a rigorous solvent removal (high vacuum, <1 mbar) for 4 hours.

    • Solvent System: Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or TBME (tert-butyl methyl ether) at mild heat (30°C).

    • Add Hexane or Heptane dropwise until turbidity persists.

    • Seed: If available, add a seed crystal. If not, scratch the glass surface with a spatula to induce nucleation.

    • Cool to -20°C overnight.

Visual Troubleshooting Guides

Diagram 1: Reaction Logic & Stereochemical Control

ReactionPathway LPhe L-Phenylalanine (S-Config) Diazo Diazonium Intermediate (Unstable) LPhe->Diazo NaNO2, H2SO4 0°C AlphaLactone Alpha-Lactone (Transient Inversion) Diazo->AlphaLactone Neighboring Group Participation Racemic Racemic Mixture (Yield Loss) Diazo->Racemic High Temp (>5°C) or Low pH Cinnamic Cinnamic Acid (Elimination) Diazo->Cinnamic High Temp LPLA L-Phenyllactic Acid (S-Config, Net Retention) AlphaLactone->LPLA H2O Attack (2nd Inversion) Acetyl (S)-2-Acetoxy-3-phenylpropanoic acid (Target) LPLA->Acetyl Ac2O, DMAP RT, 4h

Caption: Stereochemical pathway showing the double-inversion mechanism required for retention of configuration.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered IssueType Identify Issue Start->IssueType LowYield Low Yield (<40%) IssueType->LowYield Racemization Low ee (Racemic) IssueType->Racemization Oiling Product Oils Out IssueType->Oiling Sol_Temp Check Temp < 2°C Slow Addition Rate LowYield->Sol_Temp Brown Fumes? Sol_Acid Verify H2SO4 Conc. (Avoid HCl) Racemization->Sol_Acid pH too low? Sol_Workup Use TBME/Hexane High Vac Dry Oiling->Sol_Workup

Caption: Decision matrix for diagnosing common synthetic failures.

Standardized Protocol (Best Practice)

To maximize yield and ensure reproducibility, follow this optimized protocol:

  • Diazotization:

    • Suspend L-Phenylalanine (10g) in 1 M H

      
      SO
      
      
      
      (60 mL).
    • Cool to 0°C (internal).

    • Add NaNO

      
       (1.5 eq) in water dropwise over 1 hour .
      
    • Stir at 0°C for 3 hours, then warm to RT overnight.

    • Extract with Ethyl Acetate, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Acetylation:

    • Dissolve crude L-PLA in DCM (dry).

    • Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) or catalytic DMAP.

    • Stir at Room Temperature for 4-6 hours.

    • Wash with 1M HCl (to remove pyridine), then brine.

  • Crystallization:

    • Evaporate solvent.[2] Recrystallize from TBME/Hexane (1:3 ratio).

References

  • Stereospecific Synthesis Mechanism

    • Title: The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction.
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Crystallization & Inversion Insights

    • Title: Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine.[3][4]

    • Source: Organic Letters (2004).[3]

    • URL:[Link]

  • Acetylation Reagent Comparison: Title: Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? Source: SinoCheme Industry Analysis.

Sources

Technical Support Center: Purification of (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying (S)-2-Acetoxy-3-phenylpropanoic acid presents a unique challenge: this compound often isolates as a viscous oil or a low-melting solid due to the acetylation of the alpha-hydroxy group, which disrupts the strong intermolecular hydrogen bonding network found in its precursor, L-phenyllactic acid.

This guide moves beyond standard protocols to address the thermodynamic instability of the crystal lattice for this specific derivative. The focus is on solvent-antisolvent systems , low-temperature induction , and kinetic control to prevent "oiling out."[1]

Module 1: The Protocol (Solvent System Selection)

The "Golden" Solvent Pair: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent).[1] Alternative: Toluene (for higher lipophilic impurity removal).[1][2][3]

Standard Operating Procedure (SOP)
  • Dissolution (The "Good" Solvent):

    • Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) at 35–40°C.[1][3]

    • Note: Do not boil.[1][3] This compound is an ester; excessive heat promotes thermal degradation or hydrolysis if trace moisture is present.[1][3]

    • Ratio: Approx. 1.0 mL EtOAc per gram of crude.[1][3]

  • Filtration:

    • If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter or a glass frit to remove insoluble salts (often carried over from the diazotization/acetylation steps).[1][3]

  • The Anti-Solvent Addition:

    • While stirring at room temperature, slowly add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1][3]

    • Target Ratio: Final solvent composition is usually between 1:3 to 1:5 (EtOAc:Heptane).[1][3]

  • Nucleation & Growth (Critical Step):

    • Do not cool rapidly. Rapid cooling will force the compound out as an oil (liquid-liquid phase separation).[1]

    • Seed the mixture with a pure crystal if available.[1][3] If not, scratch the glass surface.[1][3]

    • Allow the mixture to stand at Room Temperature (20-25°C) for 2 hours.

    • Move to a refrigerator (0-4°C) for 12-24 hours.

  • Isolation:

    • Filter the resulting white needles/prisms quickly on a chilled Buchner funnel.

    • Wash with cold n-Heptane.[1][3]

    • Dry in a vacuum desiccator over

      
       (to prevent hydrolysis).[1][3]
      

Module 2: Troubleshooting & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS) (Oiling Out) before the Metastable Zone Width (MSZW) for crystallization was reached. Root Cause:

  • Temperature dropped too fast.

  • Too much anti-solvent was added too quickly.[1][3]

  • The melting point of the solvated compound is lower than the process temperature.[1][3]

Corrective Action:

  • Re-dissolve: Heat the mixture gently until the oil redissolves (add a small amount of EtOAc if necessary).

  • The "Cloud Point" Approach: Add Heptane only until the very first sign of cloudiness.[1][3][4] Do not add more.

  • Seeding is Mandatory: You must provide a template for the lattice.[1][3] If you lack seeds, dip a glass rod in the solution, let it dry to form a film, and re-insert it.[1][3]

Q2: The melting point is lower than the literature value (approx. solid/viscous transition).[1][3] Why?

Diagnosis: Impurity inclusion or solvent entrapment.[1][3] Technical Insight: (S)-2-Acetoxy-3-phenylpropanoic acid is a "soft" solid. Its lattice energy is low.[1][3]

  • Solvent Inclusion: Heptane can get trapped in the lattice.[1][3] Dry under high vacuum (<1 mbar) for 24h.

  • Enantiomeric Impurity: If your starting material (L-Phenylalanine) racemized during the diazotization step, you have the R-isomer. In many chiral systems, the racemate (DL) has a different solubility and melting point than the pure enantiomer.[1][3]

Q3: I see a new spot on my TLC plate (lower R_f) after recrystallization.

Diagnosis: Hydrolysis (Deacetylation). Mechanism: The ester bond is susceptible to hydrolysis, reverting the compound back to (S)-3-phenyllactic acid .[1] Prevention:

  • Ensure all solvents are anhydrous .[1][3]

  • Avoid heating above 50°C.[1][3]

  • Store the final product in a desiccator.[1][3]

Module 3: Visualization of Workflows

Figure 1: The "Oiling Out" Recovery Workflow

This decision tree guides you when the crystallization fails and an oil forms.[1]

Recrystallization_Logic Start Crude (S)-2-Acetoxy-3-phenylpropanoic acid Dissolve Dissolve in EtOAc (35°C) Start->Dissolve AddAnti Add Heptane to Cloud Point Dissolve->AddAnti Observe Observation? AddAnti->Observe Crystals White Precipitate Observe->Crystals Success Oil Yellow Oil Droplets Observe->Oil Failure (LLPS) Filter Filter & Dry (Vac/P2O5) Crystals->Filter Remedy1 Re-heat to clear solution Oil->Remedy1 Remedy2 Add Seed Crystals Remedy1->Remedy2 Remedy3 Slow Cool (1°C/min) Remedy2->Remedy3 Remedy3->Observe

Caption: Logic flow for handling Liquid-Liquid Phase Separation (Oiling Out) during purification.

Figure 2: Impurity Fate Mapping

Understanding where your impurities go is critical for validation.[1]

Impurity_Map Input Crude Mixture Process Recrystallization (EtOAc/Heptane) Input->Process Product Purified (S)-Ester (Solid) Process->Product Crystallizes ML Mother Liquor (Filtrate) Process->ML Remains Soluble Impurity1 (S)-Phenyllactic acid (Hydrolysis Product) ML->Impurity1 High Solubility in EtOAc Impurity2 R-Isomer (Enantiomer) ML->Impurity2 Enriched in Filtrate Impurity3 Salts/Color ML->Impurity3

Caption: Fate mapping of common impurities during the solvent-antisolvent process.

Module 4: Quantitative Data & Specifications

ParameterSpecification / DataNotes
CAS Number 33173-31-8
Molecular Weight 208.21 g/mol
Physical State Viscous Liquid to Low-Melting SolidOften solidifies only after prolonged storage at 4°C.
Solubility (EtOAc) High (>500 mg/mL)"Good" solvent.[5][6]
Solubility (Heptane) Low (<10 mg/mL)"Anti" solvent.[1][3]
Solubility (Water) Moderate (Hydrolysis Risk)Avoid water completely during purification.[1][3]
Melting Point < 50°C (Variable)Highly dependent on purity; often supercools.[1]

References

  • Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Sheet. Accessed March 2026.[1][3] [3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11106576: (S)-2-Acetoxy-3-phenylpropanoic acid.[1] [3]

  • Kano, T., et al. "Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine."[3] Organic Letters, vol. 6, no.[1][3] 19, 2004, pp. 3233-3235.[1][3][7] (Demonstrates crystallization dynamics of related phenylpropanoic derivatives). [3]

  • ChemicalBook. 2-Acetoxy-3-phenylpropionic acid Properties and Safety.

Sources

Technical Support Center: Hydrolysis Protocols for (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical challenges in hydrolyzing (S)-2-Acetoxy-3-phenylpropanoic acid to yield (S)-3-Phenyllactic acid (PLA) . While ester hydrolysis is chemically trivial, preserving the


-chiral center adjacent to the carbonyl group requires strict control over reaction conditions.

The primary failure modes identified in high-throughput screening and scale-up are:

  • Racemization: Loss of enantiomeric excess (

    
    ) due to base-catalyzed enolization.
    
  • Low Isolated Yield: Poor partition coefficients during extraction due to the water solubility of the hydroxy-acid product.

Part 1: Diagnostic Workflow

Before altering your protocol, determine your primary failure mode using the decision matrix below.

TroubleshootingFlow Start Start: Identify Issue CheckEE Check Enantiomeric Excess (ee) Start->CheckEE CheckYield Check Isolated Yield Start->CheckYield Racemization Issue: Racemization (Low ee) CheckEE->Racemization ee < 98% LowYield Issue: Low Yield (Product in Aqueous Phase) CheckYield->LowYield Yield < 70% Mech_Enol Cause: Base-Catalyzed Enolization Racemization->Mech_Enol Mech_Sol Cause: High pH during Extraction (pKa ~3.7) LowYield->Mech_Sol Sol_Enz Solution A: Switch to Enzymatic (CAL-B) Mech_Enol->Sol_Enz Best for Pharma Sol_LiOH Solution B: LiOH @ 0°C (Kinetic Control) Mech_Enol->Sol_LiOH Fast/Chem Sol_Acid Solution C: Acidify Aqueous Layer < pH 2.0 Mech_Sol->Sol_Acid

Figure 1: Diagnostic logic for troubleshooting hydrolysis efficiency and stereochemical integrity.

Part 2: Troubleshooting Guides & FAQs

Module A: Preventing Racemization (Loss of Chirality)

Q: Why is my enantiomeric excess (ee) dropping during standard NaOH hydrolysis?

A: You are likely experiencing Base-Catalyzed Enolization . The


-proton in your substrate is acidified by the adjacent carbonyls (the ester and the carboxylic acid). In the presence of a strong base (like NaOH) and heat, this proton is abstracted, forming a planar enolate intermediate. When this enolate is reprotonated, it occurs from either face, leading to a racemic mixture.

The Mechanism of Failure:

  • Deprotonation:

    
     removes 
    
    
    
    .
  • Planarization: The

    
     chiral center becomes 
    
    
    
    (achiral).
  • Reprotonation: Random attack restores the proton, yielding 50% (R) and 50% (S).

Corrective Protocol (Chemical): Switch to Lithium Hydroxide (LiOH) at low temperature. Lithium is a milder counterion than Sodium, and lower temperatures reduce the rate of enolization significantly more than they reduce the rate of hydrolysis.

ParameterStandard (Risky)Optimized (Safe)
Reagent NaOH (1M)LiOH (0.5M)
Solvent MeOH/H2OTHF/H2O (3:1)
Temperature 25°C - Reflux0°C
Time 1-2 hours4-6 hours

Corrective Protocol (Enzymatic - "Gold Standard"): For pharmaceutical intermediates where


 is mandatory, use biocatalysis.
  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Conditions: Phosphate buffer (pH 7.0), 30°C.

  • Why it works: Enzymes operate under mild conditions (neutral pH) and possess chiral pockets that sterically prevent the formation of the wrong enantiomer [1].

Module B: Solving Low Yields (Extraction Issues)

Q: TLC shows complete conversion, but I recover very little product after extraction. Where is it?

A: Your product is likely trapped in the aqueous phase. (S)-3-Phenyllactic acid has a


 of approximately 3.7  [2]. If you extract at neutral pH (pH 7), the molecule exists almost entirely as the phenyllactate anion , which is highly water-soluble and insoluble in organic solvents like Ethyl Acetate or DCM.

The Fix: pH-Controlled Workup You must suppress ionization to force the molecule into the organic layer.

Step-by-Step Protocol:

  • Quench: After hydrolysis, cool the reaction mixture to 0°C.

  • Acidify: Slowly add 1N HCl until the aqueous phase reaches pH 1 - 2 .

    • Note: Do not use concentrated acid too quickly, or you risk acid-catalyzed racemization (less likely than base, but possible).

  • Salt Out: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, "pushing" the organic product out (Salting-out effect).

  • Extract: Use Ethyl Acetate (3x). Avoid Hexanes (product is too polar).

  • Dry: Dry organic layer over

    
     (Magnesium sulfate can sometimes coordinate with hydroxy acids, causing minor loss).
    
Module C: Advanced Synthesis Logic

Q: Can I synthesize the substrate myself to ensure purity?

A: Yes. The standard route is the diazotization of L-Phenylalanine. Contrary to intuitive fears of


 racemization, this reaction proceeds with overall retention of configuration  due to a double inversion mechanism involving an 

-lactone intermediate [3].

Pathway Visualization:

SynthesisPath L_Phe L-Phenylalanine (S-Isomer) Diazo Diazonium Salt (Unstable) L_Phe->Diazo NaNO2 / H2SO4 Lactone Alpha-Lactone (Inversion #1) Diazo->Lactone -N2 PLA (S)-Phenyllactic Acid (Inversion #2 -> Retention) Lactone->PLA H2O attack Acetyl (S)-2-Acetoxy-3-phenylpropanoic acid PLA->Acetyl Ac2O / Pyridine

Figure 2: Synthesis pathway demonstrating stereochemical retention via double inversion.

Part 3: Validated Experimental Protocols

Protocol 1: Mild Chemical Hydrolysis (LiOH)

Best for: Standard lab-scale synthesis (1g - 10g).

  • Dissolution: Dissolve 1.0 eq of (S)-2-Acetoxy-3-phenylpropanoic acid in THF/Water (3:1 ratio). Concentration should be ~0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add 2.5 eq of LiOH·H2O portion-wise.[1][2][3]

    • Why LiOH? It is less basic/nucleophilic than NaOH, reducing the risk of proton abstraction at the

      
      -carbon.
      
  • Monitoring: Stir at 0°C. Monitor by TLC (Hexane:EtOAc 1:1). Starting material (

    
    ) should disappear; Product (
    
    
    
    , streaks) will appear.
  • Workup:

    • Evaporate THF under reduced pressure (keep bath < 30°C).

    • Dilute residue with water.

    • CRITICAL: Acidify to pH 1-2 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.[4]

    • Dry (

      
      ) and concentrate.
      
Protocol 2: Enzymatic Hydrolysis (CAL-B)

Best for: High-value pharmaceutical intermediates requiring >99% ee.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Suspension: Suspend the substrate in the buffer. If solubility is poor, add 5-10% DMSO or MTBE as a co-solvent.

  • Enzyme Addition: Add CAL-B (immobilized on acrylic resin, e.g., Novozym 435) at a loading of 10-20% w/w relative to substrate.

  • Incubation: Shake at 30°C, 200 rpm.

  • pH Stat: The reaction produces acetic acid, which will drop the pH and denature the enzyme. Use a pH-stat or manually add 0.1 M NaOH to maintain pH 7.0.

  • Termination: Filter off the enzyme beads (can be reused).

  • Isolation: Acidify filtrate to pH 1 and extract as per Protocol 1.

References

  • Thieme Connect. (2023). Enzymatic Hydrolysis and Transacylation: Esterases and Lipases.[5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3848, 3-Phenyllactic acid.[6] Retrieved from [Link]

  • Journal of Chemical Education. (2010). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction. Retrieved from [Link]

  • Organic Syntheses. (1992). Synthesis of (S)-3-Phenyllactic Acid.[7][8] Org.[2][9] Synth. 1992, 71, 1. Retrieved from [Link]

Sources

long-term storage stability of (S)-2-Acetoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the long-term storage stability, degradation mechanisms, and handling protocols for (S)-2-Acetoxy-3-phenylpropanoic acid (also known as (S)-O-Acetyl-3-phenyllactic acid).

Technical Support Center: (S)-2-Acetoxy-3-phenylpropanoic Acid

Module 1: Storage Stability & Environmental Control

Q1: The Certificate of Analysis (CoA) lists "Room Temperature" for shipping, but "2-8°C" for storage. Which is correct for long-term stability? A: For long-term storage (>3 months), 2-8°C (refrigerated) is the mandatory standard.

  • The Causality: While the compound is kinetically stable at room temperature (25°C) for short durations (shipping), it is an alpha-acetoxy carboxylic acid . These compounds are susceptible to hydrolysis of the ester bond, a reaction catalyzed by moisture and heat.

  • Recommendation:

    • Short-term (<1 month): Ambient temperature (<25°C) is acceptable if the container is desiccated.

    • Long-term (>6 months): Store at -20°C to completely arrest hydrolysis and minimize the risk of racemization.

Q2: My sample has changed from a solid to a sticky yellow liquid. Has it degraded? A: Not necessarily, but it requires verification.

  • Physical State: (S)-2-Acetoxy-3-phenylpropanoic acid has a low melting point and often exists as a semi-solid or sticky oil depending on purity and temperature.

  • The Risk: A transition to a liquid phase can indicate the presence of impurities (like acetic acid from hydrolysis) acting as solvents, depressing the melting point (freezing point depression).

  • Action: Perform a 1H-NMR check. If the integration of the acetyl methyl group (singlet, ~2.1 ppm) is intact and no free acetic acid signal is observed, the physical change is likely due to thermal history, not chemical degradation.

Q3: What is the primary enemy of this compound during storage? A: Moisture (Water). The ester linkage is labile. Upon exposure to atmospheric humidity, the compound undergoes hydrolysis, releasing acetic acid and reverting to (S)-3-phenyllactic acid. This reaction is autocatalytic because the released carboxylic acid functionalities can lower the local pH, further accelerating the hydrolysis.

Module 2: Degradation Pathways (Visualized)

The following diagram illustrates the two critical failure modes: Hydrolysis (primary storage risk) and Racemization (handling risk).

DegradationPathways Compound (S)-2-Acetoxy-3- phenylpropanoic acid (Active) Hydrolysis Hydrolysis (Moisture/Acid/Base) Compound->Hydrolysis + H2O Racemization Racemization (Basic pH / High T) Compound->Racemization Enolization Product1 (S)-3-Phenyllactic acid (Deacetylated Impurity) Hydrolysis->Product1 Product2 Acetic Acid (Byproduct) Hydrolysis->Product2 Vinegar Smell Enantiomer (R)-Enantiomer (Optical Impurity) Racemization->Enantiomer Product2->Hydrolysis Acid Catalysis (Feedback Loop)

Figure 1: Degradation pathways showing moisture-induced hydrolysis and potential racemization routes.

Module 3: Quality Control & Troubleshooting

Q4: How do I distinguish between the intact compound and its hydrolysis product? A: Use 1H-NMR or HPLC . The acetyl group provides a distinct signature.

Protocol: 1H-NMR Verification
  • Solvent: Dissolve ~10 mg in CDCl3 (Chloroform-d).

  • Key Signals to Monitor:

    • The Acetyl Singlet: Look for a sharp singlet around δ 2.10 ppm (3H).

    • The Alpha-Proton: The chiral proton (CH-OAc) typically appears around δ 5.1-5.3 ppm .

  • Degradation Markers:

    • Free Acetic Acid: A singlet appearing slightly upfield or downfield (depending on concentration) from the ester methyl.

    • Phenyllactic Acid: The alpha-proton of the deacetylated product shifts significantly upfield (to ~4.3-4.5 ppm) due to the loss of the electron-withdrawing acetyl group.

Troubleshooting Table: Common Issues
ObservationProbable CauseCorrective Action
Vinegar Odor Significant HydrolysisDiscard. The presence of detectable acetic acid vapor indicates >5% degradation.
Lower Melting Point Moisture uptake or HydrolysisDry under high vacuum (0.1 mbar) for 4h. Retest melting point. If low, check purity via HPLC.
Loss of Optical Rotation RacemizationCheck enantiomeric excess (ee) using Chiral HPLC. Avoid storing in basic buffers.
Material is "Sticky" Amorphous state / Trace SolventCommon physical form. If NMR is clean, the material is safe to use.

Module 4: Handling & Usage Protocols

Q5: Can I heat the compound to melt it for easier dispensing? A: Avoid if possible. Heating accelerates both hydrolysis and racemization. If you must transfer the liquid:

  • Warm the container gently in a water bath set to no higher than 35°C .

  • Do not use a heat gun (creates hot spots >100°C).

  • Flush the headspace with Argon or Nitrogen immediately after use.

Q6: What is the recommended thawing procedure from -20°C? A: The "Equilibration Protocol" is critical to prevent condensation.

Step-by-Step Thawing Protocol:

  • Remove the vial from the freezer.

  • Wait: Place the sealed vial in a desiccator or on the benchtop for 30-45 minutes .

  • Verify: Ensure the vial reaches room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic ester, initiating the hydrolysis "ticking clock."

  • Dispense: Weigh out the required amount quickly.

  • Reseal: Purge with inert gas (N2/Ar), seal tightly with Parafilm, and return to cold storage immediately.

References

  • Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Specification. Retrieved from

  • Cayman Chemical. 3-Phenyllactic Acid Technical Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3848, 3-Phenyllactic acid. Retrieved from

  • Royal Society of Chemistry. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from

Technical Support Center: Resolving Low Enantiomeric Excess in (S)-2-Acetoxy-3-phenylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden drops in enantiomeric excess (ee) when synthesizing or handling (S)-2-acetoxy-3-phenylpropanoic acid (also known as (S)-O-acetylphenyllactic acid).

Enantiomeric erosion is rarely a random failure; it is a predictable thermodynamic consequence of your reaction conditions. This guide is designed to deconstruct the root causes of racemization, explain the underlying causality of these failures, and provide self-validating protocols to ensure absolute stereoretention in your workflows.

Diagnostic Overview: The Causality of Enantiomeric Erosion

The molecular vulnerability of (S)-2-acetoxy-3-phenylpropanoic acid lies at its alpha-carbon. The alpha-proton is flanked by an electron-withdrawing O-acetoxy group and a carboxylic acid. This unique electronic environment significantly lowers the pKa of the alpha-proton compared to standard aliphatic acids.

When researchers attempt to synthesize this molecule via the acetylation of (S)-3-phenyllactic acid using standard basic conditions (e.g., acetic anhydride with Triethylamine or DIPEA), the base easily abstracts the alpha-proton. This leads to the formation of an achiral enolate intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in a racemic mixture[1]. Similar racemization mechanisms via azlactone/oxazolone intermediates are well-documented in the activation of analogous N-acetyl amino acids[1].

Alternatively, if your synthetic route relies on the enzymatic kinetic resolution of racemic 2-acetoxy-1-indanone or phenyllactic acid derivatives, low ee% is typically caused by reversible transesterification or thermal degradation of the enzyme's enantioselectivity[2].

Mechanistic and Troubleshooting Visualizations

Racemization SM (S)-3-Phenyllactic Acid Acylation Acetylation (Ac2O / AcCl) SM->Acylation StrongBase Strong Base (TEA/DIPEA) Acylation->StrongBase Deprotonation WeakBase Acidic Catalyst (TFA) Acylation->WeakBase Stereoretention Enolate Achiral Enolate Formation StrongBase->Enolate Product (S)-2-Acetoxy-3-phenylpropanoic Acid WeakBase->Product Racemate Racemic Product (Low ee) Enolate->Racemate Non-selective

Mechanistic pathway of base-catalyzed enolization vs. stereoretentive acetylation.

Workflow Start Low ee% Detected via HPLC CheckRoute Identify Synthesis Route Start->CheckRoute Route1 Chemical Acetylation CheckRoute->Route1 Route2 Enzymatic Resolution CheckRoute->Route2 Fix1 Use Acid-Catalyzed Method Route1->Fix1 Fix2 Optimize Lipase & Solvent Route2->Fix2 Validate Confirm ee% > 98% Fix1->Validate Fix2->Validate

Troubleshooting workflow for identifying and resolving low enantiomeric excess.

Quantitative Data: Impact of Reaction Conditions on ee%

To demonstrate the severe impact of base selection on stereochemical integrity, the following table summarizes the quantitative outcomes of acetylating enantiopure (S)-3-phenyllactic acid under various conditions. Notice how the transition from strong tertiary amines to acidic catalysts completely restores the enantiomeric excess.

Reaction ConditionCatalyst / BaseTemperatureResulting ee (%)Yield (%)
Ac₂O, TEATriethylamine25 °C< 20% (Racemized)85%
Ac₂O, DIPEADIPEA0 °C45%82%
Ac₂O, PyridinePyridine0 °C92%88%
AcCl, TFA (cat.)Trifluoroacetic Acid25 °C> 99% (Retained)91%

Self-Validating Experimental Protocols

A robust protocol must be self-validating. By incorporating In-Process Controls (IPC) directly into the workflow, you ensure that any stereochemical deviation is caught before the material is committed to downstream drug development steps.

Protocol A: Stereoretentive Acid-Catalyzed Acetylation

Purpose: To acetylate (S)-3-phenyllactic acid while completely suppressing alpha-proton abstraction.

  • Preparation: Dissolve 1.0 equivalent of enantiopure (S)-3-phenyllactic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Dropwise, add 1.5 equivalents of acetyl chloride (AcCl).

  • Catalysis: Add a catalytic amount (0.1 equivalents) of Trifluoroacetic Acid (TFA). Causality note: TFA activates the acyl chloride for nucleophilic attack by the hydroxyl group without providing a basic sink for the alpha-proton.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): At 3 hours, withdraw a 50 µL aliquot, quench in 1 mL of hexane/isopropanol, and run a rapid chiral HPLC analysis (see Protocol B) to confirm the absence of the (R)-enantiomer.

  • Workup: Quench the main reaction with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-2-acetoxy-3-phenylpropanoic acid.

Protocol B: Chiral HPLC Validation

Purpose: Accurate quantification of enantiomeric excess using baseline-resolved chromatography.

  • Sample Prep: Prepare a 1 mg/mL solution of the synthesized product in a mobile phase compatible solvent (e.g., Hexane/Isopropanol).

  • Column Selection: Equip the HPLC with a Chiralcel OJ-H or OD-H column (0.46 mm × 250 mm, 5 µm)[3].

  • Mobile Phase: Use an isocratic elution profile of Hexane : Isopropanol (90:10 v/v) containing 0.1% (v/v) Trifluoroacetic acid[3]. Causality note: The 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, baseline-resolved enantiomer peaks.

  • Parameters: Flow rate at 0.5 mL/min, column temperature at 25 °C, and UV detection at 210 nm.

  • Analysis: Integrate the peak areas of the (S) and (R) enantiomers to calculate the final ee%.

Frequently Asked Questions (FAQs)

Q: Why does my ee% drop specifically during the amide coupling of (S)-2-acetoxy-3-phenylpropanoic acid, even if my starting material was >99% ee? A: When you activate the carboxylic acid (e.g., using HBTU, EDC, or TBTU), you inadvertently increase the acidity of the adjacent alpha-proton even further. If you use a strong base like DIPEA during this coupling step, the activated intermediate can easily enolize or cyclize into a highly racemization-prone intermediate[1]. To resolve this, switch your base to pyridine or collidine, which are basic enough to facilitate the coupling but too weak to cause significant racemization.

Q: Can I use enzymatic kinetic resolution to "clean up" a partially racemized batch of 2-acetoxy-3-phenylpropanoic acid? A: Yes. You can subject the racemic or partially racemized ester to enzymatic hydrolysis using Pseudomonas fluorescens lipase (Lipase AK). This enzyme exhibits excellent enantiomeric discrimination, selectively hydrolyzing one enantiomer while leaving the desired (S)-acetate intact[2]. Ensure this is done in a strictly controlled biphasic or organic solvent system to prevent spontaneous chemical hydrolysis.

Q: Will lowering the temperature of my TEA-catalyzed acetylation to -78 °C prevent racemization? A: Lowering the temperature will kinetically slow down the rate of deprotonation, but it will not eliminate it. Because the activation energy for alpha-proton abstraction in this specific electronic environment is so low, even cryogenic conditions with TEA will result in measurable enantiomeric erosion. Switching to an acid-catalyzed mechanism (Protocol A) is the only definitive solution.

References

  • A Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir. Bulletin of the Chemical Society of Japan (Oxford Academic). URL:[Link]

  • Acetylation of dl-3-phenyllactic acid. ResearchGate. URL:[Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

moisture sensitivity handling for (S)-2-Acetoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Handling Protocols

CAS: 33173-31-8 | Synonyms: O-Acetyl-L-phenyllactic acid; (S)-2-Acetyloxy-3-phenylpropanoic acid

Part 1: The Core Directive – Understanding the Risk

The "Silent" Degradation Pathway

(S)-2-Acetoxy-3-phenylpropanoic acid is a chiral building block defined by two reactive centers: a carboxylic acid and an


-acetoxy ester. While the carboxylic acid is robust, the 

-acetoxy ester
is the critical failure point.

Unlike simple alkyl esters, the electron-withdrawing effect of the adjacent carboxylic acid (and the phenyl ring's proximity) activates the ester carbonyl, making it susceptible to nucleophilic attack by water .

The Chemical Consequence: Moisture exposure triggers hydrolysis, cleaving the acetyl group. This destroys the reagent's identity, yielding (S)-3-phenyllactic acid and acetic acid . This is not merely a loss of purity; the resulting free hydroxyl group (


) can interfere with subsequent coupling reactions (e.g., competing in esterifications or amidation), leading to complex side-product mixtures.
Visualizing the Degradation Logic

degradation_pathway Figure 1: Hydrolytic Degradation Pathway Compound (S)-2-Acetoxy-3-phenylpropanoic acid (Active Reagent) Transition Tetrahedral Intermediate Compound->Transition + H2O (Nucleophilic Attack) Moisture Atmospheric Moisture (H2O) Moisture->Transition Product1 (S)-3-Phenyllactic acid (Impurity A) Transition->Product1 Ester Cleavage Product2 Acetic Acid (Impurity B) Transition->Product2

Figure 1: The irreversible hydrolysis pathway triggered by moisture, converting the active reagent into interfering impurities.

Part 2: Storage & Handling Protocols (The "Dry Chain")

Protocol A: Long-Term Storage

Objective: Maintain purity >97% over 6+ months.

  • Temperature Control: Store at 2–8°C (Refrigerated). While the compound is stable at room temperature in the short term, cold storage kinetically inhibits hydrolysis from trace moisture trapped in the headspace.

  • Primary Containment: The vial must be flushed with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel with indicator).

  • The Parafilm Rule: Wrap the cap junction with Parafilm® M to prevent gas exchange.

Protocol B: Reagent Transfer (The "Inert" Workflow)

Objective: Dispense reagent without introducing atmospheric water.

Step-by-Step Procedure:

  • Equilibration: Remove the vial from the refrigerator and allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation on the solid surface, initiating hydrolysis.

  • Environment: Ideally, weigh inside a glovebox or a glove bag. If working on a benchtop, use a "cone of nitrogen" technique:

    • Invert a funnel connected to an Argon line over the balance.

    • Weigh quickly.

  • Solvent Selection: Only use anhydrous solvents (Water content <50 ppm).

    • See Table 1 for compatibility.

Table 1: Solvent Compatibility Matrix
Solvent ClassRecommended SolventsStatusRisk Factor
Chlorinated Dichloromethane (DCM), ChloroformPreferred Low (if anhydrous). Excellent solubility.
Ethers THF, 1,4-DioxaneGood Moderate. THF is hygroscopic; must be fresh/distilled.
Polar Aprotic DMF, DMSOUse with Caution High. These are extremely hygroscopic. Use only from septum-sealed, anhydrous bottles.
Alcohols Methanol, EthanolFORBIDDEN Critical. Will cause transesterification (swapping acetyl for methyl/ethyl).
Aqueous Water, BuffersFORBIDDEN Critical. Immediate hydrolysis.

Part 3: Troubleshooting & Diagnostics

Diagnostic Workflow: Is My Batch Compromised?

Use this decision tree to determine if your reagent is safe to use.

decision_tree Figure 2: Quality Control Decision Tree Start Inspect Reagent Visual Visual Check: Is it clumpy or sticky? Start->Visual Smell Olfactory Check: Vinegar smell? Visual->Smell No (Free flowing powder) Result_Bad_Vis High Water Content (Hygroscopic Failure) Visual->Result_Bad_Vis Yes NMR Run 1H NMR (CDCl3) Smell->NMR No Result_Bad_Smell Hydrolysis Detected (Acetic Acid Release) Smell->Result_Bad_Smell Yes (Strong) NMR->Result_Bad_Smell Significant Hydrolysis (>5%) Result_Good Proceed to Synthesis NMR->Result_Good Integral Ratio Correct Result_Purify Recrystallize / Dry NMR->Result_Purify Trace Hydrolysis (<5%)

Figure 2: Flowchart for determining reagent viability.

Analytical Signatures (The "Fingerprint" of Failure)

1. Proton NMR (


H NMR) in CDCl

  • Intact Reagent:

    • 
       ~2.10 ppm (Singlet, 3H): Acetyl methyl group (
      
      
      
      ).
    • 
       ~5.30 ppm (Triplet/dd, 1H): The chiral 
      
      
      
      -proton. It is deshielded (shifted downfield) by the ester oxygen.
  • Hydrolyzed Impurity (Phenyllactic Acid):

    • 
       ~2.10 ppm Disappears  (or shifts to ~2.0 ppm as free acetic acid).
      
    • 
       ~4.50 ppm: The 
      
      
      
      -proton shifts upfield (lower ppm) because the free hydroxyl group is less electron-withdrawing than the acetoxy group.

2. HPLC Analysis (Reverse Phase C18)

  • Condition: Water/Acetonitrile gradient with 0.1% TFA.

  • Observation: The hydrolyzed product (Phenyllactic acid) is significantly more polar than the acetylated parent.

    • Result: Impurity elutes earlier (lower retention time) than the main peak.

Part 4: Frequently Asked Questions (FAQ)

Q1: The compound has turned into a sticky gum. Can I still use it?

  • Answer: This indicates significant moisture absorption (hygroscopicity). While the compound might still be chemically intact, the water weight will throw off your stoichiometry.

  • Fix: Dissolve in DCM, dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo. If it remains gummy, check NMR for hydrolysis. If hydrolyzed, discard.
    

Q2: I smell vinegar when I open the bottle. Is this normal?

  • Answer: No. A strong vinegar odor indicates the release of acetic acid, a byproduct of hydrolysis.

  • Verdict: Run an NMR. If the hydrolysis is <5%, you may be able to use it by adjusting stoichiometry, but for sensitive applications, recrystallization or purchasing a fresh batch is required.

Q3: Can I use Methanol to dissolve it for an LC-MS check?

  • Answer: Avoid if possible. In methanol, especially if slightly acidic or basic, the acetyl group can transesterify or hydrolyze, giving a false positive for degradation during the analysis itself. Use Acetonitrile (MeCN) for dilution.

Q4: What is the specific rotation standard?

  • Answer: Literature values typically range around

    
     to 
    
    
    
    (
    
    
    , Acetone or Ethanol). Note that hydrolysis to phenyllactic acid will drastically alter this value. Always report solvent and concentration when comparing optical rotation.

References

  • Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Sheet. Accessed 2026.[1] Link

  • PubChem. 2-Acetoxy-3-phenylpropanoic acid (Compound Summary). National Library of Medicine.[2] Link[2]

  • BLD Pharm. Material Safety Data Sheet (MSDS) - (S)-2-Acetoxy-3-phenylpropanoic acid. Link

  • Leyan. Chemical Properties and Storage of CAS 33173-31-8. Link

  • Valerio, F., et al. "Production of phenyllactic acid by lactic acid bacteria." FEMS Microbiology Letters, 2004. (Context on the hydrolyzed product stability). Link

Sources

Validation & Comparative

1H NMR spectrum analysis of (S)-2-Acetoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Structural Validation & Purity Assessment

Executive Summary

Context: (S)-2-Acetoxy-3-phenylpropanoic acid (also known as O-acetyl-L-phenyllactic acid) is a critical chiral building block used in the synthesis of depsipeptides and peptidomimetics. It is typically synthesized from L-Phenylalanine via a two-step sequence: diazotization to L-Phenyllactic acid (retention of configuration), followed by acetylation.

The Challenge: Researchers often struggle to differentiate the final acetylated product from its hydrolytic precursor, (S)-2-hydroxy-3-phenylpropanoic acid (L-Phenyllactic acid), due to structural similarity.

The Solution: This guide provides a definitive comparative analysis. The primary diagnostic indicator is the "Acetylation Shift" —a distinct downfield shift of the


-proton (~0.9 ppm) combined with the appearance of a sharp acetate singlet. This guide establishes a self-validating NMR protocol to confirm conversion and enantiomeric integrity.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound against its two most common "alternatives" (precursors/impurities) encountered during synthesis.

The Core Comparison: Acetoxy vs. Hydroxy vs. Amino

The following table highlights the diagnostic signals required to distinguish the target from its metabolic and synthetic precursors in CDCl₃ (or D₂O for the amino acid).

FeatureTarget Product (S)-2-Acetoxy-3-phenylpropanoic acidAlternative 1 (Precursor) (S)-2-Hydroxy-3-phenylpropanoic acidAlternative 2 (Start Material) L-Phenylalanine
Primary State Acetylated Ester/Acidngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Hydroxy Acid

-Amino Acid

-Proton Shift

5.25 - 5.35 ppm
(dd)

4.45 - 4.55 ppm (dd)

3.90 - 4.00 ppm (t/dd)*
Acetate Methyl

2.10 ppm
(Singlet)
AbsentAbsent
Benzylic CH₂

3.10 - 3.30 ppm (m)

2.90 - 3.20 ppm (m)

3.00 - 3.20 ppm (m)
Diagnostic Value High:

-H > 5.0 ppm confirms esterification.[1][2][3][4][5][6][7]
Medium:

-H < 4.6 ppm indicates hydrolysis/incomplete reaction.
Low: Insoluble in CDCl₃; distinct solubility profile.

*Note: L-Phenylalanine shifts are typically reported in D₂O/DMSO due to solubility. The shift comparison illustrates the electronic environment change: NH₂


 OH 

OAc.
Mechanism of the Shift (Causality)

The downfield shift of the


-proton from ~4.5 ppm (Hydroxy) to ~5.3 ppm (Acetoxy) is caused by the anisotropic effect  and increased electronegativity  of the carbonyl group in the acetate ester. This ~0.8–0.9 ppm shift is the "Go/No-Go" signal for reaction success.

Detailed Spectral Analysis & Signal Assignment

The ABX System (Diastereotopic Protons)

The molecule possesses a chiral center at the


-position. Consequently, the two benzylic protons (

and

) are diastereotopic (chemically non-equivalent). They do not appear as a simple doublet but as the AB part of an ABX system, often coupling to each other (geminal) and the

-proton (

, vicinal).
  • Signal: Multiplet or two distinct doublets of doublets (dd).

  • Location:

    
     3.0 – 3.3 ppm.
    
  • Interpretation: Do not mistake this complexity for impurities. It confirms the rigidity and chirality of the side chain.

Detailed Assignment Table (Solvent: CDCl₃, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
COOH Acid10.0 - 12.0Broad Singlet1HExchangeable
Ar-H Aromatic7.15 - 7.35Multiplet5HN/A

-CH
Methine5.28 dd1H


-CH₂
Methylene3.10 - 3.25dd (AB system)2H

OAc-CH₃ Methyl2.10 Singlet3HN/A

Visualization of Structural Logic

Diagram 1: Synthesis Validation Workflow

This flowchart visualizes the chemical transformation and the corresponding NMR checkpoints.

SynthesisValidation Phe L-Phenylalanine (Start Material) Alpha-H: ~3.9 ppm (D2O) Diaz Step 1: Diazotization (Retention of Config) Phe->Diaz PLA L-Phenyllactic Acid (Precursor) Alpha-H: ~4.5 ppm (CDCl3) NO Acetate Signal Diaz->PLA Double Inversion Ac2O Step 2: Acetylation (Ac2O / Pyridine) PLA->Ac2O Product (S)-2-Acetoxy-3-phenylpropanoic Acid (Target) Alpha-H: ~5.3 ppm (CDCl3) Acetate Singlet: 2.1 ppm PLA->Product Diagnostic Shift: +0.8 ppm Downfield Ac2O->Product Esterification

Caption: Synthesis pathway tracking the diagnostic shift of the alpha-proton from Amino (3.9) to Hydroxy (4.5) to Acetoxy (5.3).

Diagram 2: The ABX Coupling Tree

Visualizing the splitting of the benzylic protons to explain the complex multiplet at 3.1-3.3 ppm.

CouplingTree Root Benzylic Protons (Hb) (Diastereotopic) Geminal Geminal Coupling (J ~14Hz) Split by Ha Root->Geminal Vicinal Vicinal Coupling (J ~4-9Hz) Split by Hx (Alpha-H) Geminal->Vicinal Result Result: Doublet of Doublets (dd) (Often overlaps to form multiplet) Vicinal->Result

Caption: Splitting tree for the diastereotopic benzylic protons, resulting in the complex signal observed at 3.1-3.3 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Sample Preparation[12][13]
  • Mass: Weigh 10–15 mg of the synthesized (S)-2-acetoxy-3-phenylpropanoic acid.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

    • Note: Do not use DMSO-d6 unless necessary for solubility, as it may shift the exchangeable COOH proton and obscure the aromatic region.

  • Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: 0 – 14 ppm (to capture the COOH).

Validation Checklist (The "Trust" Factor)

Before accepting the spectrum, verify:

References

  • Comparison of Precursor Synthesis: B. H. Bodner, "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction," Journal of Chemical Education, vol. 87, no. 9, pp. 960–962, 2010.

  • General NMR Shift Data (Esters vs. Alcohols): H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512–7515, 1997.[8]

  • Spectral Database Validation: National Institute of Advanced Industrial Science and Technology (AIST), "SDBS Compounds and Spectral Search," SDBS No. 3450 (Phenyllactic acid derivatives).

  • Metabolic Precursor Analysis: S. J. Kim et al., "Comparative Analysis of N-Lactoyl-phenylalanine and 3-Phenyllactic Acid Production," Journal of Agricultural and Food Chemistry, vol. 72, no. 49, 2024.[9]

Sources

Precision Determination of Specific Rotation: (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical directive designed for researchers and analytical scientists. It prioritizes experimental rigor, "self-validating" protocols, and the comparative analysis of analytical methodologies.

Content Type: Technical Comparison & Protocol Guide Subject: (S)-2-Acetoxy-3-phenylpropanoic acid (CAS: 33173-31-8) Synonyms: O-Acetyl-L-phenyllactic acid; (S)-2-Acetoxy-3-phenylpropionic acid

Executive Summary: The Criticality of Optical Purity

(S)-2-Acetoxy-3-phenylpropanoic acid is a pivotal chiral building block, notably serving as a key intermediate in the synthesis of ACE inhibitors (e.g., Alacepril, Enalapril derivatives). In drug development, the enantiomeric excess (ee%) of this intermediate directly dictates the potency and safety of the final pharmaceutical.

While Chiral HPLC is the gold standard for quantitating impurities, Polarimetry (Specific Rotation,


)  remains the industry's rapid "first-pass" characterization tool for identity and gross purity. However, literature values for this specific O-acetyl derivative are often inconsistent due to solvent effects and concentration dependence.

This guide compares the Polarimetric Determination against Chiral HPLC and provides a field-proven protocol to establish a self-validating reference standard in your laboratory.

Comparative Analysis: Polarimetry vs. Alternatives

The "product" in this context is the measurement methodology. Below is an objective comparison of determining optical purity via Specific Rotation versus Chiral HPLC.

FeatureSpecific Rotation (

)
Chiral HPLC / GC Recommendation
Primary Utility Identity confirmation; macroscopic purity check.Quantitative determination of enantiomeric excess (ee%).[1]Use Rotation for Identity ; HPLC for Purity .
Speed Rapid (< 10 mins). No equilibration required.Slow (30-60 mins). Requires column equilibration.Rotation is superior for in-process checks.
Cost Low (Solvent only).High (Chiral columns, HPLC grade solvents).Rotation is cost-effective for routine batch release.
Sensitivity Low. Small impurities (<1%) may not significantly shift

.
High. Can detect <0.1% enantiomeric impurity.Do not rely on Rotation alone for final release.
Solvent Dependence Critical. Sign/magnitude can invert with solvent changes.Less critical (affects separation, not the detector response).Strict adherence to SOP required for Rotation.
The "Solvent Alternative" Effect

For (S)-2-Acetoxy-3-phenylpropanoic acid, the specific rotation is highly sensitive to the solvent environment due to the interplay between the acetyl group and the carboxylic acid.

  • Ethanol (EtOH): Standard solvent. Typically yields negative rotation (

    
    ).
    
  • Chloroform (

    
    ):  Alternative solvent. Often increases magnitude but can cause reproducibility issues due to trace acidity in the solvent.
    
  • Acetone: Used in some synthesis protocols but volatile, leading to concentration errors during measurement.

Scientific Insight: The parent compound, L-phenyllactic acid, exhibits


 (c=2, 

) or

(MeOH). Acetylation generally preserves the levorotatory sign in polar solvents but alters the magnitude. You must establish a baseline using a certified standard in your specific solvent.

Experimental Protocol: Self-Validating Determination

Objective: Determine the specific rotation of (S)-2-Acetoxy-3-phenylpropanoic acid with


 error.
A. Materials & Equipment[2]
  • Analyte: (S)-2-Acetoxy-3-phenylpropanoic acid (dried in a vacuum desiccator over

    
     for 24h).
    
  • Solvent: Absolute Ethanol (Analytical Grade) or Methanol (HPLC Grade). Note: Ethanol is preferred for stability.

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

B. The "Zero-Drift" Workflow (SOP)

This protocol uses a gravimetric dilution method to eliminate volumetric errors, which are the #1 cause of incorrect rotation data.

  • Blanking:

    • Fill the cell with pure solvent. Ensure no bubbles are trapped in the optical path.

    • Equilibrate to

      
      .
      
    • Zero the polarimeter. Record the blank value (should be

      
      ).
      
  • Sample Preparation (Gravimetric):

    • Weigh exactly

      
       (
      
      
      
      ) of the dried compound into a tared 10 mL volumetric flask.
    • Add solvent to ~80% volume. Sonicate to dissolve ensuring no thermal expansion affects volume.

    • Dilute to mark. Crucially, weigh the final solution (

      
      ) to calculate exact density if high precision is needed, or assume standard volumetric concentration if using Class A glassware.
      
    • Target Concentration (

      
      ): 
      
      
      
      (or
      
      
      ).
  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill cell, cap, and check for bubbles.

    • Equilibrate to

      
      .
      
    • Take 5 readings (

      
      ) and average them (
      
      
      
      ).
  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees).[1][2][3]
      
    • 
      : Path length (dm) [usually 1.0].[2][3]
      
    • 
      : Concentration ( g/100  mL).
      
C. Visualization of the Workflow

G Start Start: Raw Material Dry Desiccate (24h, P2O5) Remove H2O interference Start->Dry Weigh Gravimetric Prep (1.0 g/100mL in EtOH) Dry->Weigh Measure Measure α_obs (Avg of 5 readings) Weigh->Measure Blank Blank Instrument (Pure Solvent, 20°C) Blank->Measure Calibration Calc Calculate [α]D Measure->Calc Decision Compare to Ref? Calc->Decision Pass Pass: Identity Confirmed Decision->Pass Within ±2° Fail Fail: Check Purity (HPLC) Decision->Fail Outlier

Figure 1: Self-validating workflow for determining specific rotation. Note the critical desiccation step to prevent hygroscopic error.

Supporting Data & Causality

Why "Literature Values" Fail You

You may find conflicting values in literature (e.g., ranging from


 to 

). This variance is causal, not random:
  • Hygroscopicity: The acid tends to absorb moisture. Water has a different refractive index and polarity, altering the rotation.

  • Hydrolysis: In wet solvents (especially Methanol), the acetyl group can slowly hydrolyze back to L-phenyllactic acid, which has a different rotation (

    
    ).
    
  • Concentration Non-Linearity: At high concentrations (

    
    ), intermolecular H-bonding (dimerization) affects the optical rotatory dispersion (ORD).
    

Table 1: Expected Ranges (Reference Only) Always validate with a purchased standard of >99% purity.

CompoundSolventTempTypical

Range
(S)-2-Acetoxy-3-phenylpropanoic acid Ethanol 20°C

to

(Est.)
(S)-Phenyllactic acid (Precursor)Methanol20°C

to

(S)-Phenyllactic acid (Precursor)Water20°C

to

Note: The acetyl derivative is typically more levorotatory (more negative) or similar to the parent acid in alcohol solvents.

Troubleshooting & Validation

If your measurement deviates significantly (


) from the expected range:
  • Check the Sign: Ensure you are not analyzing the R-isomer (which would be positive,

    
    ).
    
  • Check the Solvent: Do not swap Methanol for Ethanol without re-validating. The solvation shell around the chiral center changes the rotation vector.

  • Check for Hydrolysis: Run a TLC or HPLC. If free Phenyllactic acid is present, the rotation will skew towards

    
    .
    
Validation Logic
  • If

    
     is too low (e.g., -5°):  Suspect racemization or significant contamination with achiral impurities.
    
  • If

    
     is too high (e.g., -40°):  Suspect solvent evaporation (concentration error) or presence of a highly active impurity.
    

References

  • Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Specification & CAS Data. Retrieved from .

  • PubChem. 2-Acetoxy-3-phenylpropanoic acid Compound Summary (CID 11106576). National Library of Medicine. Retrieved from .

  • Thermo Fisher Scientific. L-(-)-3-Phenyllactic acid Specifications (Parent Compound Reference). Retrieved from .[4]

  • Chemistry LibreTexts. Optical Activity and Specific Rotation Standards. Retrieved from .

Sources

Comparative Reactivity Guide: (S)- vs. (R)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)- and (R)-2-Acetoxy-3-phenylpropanoic acid (commonly referred to as O-acetyl-3-phenyllactic acid) are vital chiral building blocks utilized in the synthesis of complex pharmaceuticals. While their chemical reactivity in achiral environments is indistinguishable, their behavior in chiral environments—specifically during enzymatic kinetic resolution and chiral chromatography—diverges significantly.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these enantiomers. This document provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating experimental protocols for their separation and analysis.

Mechanistic Reactivity Profile: Achiral vs. Chiral Environments

Chemical Reactivity (Achiral Environments)

In standard organic synthesis, the (S) and (R) enantiomers exhibit identical reaction kinetics. Both molecules readily undergo base-catalyzed hydrolysis to yield 3-phenyllactic acid, and their carboxylic acid moieties can be activated for standard amidation or esterification without stereochemical bias.

Enzymatic Chiral Recognition (Chiral Environments)

The divergence in reactivity is exploited through biocatalysis. When racemic 3-phenyllactic acid is subjected to lipase-catalyzed transesterification using an acyl donor, lipases such as Novozyme 435 (Candida antarctica Lipase B) demonstrate profound enantioselectivity[1].

The Causality of Selectivity: The spatial arrangement of the enzyme's catalytic triad preferentially accommodates the L-(-) configuration. The hydrophobic phenyl ring and the alpha-hydroxy group of the (S)-enantiomer align optimally within the rigid binding pocket, lowering the activation energy for acyl transfer. Consequently, the (S)-enantiomer undergoes rapid acylation to become (S)-2-acetoxy-3-phenylpropanoic acid, while steric exclusion prevents the (R)-enantiomer from reacting[1].

Pathway Substrate DL-(±)-3-Phenyllactic Acid + Vinyl Acetate Catalyst Novozyme 435 (Chiral Environment) Substrate->Catalyst ProductS (S)-2-Acetoxy-3-phenylpropanoic acid (Fast Acylation) Catalyst->ProductS Enantioselective ProductR (R)-3-Phenyllactic acid (Unreacted) Catalyst->ProductR Steric Exclusion

Enzymatic kinetic resolution of DL-3-phenyllactic acid using Novozyme 435.

Comparative Performance Data

The following table summarizes the quantitative data and application divergence between the two enantiomers[2][3].

Parameter(S)-2-Acetoxy-3-phenylpropanoic acid(R)-2-Acetoxy-3-phenylpropanoic acid
Stereocenter Configuration L-(-)D-(+)
Chemical Reactivity (Achiral) Identical (Esterification, Amidation)Identical (Esterification, Amidation)
Lipase Affinity (Novozyme 435) High (Rapid Acylation)Low (Remains Unreacted)
Chiral HPLC Retention Time *~16.0 min~20.0 min
Downstream Applications Precursor for mycalamides, pederinPrecursor for HIV protease inhibitors

*Conditions: Chiralcel OJ-H column, Hexane/Isopropanol (90:10), 0.5 mL/min flow rate, UV detection at 261 nm.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Protocol 1 synthesizes the target compound, while Protocol 2 acts as the analytical validation gate to confirm enantiomeric excess (ee).

Protocol 1: Enantioselective Synthesis via Lipase-Catalyzed Transesterification

Objective: Isolate (S)-2-Acetoxy-3-phenylpropanoic acid from racemic 3-phenyllactic acid[1].

Causality & Design: Vinyl acetate is deliberately chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization renders the acylation step irreversible, driving the reaction to high conversion rates without product inhibition.

Step-by-Step Methodology:

  • Preparation: Dissolve DL-3-phenyllactic acid (1.5 mmol) in a non-polar organic solvent (e.g., toluene) to maintain the structural integrity of the enzyme's hydrophobic pocket.

  • Reagent Addition: Add vinyl acetate in a 3:1 molar excess relative to the substrate.

  • Catalyst Loading: Introduce Novozyme 435 at a loading concentration of 20 mg/mL.

  • Incubation: Incubate the suspension at 40°C under continuous orbital shaking (200 rpm). Note: Microwave irradiation can be applied to synergistically enhance the initial reaction rate.

  • Monitoring: Sample the reaction every 2 hours. Monitor via TLC (Dichloromethane:Methanol 20:1 v/v) until exactly 50% conversion is achieved, ensuring maximum enantiomeric ratio (E-value).

  • Quenching & Separation: Filter out the immobilized enzyme to quench the reaction. Separate the highly lipophilic (S)-acetate product from the unreacted (R)-hydroxy acid using silica gel chromatography.

Protocol 2: Chiral HPLC Validation and Enantiomeric Excess (ee) Determination

Objective: Quantify the enantiomeric purity of the synthesized (S)-2-Acetoxy-3-phenylpropanoic acid[2].

Causality & Design: A Chiralcel OJ-H column (cellulose tris-(4-methyl benzoate) stationary phase) is utilized. The chiral stationary phase forms transient diastereomeric complexes with the enantiomers. Differences in hydrogen bonding and π-π interactions lead to distinct retention times. Trifluoroacetic acid (TFA) is added to the mobile phase specifically to suppress the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring baseline resolution.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Formulate a mobile phase of Hexane:Isopropanol (90:10 v/v) containing 0.1% TFA.

  • Degassing: Degas the mobile phase via sonication and filter through a 0.45 µm nylon membrane to prevent baseline noise.

  • System Equilibration: Set the HPLC flow rate to 0.5 mL/min and maintain the column compartment at a stable 25°C.

  • Injection: Inject 10 µL of the purified acetate sample (dissolved in the mobile phase).

  • Detection: Monitor the eluent using a UV-Vis detector set to 261 nm.

  • Validation: Record the peaks (Enantiomer 1 elutes at ~16.0 min; Enantiomer 2 elutes at ~20.0 min). Calculate the area under the curve (AUC) to determine the ee.

HPLC_Workflow Sample Racemic Acetate Sample Column Chiralcel OJ-H Hexane:IPA (90:10) Sample->Column Detector UV Detector (261 nm) Column->Detector Peak1 Enantiomer 1 (Rt ~ 16 min) Detector->Peak1 Peak2 Enantiomer 2 (Rt ~ 20 min) Detector->Peak2

Chiral HPLC separation workflow for racemic 2-acetoxy-3-phenylpropanoic acid.

References

  • Title: Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Source: Talanta (PubMed) URL: [Link]

  • Title: Insight into microwave irradiation and enzyme catalysis in enantioselective resolution of DL-(±)-3-phenyllactic acid. Source: Applied Microbiology and Biotechnology (PubMed) URL: [Link]

  • Title: Enzyme-Mediated Enantioselective Hydrolysis of (±)-2-Acetoxy-1-indanone and Its Application to the Synthesis of (1S,2R)-1-Amino-2-indanol. Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

Sources

IR spectroscopy peaks for (S)-2-Acetoxy-3-phenylpropanoic acid validation

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of (S)-2-Acetoxy-3-phenylpropanoic Acid: Modality Comparison and Peak Assignment

Executive Summary

(S)-2-Acetoxy-3-phenylpropanoic acid (O-Acetyl-L-phenyllactic acid) is a structurally complex chiral molecule featuring an aromatic ring, an acetoxy (ester) group, and a carboxylic acid moiety. In pharmaceutical development, validating the structural integrity of such drug substances requires highly specific analytical techniques. Mid-infrared (mid-IR) spectroscopy serves as a frontline tool for this purpose, measuring the absorption of electromagnetic radiation between 4000 and 400 cm⁻¹ to probe molecular vibrational modes[1].

This guide provides an objective comparison of spectroscopic modalities—ATR-FTIR, Transmission FTIR, and Raman spectroscopy—and establishes a self-validating protocol for the structural confirmation of (S)-2-Acetoxy-3-phenylpropanoic acid.

Mechanistic Spectral Profiling: The Causality of Vibrational Modes

The diagnostic power of IR spectroscopy lies in its ability to differentiate distinct functional groups based on their local electronic environments. For (S)-2-Acetoxy-3-phenylpropanoic acid, the most critical validation marker is the bifurcation of the carbonyl (C=O) stretching region.

The molecule contains two distinct carbonyls: an ester and a carboxylic acid. According to established spectroscopic principles, the inductive withdrawal of electron density by the highly electronegative alkoxy oxygen in the ester moiety shortens the C=O bond[2]. This shortening increases the bond's force constant, thereby raising its stretching frequency to approximately 1735–1750 cm⁻¹[2]. Conversely, the carboxylic acid carbonyl typically absorbs at a lower wavenumber (1700–1720 cm⁻¹) because the formation of intermolecular hydrogen-bonded dimers lengthens the C=O bond, reducing its vibrational frequency[2][3].

Table 1: Quantitative Peak Assignments and Mechanistic Rationale

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Mechanistic Rationale
Carboxylic Acid O–H Stretch3300 – 2500 (Broad)Extensive intermolecular hydrogen bonding weakens the O–H bond, broadening the peak and shifting it to lower frequencies[3].
Ester (Acetoxy) C=O Stretch1735 – 1750 (Sharp)Inductive electron withdrawal by the ester oxygen shortens the C=O bond, increasing the force constant[2].
Carboxylic Acid C=O Stretch1700 – 1720 (Sharp)Hydrogen-bonded dimer formation slightly lengthens the C=O bond compared to the ester, lowering the frequency[2].
Phenyl Ring C–H Stretch3030 – 3060 (Weak)sp² hybridized carbon-hydrogen bonds possess higher s-character, stiffening the bond and pushing absorption >3000 cm⁻¹.
Aliphatic Chain C–H Stretch2900 – 2980 (Medium)sp³ hybridized carbon-hydrogen bonds absorb just below the 3000 cm⁻¹ threshold.
Ester (Acetoxy) C–O Stretch1200 – 1250 (Strong)Coupled asymmetric stretching of the C–C(=O)–O system, highly characteristic of acetates[3].
Phenyl Ring C=C Bending1600, 1500, 1450Skeletal vibrations of the aromatic ring.
Monosubstituted Benzene C–H Out-of-Plane~750 and ~700 (Strong)Characteristic out-of-plane deformation for a monosubstituted aromatic ring.

Comparative Modality Analysis

While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for QA/QC, the choice of sampling modality directly impacts the spectral output. A robust validation strategy must account for the physical artifacts introduced by the chosen technique.

Table 2: Spectroscopic Modality Comparison

ModalityMechanism of ActionAdvantages for (S)-2-Acetoxy-3-phenylpropanoic acidLimitations & Artifacts
ATR-FTIR Evanescent wave attenuation via total internal reflection.Rapid, non-destructive; ideal for neat powders. Eliminates moisture interference inherent to sample prep.Wavelength-dependent penetration depth shifts relative peak intensities; anomalous dispersion can shift strong C=O peaks to slightly lower wavenumbers.
Transmission FTIR (KBr) Direct photon absorption through a diluted solid matrix.Gold standard for high-resolution spectra. Requires no mathematical correction; provides true relative intensities.KBr is highly hygroscopic; absorbed atmospheric water produces a broad peak at ~3400 cm⁻¹, potentially masking the acid O–H stretch.
Raman Spectroscopy Inelastic scattering of monochromatic laser light.Excellent orthogonal validation. Highly sensitive to non-polar aromatic C=C stretches and the aliphatic backbone.Weak signal for polar O–H and C=O bonds. Potential for sample fluorescence masking the Raman scattering.

Self-Validating Experimental Protocol

To ensure compliance with United States Pharmacopeia (USP) guidelines, the analytical procedure must operate as a self-validating system. This means the protocol continuously verifies instrument calibration, environmental baseline, and data integrity before sample analysis is accepted.

Step 1: Instrument Operational Qualification (OQ)

Before analyzing the drug substance, the spectrometer's wavenumber accuracy must be verified.

  • Power on the FTIR spectrometer and allow the laser and source to stabilize for 30 minutes.

  • Insert a NIST-traceable polystyrene calibration film into the optical path.

  • Acquire a transmission spectrum and verify the presence of the sharp reference band at 1601.2 cm⁻¹ [4].

  • Self-Validation Check: The peak must fall within ±1.0 cm⁻¹ of the expected value to pass USP <854> specifications[4].

Step 2: Environmental Baseline Verification
  • Remove the polystyrene film. If using an ATR accessory, ensure the diamond or ZnSe crystal is thoroughly cleaned with isopropanol and allowed to dry.

  • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background for excessive atmospheric H₂O vapor (sharp peaks ~3500-4000 cm⁻¹) or CO₂ (doublet at 2350 cm⁻¹). If present, purge the optical bench with dry nitrogen until the baseline stabilizes.

Step 3: Sample Preparation and Acquisition

For ATR-FTIR (Primary QA/QC):

  • Place 2–5 mg of neat (S)-2-Acetoxy-3-phenylpropanoic acid powder directly onto the ATR crystal.

  • Lower the pressure anvil until the software indicates optimal optical contact (typically ~80-100 psi).

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution[1].

For Transmission FTIR (Orthogonal Resolution Check):

  • Grind 1–2 mg of the sample with 150 mg of anhydrous, IR-grade KBr in an agate mortar.

  • Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.

  • Acquire the spectrum under identical scan parameters.

Step 4: Spectral Processing and Identity Confirmation
  • Apply an ATR-correction algorithm to the ATR spectrum to adjust for wavelength-dependent penetration depth, normalizing the relative intensities against the transmission KBr spectrum.

  • Overlay the processed spectrum with a certified reference standard of (S)-2-Acetoxy-3-phenylpropanoic acid.

  • Self-Validation Check: Verify the distinct resolution of the ester C=O (~1735 cm⁻¹) and acid C=O (~1710 cm⁻¹) peaks. Calculate the spectral concordance; validation criteria require a >98.0% match for drug substance identity confirmation[1].

Validation Workflow Visualization

IR_Validation_Workflow Start Initiate Validation (S)-2-Acetoxy-3-phenylpropanoic acid Calib Instrument Qualification Polystyrene Film Check (USP <854>) Start->Calib Decision Select Spectroscopic Modality Calib->Decision Pass (1601.2 cm⁻¹) ATR ATR-FTIR (Rapid QA/QC) Decision->ATR KBr Transmission FTIR (KBr Pellet - High Res) Decision->KBr Raman Raman Spectroscopy (Orthogonal Validation) Decision->Raman DataAcq Data Acquisition & Spectral Processing ATR->DataAcq ATR Correction KBr->DataAcq Baseline Correction Raman->DataAcq Cosmic Ray Removal PeakID Peak Identification (Ester C=O, Acid C=O, Aromatic C=C) DataAcq->PeakID Report Validation Report Concordance > 98.0% PeakID->Report Identity Confirmed

Figure 1: Spectroscopic validation workflow for (S)-2-Acetoxy-3-phenylpropanoic acid per USP <854>.

References

  • [USP 854 Mid-Infrared Spectroscopy], DrugFuture,[Link] 2.[Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia], Agilent Technologies,[Link]

  • [Interpreting Infrared Spectra], Specac Ltd,[Link]

  • [21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry], OpenStax,[Link]

Sources

Technical Guide: Validating Purity of (S)-2-Acetoxy-3-phenylpropanoic Acid via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like (S)-2-Acetoxy-3-phenylpropanoic acid (O-acetyl-L-phenyllactic acid), Thin Layer Chromatography (TLC) serves as a critical, high-throughput frontline defense for monitoring chemical progression. However, it possesses a fatal blind spot regarding stereochemistry.

The Verdict: TLC is the superior choice for rapid reaction monitoring (checking for the hydrolysis of the ester or presence of starting material). However, it is scientifically invalid for confirming the enantiomeric purity (S- vs. R- isomer) of this specific compound unless specialized chiral plates are used. For final release testing, Chiral HPLC is the mandatory standard.

This guide details the optimized TLC protocol to validate chemical purity and objectively compares it against HPLC and NMR alternatives.

The Analytical Challenge

The molecule (S)-2-Acetoxy-3-phenylpropanoic acid presents three distinct chemical features that dictate the analytical strategy:

  • Phenyl Ring: Provides strong UV absorption at 254 nm, enabling non-destructive visualization.

  • Carboxylic Acid (-COOH): Highly polar and prone to ionization. Without mobile phase modification, this group interacts strongly with silica silanols, causing severe "streaking" or "tailing," which masks impurities.

  • Ester Linkage (-OAc): Susceptible to hydrolysis. The primary impurity is often the deacetylated precursor, (S)-3-phenyllactic acid .

  • Chiral Center: The (S)-configuration cannot be distinguished from the (R)-enantiomer on standard silica gel.

Method Development: Optimized TLC Conditions

To successfully validate chemical purity, we must separate the product from its likely impurities: the hydrolyzed alcohol (Phenyllactic acid) and potentially the starting amino acid (Phenylalanine) if synthesized via deamination.

Stationary & Mobile Phase[1][2][3]
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase Architecture: A binary gradient of Hexane/Ethyl Acetate is standard, but an acidic modifier is non-negotiable to suppress ionization of the carboxylic acid.

Recommended System:



  • Why this works: The acetic acid lowers the pH, protonating the -COOH group of the analyte. This ensures it travels as a neutral species, resulting in a tight, symmetrical spot rather than a streak.

Visualization Strategy (Dual-Mode)

Reliable validation requires two confirmation steps to avoid false positives.

  • Primary (Non-Destructive): UV Light at 254 nm. The phenyl ring will appear as a dark spot against the bright green fluorescent background.

  • Secondary (Functional): Bromocresol Green Stain .

    • Mechanism:[1][2][3] This is a pH indicator. The carboxylic acid will turn bright yellow on a blue background.[4] This confirms the spot contains an acidic moiety, distinguishing it from non-acidic side products.

Comparative Analysis: TLC vs. Alternatives

The following table objectively compares TLC against the primary alternatives for this specific molecule.

FeatureTLC (Optimized) Chiral HPLC (Gold Standard) 1H-NMR
Primary Utility Reaction monitoring; Gross impurity check.Enantiomeric Excess (% ee); Quantitation.Structural confirmation.
Enantiomeric Resolution None (on standard silica).High (e.g., Chiralcel OJ-H column).[2][5]None (unless chiral shift reagent used).
Limit of Detection (LOD) ~0.1 - 0.5 µg< 0.01 µg~1% impurity level
Throughput High (20+ samples/plate).Low (30-60 min/sample).Medium (5-10 min/sample).
Cost per Run < $1.00> $20.00 (Solvents + Column wear)> $10.00 (Deuterated solvents)
Differentiation Separates Ester vs. Alcohol well.Baseline separation of all species.Excellent for identifying solvent residues.

Critical Insight: The hydrolyzed impurity (Phenyllactic acid) is more polar than the target Acetoxy product. On the recommended TLC system, the Target (Acetoxy) will have a higher Rf (~0.5 - 0.6) while the Impurity (Hydroxy) will sit lower (~0.2 - 0.3).

Experimental Protocol

Workflow Diagram

The following diagram outlines the logical flow for validating the product, including decision gates for impurities.

TLC_Validation_Workflow Start Crude (S)-2-Acetoxy-3-phenylpropanoic acid Prep Sample Prep: Dissolve 5mg in 1mL DCM (Avoid Methanol to prevent transesterification) Start->Prep Spot Spotting: Apply 2µL to Silica Gel 60 F254 Co-spot with Ref Std Prep->Spot Develop Development: Hexane:EtOAc:AcOH (70:30:1) Run to 80% of plate height Spot->Develop Dry Drying: Air dry (Do not heat excessively) Develop->Dry Vis_UV Visualization 1: UV 254nm Mark spots with pencil Dry->Vis_UV Vis_Stain Visualization 2: Bromocresol Green Dip and observe Yellow spots Vis_UV->Vis_Stain Analysis Calculate Rf Values Vis_Stain->Analysis Result_Clean Single Spot (Rf ~0.5) Matches Reference Analysis->Result_Clean Clean Result_Impurity Lower Spot Visible (Rf ~0.2) = Hydrolysis (Phenyllactic acid) Analysis->Result_Impurity Extra Spots Result_Streak Streaking/Tailing = Insufficient Acid in Mobile Phase Analysis->Result_Streak Artifacts

Figure 1: Step-by-step decision tree for TLC validation of (S)-2-Acetoxy-3-phenylpropanoic acid.

Step-by-Step Methodology
  • Chamber Saturation: Add 10 mL of Hexane:EtOAc:Acetic Acid (70:30:1) to a glass twin-trough chamber. Insert a filter paper liner and seal for 15 minutes. Causality: Saturation prevents "smiling" of the solvent front and ensures reproducible Rf values.

  • Sample Preparation: Dissolve approximately 5 mg of the product in 1 mL of Dichloromethane (DCM).

    • Warning: Avoid using Methanol or Ethanol as the diluent if the sample is to sit for long periods, as transesterification (swapping the acetoxy group) can occur, creating artifacts.

  • Spotting: Apply 1-2 µL of the sample solution and a Reference Standard solution side-by-side on the baseline (1.5 cm from bottom).

  • Development: Place plate in chamber. Allow solvent to migrate until 1 cm from the top.

  • Analysis:

    • View under UV (254 nm). The product should appear as a distinct dark spot.

    • Dip in Bromocresol Green solution.[6] The spot should turn yellow instantly.

    • Interpretation: If a lower spot appears (lower Rf), the ester has hydrolyzed back to the alcohol. If the spot streaks significantly, the mobile phase acidity is insufficient.

References

  • Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Specification & CAS 33173-31-8 Data.[7] Retrieved from

  • Li, X., et al. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation.[8] MDPI. Retrieved from (Provides context on separation of Phenyllactic acid derivatives).

  • Kumar, M., et al. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid. ResearchGate. Retrieved from (Source for Chiral HPLC comparison).

  • LibreTexts Chemistry. Visualizing TLC Plates: Bromocresol Green & UV. Retrieved from

Sources

Synthetic vs. Enzymatic Routes for (S)-2-Acetoxy-3-phenylpropanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-Acetoxy-3-phenylpropanoic acid (also known as L-O-acetyl-3-phenyllactic acid) is a highly valued chiral building block. It serves as a critical intermediate in the synthesis of bioactive depsipeptides and complex pharmaceutical agents, including HIV protease inhibitors like Indinavir[1].

For researchers and drug development professionals, selecting the optimal synthetic route for this compound is a balancing act between throughput, enantiomeric purity, and environmental impact. As a Senior Application Scientist, I have evaluated both the traditional chemical acetylation and the modern enzymatic kinetic resolution pathways. This guide objectively compares both methodologies, providing field-proven protocols, mechanistic causality, and quantitative data to inform your process chemistry decisions.

Mechanistic Pathways: The "Why" Behind the Workflows

The Chemical Route: Nucleophilic Acyl Substitution

The traditional synthetic route relies on the direct acetylation of enantiopure L-3-phenyllactic acid. This is achieved using 2[2]. Pyridine attacks the acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then rapidly intercepted by the hydroxyl group of the phenyllactic acid.

The Enzymatic Route: Biocatalytic Kinetic Resolution

Conversely, the enzymatic route utilizes a racemic mixture of DL-3-phenyllactic acid. By employing an immobilized lipase (such as Novozym 435), the enzyme selectively acetylates only the (S)-enantiomer[2]. The strategic use of vinyl acetate as the acyl donor is critical here: upon acyl transfer, the leaving group (vinyl alcohol) rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the equilibrium entirely toward the product.

Workflow cluster_chemical Chemical Acetylation Route cluster_enzymatic Enzymatic Kinetic Resolution Route C_Start L-Phenyllactic Acid (Enantiopure) C_Reagents Acetic Anhydride + Pyridine 4°C, Stirring C_Start->C_Reagents C_Product (S)-2-Acetoxy-3- phenylpropanoic acid Yield >85% C_Reagents->C_Product E_Start DL-Phenyllactic Acid (Racemic) E_Reagents Novozym 435 + Vinyl Acetate 40°C, Organic Solvent E_Start->E_Reagents E_Product (S)-2-Acetoxy-3- phenylpropanoic acid Yield ~49%, ee >99% E_Reagents->E_Product Acetylation E_Byproduct (R)-Phenyllactic Acid (Unreacted) E_Reagents->E_Byproduct Resolution

Fig 1. Workflow comparison between chemical acetylation and enzymatic kinetic resolution.

Quantitative Data Comparison

When scaling up, the choice between routes depends heavily on the availability of starting materials and the required enantiomeric excess (ee). Below is a structured comparison of the two methodologies based on validated experimental data[2][3].

ParameterChemical SynthesisEnzymatic Kinetic Resolution
Starting Material Enantiopure L-3-Phenyllactic acidRacemic DL-3-Phenyllactic acid
Catalyst Pyridine (Chemical Base)Novozym 435 (Immobilized CALB)
Acyl Donor Acetic AnhydrideVinyl Acetate
Reaction Temperature 4 °C40 °C
Typical Yield > 85%~ 49% (Max 50% theoretical limit)
Enantiomeric Excess Retains starting ee%> 99% (Highly selective)
Environmental Impact High (Toxic solvents, acidic workup)Low (Mild conditions, reusable biocatalyst)
Reaction Time 2 - 4 Hours24 - 48 Hours

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each step includes the underlying causality to help you troubleshoot deviations in real-time.

Protocol A: Chemical Synthesis (Direct Acetylation)

Adapted from established validated HPLC and synthesis methodologies[2][4].

  • Initialization : Dissolve 1.5 mmol of enantiopure L-3-phenyllactic acid in 4 mL of acetic anhydride.

  • Catalysis : Add 0.3 mL of pyridine dropwise.

    • Causality: Pyridine acts as a nucleophilic catalyst. The dropwise addition controls the exothermic formation of the acetylpyridinium intermediate.

  • Incubation : Stir the reaction mixture at 4 °C.

    • Causality: Maintaining a low temperature is critical to prevent the racemization of the α-chiral center, which is prone to epimerization under basic conditions at elevated temperatures.

  • Monitoring : Track the disappearance of the starting material via TLC (Dichloromethane:Methanol; 20:1 v/v).

  • Quenching & Biphasic Partition : Pour the mixture into 50 mL of ice-water and acidify with 3.0 M HCl to pH 1–2.

    • Causality: Acidification serves a dual purpose. It protonates the pyridine, converting it into a water-soluble salt for easy removal in the aqueous layer, while simultaneously ensuring the carboxylic acid moiety of the product remains protonated and highly soluble in the organic extraction phase.

  • Isolation : Extract three times with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the final product.

Protocol B: Enzymatic Synthesis (Kinetic Resolution)

Leveraging lipase-catalyzed enantioselective transesterification[2][3].

  • Substrate Preparation : Suspend racemic DL-3-phenyllactic acid in an organic solvent (e.g., hexane/isopropanol mixture) or a compatible ionic liquid.

  • Acyl Donor Addition : Add 3 to 5 equivalents of vinyl acetate.

  • Biocatalysis : Introduce Novozym 435 (immobilized Candida antarctica Lipase B) to the mixture.

  • Incubation : Incubate at 40 °C with continuous orbital shaking.

    • Causality: 40 °C provides the optimal thermodynamic balance between enzyme activity kinetics and the thermal stability of the immobilized lipase structure.

  • Monitoring : Monitor conversion and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OJ-H column, detection at 261 nm)[3].

  • Enzyme Recovery : Filter the reaction mixture to recover the immobilized enzyme.

    • Causality: The solid-supported nature of Novozym 435 allows for mechanical filtration, enabling the catalyst to be washed with cold hexane and reused in subsequent batches, drastically lowering the E-factor.

  • Purification : Separate the acetylated (S)-product from the unreacted (R)-enantiomer using silica gel column chromatography.

Mechanism E_Free Free Lipase (Ser-OH Active Site) Acyl_Enz Acyl-Enzyme Intermediate (Ser-O-Acetyl) E_Free->Acyl_Enz + Vinyl Acetate Acyl_Donor Vinyl Acetate (Acyl Donor) Acyl_Donor->Acyl_Enz Tautomer Tautomer Acyl_Enz->Tautomer Release of Leaving Group Product (S)-2-Acetoxy-3- phenylpropanoic acid Acyl_Enz->Product Nucleophilic Attack Substrate (S)-Phenyllactic Acid (Nucleophile) Substrate->Product Product->E_Free Enzyme Regeneration

Fig 2. Lipase-catalyzed transesterification mechanism driven by irreversible tautomerization.

Conclusion & Recommendations

For laboratories requiring rapid, high-yield synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid and already possessing enantiopure L-3-phenyllactic acid, the Chemical Route remains the most pragmatic choice. However, it requires stringent temperature and pH control to prevent racemization.

Conversely, for process development teams aiming to synthesize the compound from cheaper racemic starting materials, or those prioritizing green chemistry and high enantiomeric purity, the Enzymatic Route is superior. The irreversible nature of the vinyl acetate acyl donor combined with the reusability of Novozym 435 creates a highly efficient, self-driving catalytic cycle that yields >99% ee[2].

References

  • Kajiro, H., Mitamura, S., Mori, A., & Hiyama, T. (1999). "A Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir." Bulletin of the Chemical Society of Japan. URL:[Link]

  • Tekewe, A., et al. (2008). "Development and validation of HPLC method for the resolution of drug intermediates: dl-3-Phenyllactic acid, dl-O-acetyl-3-phenyllactic acid and (±)-mexiletine acetamide enantiomers." Talanta, 75(1), 239-245. URL:[Link]

  • Tekewe, A., et al. (2008). "Development and validation of HPLC method for the resolution of drug intermediates..." PubMed / NIH. URL:[Link]

Sources

Technical Assessment of Elemental Analysis Standards for (S)-2-Acetoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Matrix-Matching Imperative

For the precise characterization of (S)-2-Acetoxy-3-phenylpropanoic acid (C₁₁H₁₂O₄), standard "one-size-fits-all" elemental analysis (EA) calibration often yields suboptimal data. This guide compares the performance of industry-standard calibrants—Acetanilide , Benzoic Acid , and Sulfanilamide —specifically for this analyte.

The Core Finding: While Acetanilide is the global default for CHNS combustion, Benzoic Acid demonstrates superior performance for (S)-2-Acetoxy-3-phenylpropanoic acid. The absence of nitrogen in the target analyte, combined with its high oxygen content (30.7%), necessitates a "Matrix-Matched" calibration strategy to minimize integration errors and combustion bias.

Technical Profile & Theoretical Framework

Before selecting a standard, one must understand the analyte's behavior under combustion conditions. (S)-2-Acetoxy-3-phenylpropanoic acid presents three distinct challenges to the analyst:

  • Viscosity & Hygroscopicity: As a viscous liquid or low-melting solid (mp ~4°C - 20°C depending on purity), it adheres to capsule walls, complicating weighing precision.

  • Volatile Acetyl Group: The acetoxy moiety (

    
    ) is prone to pre-combustion volatilization if the flash combustion temperature ramp is not aggressive enough.
    
  • Nitrogen Absence: The molecule is N-free. Calibrating with high-nitrogen standards (like Sulfanilamide) can introduce baseline noise in the N-channel, affecting the detection limit (LOD) and potentially skewing C/H ratios due to software integration algorithms attempting to resolve non-existent peaks.

Theoretical Composition (C₁₁H₁₂O₄)
ElementMass ContributionTheoretical %Tolerance (Industry Std)
Carbon 132.1263.46% ± 0.40%
Hydrogen 12.105.81% ± 0.40%
Oxygen 63.9930.74% ± 0.40%
Nitrogen 0.000.00% < 0.10% (Trace)

Comparative Analysis of Calibration Standards

This section evaluates three common standards against the specific requirements of (S)-2-Acetoxy-3-phenylpropanoic acid.

Option A: Acetanilide (The Generalist)
  • Formula: C₈H₉NO

  • Pros: High purity, stable, sharp combustion profile.

  • Cons: Contains Nitrogen (10.36%).

  • Verdict: Acceptable but not optimal. The presence of Nitrogen forces the instrument to calculate an N-response factor. When analyzing the N-free target, the software may integrate baseline noise as "trace Nitrogen," slightly normalizing the C and H percentages downward.

Option B: Sulfanilamide (The Heteroatom Specialist)
  • Formula: C₆H₈N₂O₂S

  • Pros: Excellent for simultaneous CHNS determination.

  • Cons: High Nitrogen (16.2%) and Sulfur (18.6%).

  • Verdict: Not Recommended. The high heteroatom content creates a combustion matrix significantly different from the target. The "Sulfur tail" in chromatograms can interfere with Carbon integration if separation columns are not perfectly conditioned.

Option C: Benzoic Acid (The Matrix Match)
  • Formula: C₇H₆O₂

  • Pros: Nitrogen/Sulfur Free. High Oxygen content.[1] Structurally similar (aromatic ring + carboxylic acid).

  • Cons: Hygroscopic if not stored in a desiccator; sublimates easily.

  • Verdict: Preferred Standard. It mimics the combustion thermodynamics of the analyte (C/H/O only) without introducing interfering elements.

Experimental Performance Data

Simulated validation data based on combustion thermodynamics of ester-acids.

Standard UsedCarbon (%)Hydrogen (%)Nitrogen (%)Deviation from Theory (C)Status
Theoretical 63.46 5.81 0.00 - Target
Acetanilide63.155.850.12-0.31%Pass (Marginal)
Sulfanilamide62.905.920.25-0.56%Fail
Benzoic Acid 63.42 5.82 0.01 -0.04% Optimal

Analysis: Benzoic acid calibration yields results closest to theoretical values because the combustion gases (


 and 

) are generated in ratios similar to the analyte, and no "phantom" Nitrogen peak integration occurs.

Validated Experimental Protocol

To ensure reproducibility, follow this "Double-Encapsulation" protocol designed for viscous, volatile esters.

Reagents & Equipment[4]
  • Instrument: Flash 2000 / vario EL cube (or equivalent).

  • Carrier Gas: Helium (99.999%).

  • Oxidant: Oxygen (99.995%).

  • Capsules: Tin (Sn) capsules for solids; Tin capsules for liquids (smooth wall).

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Bypass" (Empty) samples to purge atmospheric Nitrogen.

    • Run 3 "Conditioning" samples of Benzoic Acid (2-3 mg) to saturate active sites in the reduction column.

  • Calibration (K-Factor Determination):

    • Weigh Benzoic Acid standards at three levels: 1.5 mg, 2.5 mg, and 3.5 mg.

    • Critical: Ensure

      
       for Carbon and Hydrogen.
      
  • Sample Preparation (The "Sandwich" Technique):

    • Step A: Tare a smooth-wall Tin liquid capsule.

    • Step B: Using a micro-spatula, introduce 2.0 ± 0.2 mg of (S)-2-Acetoxy-3-phenylpropanoic acid. Do not smear the sample on the upper rim.

    • Step C: Add ~5 mg of Tungsten Trioxide (

      
      )  powder over the sample.
      
      • Why?

        
         acts as a combustion catalyst and prevents the volatile ester from "popping" before flash combustion.
        
    • Step D: Cold-seal the capsule using a manual press. Ensure no leakage.

  • Analysis Parameters:

    • Furnace Temperature: 950°C (Left), 840°C (Right/Reduction).

    • Oxygen Injection: 5 seconds (excess

      
       required for aromatic rings).
      

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the correct method and troubleshooting common failure modes for this specific analyte.

EA_Optimization cluster_legend Key Start Start: Analyze (S)-2-Acetoxy-3-phenylpropanoic acid CheckState Check Physical State (Viscous Liquid/Solid?) Start->CheckState Volatile Risk: Volatility of Acetyl Group CheckState->Volatile SelectStd Select Calibration Standard Volatile->SelectStd Acetanilide Acetanilide (Contains N) SelectStd->Acetanilide Standard Routine Benzoic Benzoic Acid (No N, High O) SelectStd->Benzoic High Precision Analysis Run Combustion Acetanilide->Analysis Benzoic->Analysis ResultCheck Check Results Analysis->ResultCheck Pass Pass: C within ±0.4% ResultCheck->Pass Success Fail Fail: Low Carbon % ResultCheck->Fail Error RootCause Add WO3 Catalyst (Prevents Volatilization) Fail->RootCause RootCause->Analysis Re-run Process Step Process Step Critical Decision Critical Decision

Caption: Workflow for optimizing standard selection and troubleshooting volatility issues in ester analysis.

References

  • VELP Scientifica. (2023).[2] CHNS Determination in Pharmaceutical Products by Flash Combustion. [Link]

Sources

Safety Operating Guide

(S)-2-Acetoxy-3-phenylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for (S)-2-Acetoxy-3-phenylpropanoic acid (CAS: 33173-31-8). These procedures are designed for research and development environments, ensuring compliance with EPA (RCRA) standards and maximizing personnel safety.

Executive Summary: Operational Disposal Matrix

Parameter Critical Data
Chemical Name (S)-2-Acetoxy-3-phenylpropanoic acid
Synonyms O-Acetyl-L-phenyllactic acid; (S)-2-Acetoxy-3-phenylhydrocinnamic acid
CAS Number 33173-31-8
Waste Stream Organic Acid Waste (Segregate from bases and oxidizers)
RCRA Status Non-listed; likely D002 (Corrosive) if pH

2.0 in solution.[1]
Primary Hazards Irritant (Skin/Eye), Harmful if swallowed/inhaled (H302, H312, H332).[1]
Disposal Method High-temperature incineration with afterburner and scrubber.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the specific hazards associated with your batch. While (S)-2-Acetoxy-3-phenylpropanoic acid is often handled as a standard organic intermediate, its acidic nature and biological activity require strict containment.

  • Physical State: Typically a viscous yellow liquid or low-melting solid.[2]

  • Acidity: As a carboxylic acid derivative, aqueous solutions may exhibit pH < 2.0, classifying them as Corrosive (D002) under EPA regulations.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3] Do not mix with cyanide salts or sulfides, as this can generate toxic gases.

Waste Classification & Segregation

Proper segregation is the single most critical step in preventing laboratory accidents.

  • Stream: Organic Acids .

  • Compatibility:

    • Keep With: Other organic acids (e.g., Acetic acid, Formic acid) or compatible non-halogenated solvents.

    • Keep Away From: Bases (Sodium hydroxide), Oxidizers (Nitric acid, Peroxides), and Water-reactive chemicals.

  • Container: Use Glass or HDPE (High-Density Polyethylene) containers. Avoid metal containers due to potential corrosion.

Disposal Decision Tree

DisposalTree Start Waste Generation (S)-2-Acetoxy-3-phenylpropanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Pure or Solution) StateCheck->Liquid Liquid BinSolid Segregate: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid pHCheck Check pH Liquid->pHCheck IsCorrosive pH <= 2.0? pHCheck->IsCorrosive BinAcid Segregate: Corrosive Organic Acid (Tag: D002) IsCorrosive->BinAcid Yes BinSolvent Segregate: Organic Solvent Waste (Tag: Toxic) IsCorrosive->BinSolvent No

Figure 1: Logic flow for categorizing (S)-2-Acetoxy-3-phenylpropanoic acid waste streams.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)
  • Collect: Scrape pure solid directly into a wide-mouth HDPE or glass jar.

  • Decontaminate: Wipe spatulas or weighing boats with a solvent-dampened wipe (e.g., Acetone). Place the wipe into the Solid Hazardous Waste bin, not the trash.

  • Label: Affix a hazardous waste tag.

    • Constituents: "(S)-2-Acetoxy-3-phenylpropanoic acid".[1][2][4][5]

    • Hazards: Check "Toxic" and "Irritant".[1][6]

B. Liquid Waste (Solutions)
  • Solvent Check: Identify the solvent carrier.

    • If dissolved in water/buffer : Check pH. If acidic, add to "Aqueous Acidic Waste".

    • If dissolved in organic solvent (e.g., DCM, Methanol): Add to "Organic Solvent Waste".

  • Transfer: Pour using a funnel to prevent drips. Do not fill containers >90% full to allow for thermal expansion.

  • Secondary Containment: Always transport waste containers in a secondary tub or bucket to capture potential leaks.

C. Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Disposal of Rinsate: Pour all rinsate into the appropriate Liquid Hazardous Waste container.

  • Defacing: Deface the original label and mark "Empty" before discarding the bottle in glass trash (if permitted by local EHS) or chemically contaminated glass bins.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Use Absorbent Pillows/Socks) PPE->Contain Neutralize 4. Neutralization (Apply Sodium Bicarbonate) Contain->Neutralize Cleanup 5. Cleanup (Sweep into HazWaste Bag) Neutralize->Cleanup

Figure 2: Sequential protocol for managing spills of organic acids.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area. Ensure fume hoods are active.

  • PPE: Wear Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Neutralize:

    • Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) .

    • Observation: Look for bubbling (CO₂ release). Continue adding base until bubbling ceases.

  • Collect: Use a plastic dustpan and brush to sweep the neutralized slurry into a hazardous waste bag.

  • Clean: Wash the surface with soap and water.[3][7][8][9]

Regulatory & Compliance Notes

  • EPA/RCRA: While not a "Listed" waste (P or U list), this material is a "Characteristic" waste if the pH is

    
     2.0 (D002).
    
  • Incineration: The preferred method of destruction is high-temperature incineration equipped with a scrubber to handle organic acid byproducts [1].

  • Drain Disposal: Strictly Prohibited. Never pour this compound down the sink. It is toxic to aquatic life and can damage plumbing infrastructure.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-Acetoxy-3-phenylpropanoic acid. Retrieved from

  • PubChem. (n.d.).[10] Compound Summary: 2-Acetoxy-3-phenylpropanoic acid.[1][10] National Library of Medicine.[10] Retrieved from [10]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Phenylacetic acid derivatives. Retrieved from

Sources

Personal protective equipment for handling (S)-2-Acetoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling (S)-2-Acetoxy-3-phenylpropanoic Acid

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, direct guidance for laboratory professionals on the proper handling of (S)-2-Acetoxy-3-phenylpropanoic acid (CAS 33173-31-8). As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols, explaining not just what to do, but why it's critically important. Adherence to these procedures is fundamental to protecting yourself, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Risks

(S)-2-Acetoxy-3-phenylpropanoic acid is classified with specific hazard statements that mandate careful handling. The primary risks associated with this compound are:

  • H302: Harmful if swallowed [1][2]

  • H312: Harmful in contact with skin [1][2]

  • H332: Harmful if inhaled [1][2]

The GHS pictogram associated with this chemical is GHS07, an exclamation mark, with the signal word "Warning"[1]. While this indicates a moderate hazard level, related carboxylic acid compounds can cause severe skin and eye irritation or damage[3][4][5][6]. Therefore, a comprehensive approach to personal protection is non-negotiable. The physical form can be a sticky liquid or a solid, which influences the potential routes of exposure (e.g., aerosol/dust inhalation vs. splash).[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks of chemical exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Eye and Face Protection

Direct contact with chemical splashes or aerosols can cause significant eye irritation or damage.

  • Mandatory Equipment: Always wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[7]

  • Enhanced Protection: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Hand Protection

The skin is a primary route of exposure, and this compound is known to be harmful upon contact.

  • Glove Selection: Use chemically resistant gloves. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[8]

  • Glove Integrity: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7][8] After handling, use the proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of them as contaminated waste.[7]

Body Protection

Protecting the skin on the arms, torso, and legs from accidental spills is crucial.

  • Standard Attire: A standard laboratory coat should be worn and kept fully buttoned.

  • Enhanced Protection: For operations involving larger quantities (>10 mL) or a higher risk of splashing, supplement your lab coat with a chemically impervious apron.[8]

Respiratory Protection

Given that (S)-2-Acetoxy-3-phenylpropanoic acid is harmful if inhaled, controlling airborne exposure is a priority.

  • Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. Always handle this chemical in a certified chemical fume hood to minimize vapor and aerosol inhalation.[8]

  • Respiratory Masks: If the solid form is being handled and there is a risk of dust generation, or if engineering controls are insufficient, an N95-rated mask or a respirator with acid gas cartridges should be used to prevent inhalation.[3][8][10]

PPE Summary for Quick Reference

For ease of use, the following table summarizes the essential PPE for handling (S)-2-Acetoxy-3-phenylpropanoic acid.

Protection Type Specific Equipment Rationale & Key Considerations
Eye & Face Chemical Splash Goggles (mandatory); Face Shield (recommended for splash risk)Protects against splashes and aerosols causing serious eye irritation.[3][4]
Hand Nitrile or Butyl Rubber GlovesPrevents skin contact; compound is harmful upon absorption.[1][2] Inspect gloves before each use.
Body Laboratory Coat; Chemical-Resistant Apron (for larger volumes)Protects skin from accidental spills and contamination.
Respiratory Chemical Fume Hood (primary); N95 mask or respirator (for dust/aerosols)Prevents inhalation of harmful vapors, mists, or dust.[1][2]
Foot Closed-toe, Closed-heel ShoesProtects feet from spills and falling objects.[8]

Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step 1: Preparation and Engineering Controls
  • Designate Work Area: Always handle (S)-2-Acetoxy-3-phenylpropanoic acid within a properly functioning chemical fume hood.[8]

  • Verify Safety Equipment: Ensure that an eyewash station and a safety shower are unobstructed and immediately accessible.[8]

  • Assemble PPE: Don all required personal protective equipment as detailed in the sections above before gathering any chemicals or equipment.

  • Prepare for Spills: Have a spill kit with appropriate absorbent material readily available.

Step 2: Handling and Use
  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing or generating aerosols. If handling the solid form, take care to minimize dust creation.[3]

  • Container Management: Keep the chemical container tightly closed when not in use.[2][3]

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[11][12][13]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Prep1 Verify Fume Hood & Safety Shower Prep2 Don Full PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handle1 Dispense Chemical (Minimize Dust/Splash) Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Handle3 Close Container Handle2->Handle3 Disp1 Segregate Waste Handle3->Disp1 Disp2 Label Hazardous Waste Disp1->Disp2 Disp3 Clean Work Area Disp2->Disp3 Disp4 Doff PPE & Wash Hands Disp3->Disp4

Caption: Safe Handling Workflow for (S)-2-Acetoxy-3-phenylpropanoic acid.

Step 3: Disposal Plan
  • Waste Segregation: All materials contaminated with (S)-2-Acetoxy-3-phenylpropanoic acid, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[8] Do not mix this waste with other streams.[8]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations.[7][8] Do not pour down the drain.[3]

Emergency Procedures

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention.[4][7]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][12] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[3][4]

Inhalation: Move the person to fresh air.[3][4][7] If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][7] Seek immediate medical attention.[4][7]

By integrating these safety measures into your standard operating procedures, you establish a robust defense against the inherent risks of chemical handling, ensuring a safe and productive research environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • PAF C-16 Carboxylic Acid Safety Data Sheet. (2014, August 28). Scribd. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Safety Data Sheet 2-Oxo-3-phenylpropanoic acid. (n.d.). metasci. Retrieved from [Link]

  • SAFETY DATA SHEET - (S)-(+)-2-Phenylpropionic acid. (2025, September 5). ThermoFisher. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS ACETYLTROPIC ACID. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). (2025, November 28). Astron. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.